2-Pyrrolidone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-6-4-2-1-3-5-4/h7H,1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHAOTMEDNFAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360909 | |
| Record name | 2-PYRROLIDONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-81-6 | |
| Record name | 3,4-Dihydro-N-hydroxy-2H-pyrrol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PYRROLIDONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Pyrrolidone oxime synthesis from γ-butyrolactone
An In-depth Technical Guide to the Synthesis of 2-Pyrrolidone Oxime from γ-Butyrolactone
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. Recognizing the chemical challenges of a direct conversion, this document outlines a robust and scientifically validated two-stage synthetic pathway starting from the readily available and cost-effective feedstock, γ-butyrolactone (GBL).
The synthesis is strategically divided into two core stages:
-
High-yield ammonolysis of γ-butyrolactone to produce the key intermediate, 2-pyrrolidone (a γ-lactam). This stage leverages established industrial processes, ensuring high conversion and purity.
-
Conversion of 2-pyrrolidone to this compound via a lactim ether intermediate. This step addresses the inherent stability of the lactam amide bond by activating the carbonyl group prior to reaction with hydroxylamine.
This guide is designed for researchers, chemists, and drug development professionals. It provides not only detailed, step-by-step experimental protocols but also delves into the underlying reaction mechanisms, the rationale behind procedural choices, comprehensive safety protocols, and methods for product characterization. By grounding every critical step in authoritative references, this document serves as a self-validating and trustworthy resource for the successful synthesis and application of this compound.
Introduction: Strategic Importance and Synthetic Rationale
γ-Butyrolactone (GBL) is a commodity chemical, primarily used as an intermediate in the production of other commercially significant chemicals like N-methyl-2-pyrrolidone and 2-pyrrolidone itself.[1][2] Its availability and relatively low cost make it an attractive starting material for value-added chemical synthesis.
The target molecule, this compound, belongs to the oxime class of compounds. Oximes are recognized as a critical pharmacophore in medicinal chemistry, with applications ranging from antidotes for nerve agents to broad-spectrum antibiotics.[3][4][5] The incorporation of an oxime functional group into the pyrrolidone scaffold creates a bifunctional molecule with significant potential as an intermediate for synthesizing novel heterocyclic compounds and exploring new avenues in drug discovery.
A direct, one-pot synthesis of this compound from γ-butyrolactone and hydroxylamine is mechanistically unfavorable. The nucleophilic attack of hydroxylamine on the lactone's carbonyl carbon would lead to ring-opening, forming γ-hydroxybutyrohydroxamic acid.[6] Therefore, a more strategic, multi-step approach is required. This guide details a reliable two-stage pathway that first converts GBL to its corresponding lactam, 2-pyrrolidone, which is then transformed into the target oxime.
Overview of the Two-Stage Synthetic Pathway
The proposed synthesis is a sequential process designed for optimal yield and product purity. It circumvents the challenges of direct oximation by creating a stable, easily purified intermediate.
Caption: Overall workflow for the two-stage synthesis of this compound from GBL.
Stage 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone
This initial stage is a cornerstone of industrial chemistry, involving the liquid-phase ammonolysis of GBL. The reaction proceeds with high efficiency under elevated temperature and pressure.[7]
Mechanistic Principles
The conversion involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: The nitrogen atom of ammonia (NH₃) attacks the electrophilic carbonyl carbon of GBL, opening the lactone ring to form a tetrahedral intermediate.
-
Proton Transfer & Ring Opening: A proton transfer occurs, leading to the formation of 4-hydroxybutanamide.[8][9]
-
Intramolecular Cyclization: Under high heat, the terminal amine group of 4-hydroxybutanamide attacks the now-protonated hydroxyl group's carbon in an intramolecular fashion.
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the stable five-membered lactam ring of 2-pyrrolidone.
High temperature and pressure are critical for driving the equilibrium towards the dehydrated, cyclic product and ensuring the reaction proceeds at a practical rate.[10]
Caption: Reaction mechanism for the ammonolysis of GBL to 2-pyrrolidone.
Detailed Experimental Protocol (Liquid-Phase Synthesis)
Materials:
-
γ-Butyrolactone (GBL), ≥99%
-
Aqueous ammonia (28-30% NH₃ solution)
-
High-pressure stainless-steel autoclave reactor with magnetic stirring, heating mantle, and pressure gauge.
Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge γ-butyrolactone and aqueous ammonia. A typical molar ratio of GBL to NH₃ is between 1:2.2 and 1:3 to ensure an excess of ammonia drives the reaction forward.[7]
-
Sealing and Purging: Seal the reactor securely according to the manufacturer's instructions. Purge the headspace with nitrogen gas to remove air.
-
Reaction Conditions: Begin stirring and heat the reactor to a target temperature of 250-290 °C. The pressure will rise due to the vapor pressure of the reactants and should be maintained between 8.0 and 16.0 MPa.[7]
-
Reaction Time: Maintain the reaction at the target temperature and pressure for a residence time of 20 to 120 minutes.[7] Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via GC-MS.
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (< 40 °C). Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.
-
Workup and Purification: Transfer the crude reaction mixture to a distillation apparatus. Perform a fractional distillation under vacuum to remove water and any unreacted starting materials. 2-Pyrrolidone is collected at its boiling point (245 °C at atmospheric pressure, lower under vacuum).
-
Product Characterization: The final product should be a colorless liquid or low-melting-point solid. Confirm its identity and purity using standard analytical techniques (FTIR, ¹H-NMR, ¹³C-NMR).
Data Summary
| Parameter | Typical Value/Range | Rationale & Reference |
| Temperature | 250 - 290 °C | Provides activation energy for ring-opening and dehydration.[7] |
| Pressure | 8.0 - 16.0 MPa | Maintains reactants in the liquid phase and increases reaction rate.[7] |
| Molar Ratio (GBL:NH₃) | 1 : 2.2 - 1 : 3 | Excess ammonia drives the reaction equilibrium towards the product.[7] |
| Residence Time | 20 - 120 min | Sufficient time for the reaction to reach near-complete conversion.[7] |
| Expected Yield | >94% | This is a highly optimized industrial process.[7] |
Stage 2: Synthesis of this compound from 2-Pyrrolidone
This stage addresses the low electrophilicity of the amide carbonyl in 2-pyrrolidone. The lactam is first converted to a highly reactive lactim ether intermediate, which readily reacts with hydroxylamine to yield the desired oxime.
Mechanistic Principles
-
Lactim Ether Formation: 2-Pyrrolidone is treated with a powerful alkylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt). The oxygen of the amide is more nucleophilic than the nitrogen, leading to O-alkylation and the formation of the 2-methoxy-1-pyrroline intermediate (a lactim ether). The tetrafluoroborate anion is a poor nucleophile, preventing side reactions.
-
Nucleophilic Substitution: The lactim ether is highly susceptible to nucleophilic attack at the C2 position. Hydroxylamine hydrochloride, neutralized in situ, acts as the nucleophile. The nitrogen of hydroxylamine attacks the C2 carbon.
-
Elimination: The methoxy group is eliminated as methanol, and subsequent proton transfers result in the formation of the stable this compound.
Detailed Experimental Protocol
Materials:
-
2-Pyrrolidone, anhydrous, ≥99%
-
Trimethyloxonium tetrafluoroborate, [(CH₃)₃O]BF₄
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure: Part A: Lactim Ether Formation
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous 2-pyrrolidone (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Addition of Alkylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The intermediate is typically used directly without isolation.
Part B: Oximation 4. Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a mild base like sodium bicarbonate (1.2 eq) or triethylamine (1.2 eq) in anhydrous methanol. Stir for 15 minutes to generate free hydroxylamine. 5. Addition to Lactim Ether: Cool the lactim ether solution from Part A back to 0 °C. Slowly add the freshly prepared hydroxylamine solution via cannula or dropping funnel. 6. Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). 7. Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. 8. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound. 9. Product Characterization: Confirm the structure of the final product (a white solid) using ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry (HRMS), and FTIR. The molecular formula is C₄H₈N₂O with a molecular weight of 100.12 g/mol .[11]
Safety and Handling Precautions
All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
γ-Butyrolactone (GBL): Harmful if swallowed. Causes serious eye irritation.[12][13] Wear safety goggles and gloves.
-
Ammonia (aqueous): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Work in a well-ventilated fume hood.
-
High-Pressure Reactions: Autoclave use requires specialized training. Ensure the reactor is rated for the intended temperature and pressure and that all safety features (e.g., burst disc) are in place.
-
Trimethyloxonium tetrafluoroborate: Corrosive and moisture-sensitive. Handle under an inert atmosphere. Reacts violently with water.
-
Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Can be unstable at elevated temperatures.[14]
-
Dichloromethane (DCM): Suspected carcinogen. Use only in a fume hood.
Discussion and Future Perspectives
This guide presents a reliable and mechanistically sound two-stage synthesis of this compound from γ-butyrolactone. By leveraging a well-established industrial process for the first stage and a standard organic transformation for the second, this pathway offers a practical route for laboratory-scale production.
The resulting this compound is a versatile synthetic intermediate. Its dual functionality opens possibilities for:
-
Synthesis of Fused Heterocycles: The oxime and lactam nitrogen can participate in cyclization reactions to form novel bicyclic structures.
-
Beckmann Rearrangement: While the Beckmann rearrangement of cyclic oximes typically leads to ring expansion (e.g., cyclohexanone oxime to caprolactam), the rearrangement of this specific substrate could lead to interesting and unusual products.[15][16]
-
Prodrug Development: The oxime functionality can be used as a handle for creating prodrugs that release a pharmacologically active pyrrolidone-containing molecule upon hydrolysis.
Further research could focus on optimizing the second stage of the synthesis, perhaps exploring one-pot procedures or alternative activating agents for the lactam carbonyl to improve overall process efficiency.
References
-
Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]
-
Verma, R., et al. (2018). An overview of caprolactam synthesis. Semantic Scholar. Retrieved from [Link]
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Chemcess. (n.d.). Industrial Production Of ε-Caprolactam. Retrieved from [Link]
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Guisnet, M., & Perot, G. (2009). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link]
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KROHNE Group. (n.d.). Caprolactam production in the organic chemical process. Retrieved from [Link]
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Baranwal, A., et al. (2022). Smartphone-based colorimetric determination of gamma-butyrolactone and gamma-hydroxybutyrate in alcoholic beverage samples. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
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Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC - NIH. Retrieved from [Link]
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Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]
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ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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Spectroscopic Characterization of 2-Pyrrolidone Oxime: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-pyrrolidone oxime (CAS No. 1120-81-6), a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this molecule. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of this compound
This compound, also known as pyrrolidin-2-one oxime, is a derivative of 2-pyrrolidone, a five-membered lactam.[3] The introduction of an oxime functional group (-C=N-OH) in place of the carbonyl group of 2-pyrrolidone introduces a site for potential isomerism and a versatile handle for further chemical modifications. Oximes are crucial intermediates in organic synthesis, notably in the Beckmann rearrangement to produce amides, and are present in a number of FDA-approved drugs. A thorough spectroscopic characterization is paramount to confirm the molecular structure, assess purity, and understand the chemical behavior of this compound, which is critical for its application in research and development.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy
Rationale for Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window. However, for compounds with exchangeable protons like the N-H and O-H groups in this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the proton exchange, allowing for the observation of these signals.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH (oxime) | 9.0 - 11.0 | singlet (broad) | 1H |
| -NH (lactam) | 7.0 - 8.5 | singlet (broad) | 1H |
| -CH₂- (position 3) | 2.3 - 2.6 | triplet | 2H |
| -CH₂- (position 5) | 3.2 - 3.5 | triplet | 2H |
| -CH₂- (position 4) | 1.8 - 2.1 | quintet | 2H |
Note: The chemical shifts are predicted based on the analysis of similar structures and general NMR principles. Actual values may vary.
Interpretation:
-
The broad singlets for the -OH and -NH protons are characteristic and their integration confirms their presence.
-
The methylene protons of the pyrrolidine ring are expected to show distinct signals due to their different chemical environments. The protons at position 5, being adjacent to the nitrogen of the lactam, are expected to be the most deshielded. The protons at position 3, adjacent to the C=N bond, will also be deshielded compared to the protons at position 4.
-
The multiplicity of the signals (triplets and quintet) arises from the coupling between adjacent methylene groups and can be used to confirm the connectivity of the ring system.
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=N (oxime) | 155 - 165 |
| -CH₂- (position 5) | 45 - 55 |
| -CH₂- (position 3) | 30 - 40 |
| -CH₂- (position 4) | 20 - 30 |
Note: The chemical shifts are predicted based on the analysis of the parent compound, 2-pyrrolidinone, and known substituent effects of the oxime group.
Interpretation:
-
The most downfield signal will correspond to the carbon of the C=N double bond.
-
The remaining three signals in the aliphatic region will correspond to the three methylene carbons of the pyrrolidine ring. The carbon at position 5, attached to the nitrogen, is expected to be the most deshielded of the three.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities. Assign the chemical shifts in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (oxime) | 3100 - 3400 | Broad, Medium |
| N-H stretch (lactam) | 3200 - 3400 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=N stretch (oxime) | 1640 - 1690 | Medium to Weak |
| N-O stretch (oxime) | 930 - 960 | Medium |
Note: The wavenumbers are based on typical ranges for the respective functional groups.
Interpretation:
-
A broad absorption band in the region of 3100-3400 cm⁻¹ is a strong indication of the presence of the O-H group of the oxime.
-
The N-H stretching vibration of the lactam will also appear in a similar region, often overlapping with the O-H stretch.
-
The C=N stretching vibration is a key indicator of the oxime group, although it can sometimes be weak.
-
The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹, which is characteristic of the parent 2-pyrrolidinone, confirms the conversion of the carbonyl group to the oxime.[4][5][6]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis: Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 100.12 (Calculated for C₄H₈N₂O)[1]
-
Key Fragmentation Pathways:
-
Loss of -OH (m/z = 17): [M - 17]⁺
-
Loss of NOH (m/z = 31): [M - 31]⁺
-
Cleavage of the pyrrolidine ring leading to smaller fragments.
-
Interpretation: The molecular ion peak at m/z 100 will confirm the molecular formula of this compound. The fragmentation pattern can provide further structural information. For instance, the loss of a hydroxyl radical is a common fragmentation pathway for oximes. Ring fragmentation will produce a series of smaller ions that can be rationalized based on the structure of the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10 - 200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation mechanism.
Integrated Spectroscopic Analysis Workflow
A logical workflow is crucial for the unambiguous characterization of this compound.
Caption: A typical workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. By employing a combination of NMR, FT-IR, and Mass Spectrometry, a comprehensive understanding of its molecular structure can be achieved. This guide has outlined the expected spectral features and provided robust protocols for acquiring and interpreting the data. Adherence to these methodologies will ensure the generation of reliable and reproducible results, which are essential for advancing research and development in the fields of medicinal chemistry and materials science.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. Infrared Transmission Frequencies of 2-Pyrrolidone and the final product. [Link]
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National Institute of Standards and Technology (NIST). 2-Pyrrolidinone. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology (NIST). 2-Pyrrolidinone. NIST Chemistry WebBook. [Link]
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Wikipedia. Beckmann rearrangement. [Link]
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PMC. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]
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SpectraBase. 2-Pyrrolidone. [Link]
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Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
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Chemsrc. This compound | CAS#:1120-81-6. [Link]
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UCLA Chemistry. IR Absorption Table. [Link]
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Wikipedia. 2-Pyrrolidone. [Link]
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Tautomerism in 2-Pyrrolidone Oxime and its Derivatives: A Technical Guide for Drug Development Professionals
An in-depth technical guide by a Senior Application Scientist
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a significant challenge and opportunity in drug discovery and development.[1][2][3] The physicochemical properties, biological activity, and pharmacokinetic profile of a molecule can be profoundly influenced by the predominant tautomeric form. This guide provides an in-depth technical analysis of the tautomeric phenomena observed in 2-pyrrolidone oxime and its derivatives, a scaffold of interest in medicinal chemistry. We will dissect the two primary equilibria at play—lactam-lactim and oxime-nitroso tautomerism—and detail the analytical and computational methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and control tautomerism in heterocyclic drug candidates.
The Duality of the Scaffold: Lactam-Lactim and Oxime-Nitroso Equilibria
The this compound core is subject to two distinct, yet potentially interconnected, tautomeric equilibria. Understanding both is critical, as the overall properties of a derivative will be a composite of the populations of all possible tautomers.
The Pyrrolidone Core: Lactam-Lactim Tautomerism
The five-membered ring of 2-pyrrolidone contains an amide functional group, which can exist in equilibrium with its imidic acid tautomer. This is known as lactam-lactim tautomerism.[4][5][6]
-
Lactam Form: A cyclic amide. This form is characterized by a carbonyl group (C=O) and an N-H bond.
-
Lactim Form: A cyclic imidic acid. This form features a hydroxyl group (C-OH) and an endocyclic imine (C=N) bond.
The position of this equilibrium is highly sensitive to the molecular environment. In polar, protic solvents like water, the lactam form is generally favored due to strong hydrogen bonding interactions with the solvent.[7] Conversely, in non-polar solvents, the lactim form can be stabilized, particularly if intramolecular hydrogen bonding is possible with adjacent substituents.[8][9]
The Oxime Moiety: Oxime-Nitroso Tautomerism
The oxime functional group (-C=N-OH) can tautomerize to its corresponding nitroso form (-CH-N=O).[10]
-
Oxime Form: Generally the more stable of the two tautomers. The stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond, a consequence of the electronegativity differences between the atoms (C=2.55, N=3.04, O=3.44).[11][12]
-
Nitroso Form: This tautomer is typically a minor and often highly reactive species. While less stable, its transient formation can open up alternative reaction pathways.[13]
Synthesis of this compound Derivatives
The synthesis of oximes is a cornerstone of organic chemistry. For this compound, a common conceptual approach involves the reaction of a suitable precursor with hydroxylamine. The reaction is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~4.5) to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate without excessive protonation of the hydroxylamine nucleophile.[14]
Experimental Protocol: General Oximation
This protocol describes a general method for the synthesis of an oxime from a corresponding ketone, which can be adapted for derivatives of 2-pyrrolidone.
-
Dissolution: Dissolve the ketone precursor (1.0 eq) in a suitable solvent system, such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) to the solution, followed by a base such as sodium acetate or pyridine (1.1 - 1.5 eq) to liberate the free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, reduce the solvent volume under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase and purify the crude product by recrystallization or column chromatography to yield the pure oxime.
Characterization of Tautomeric Equilibria
A multi-faceted approach combining spectroscopic and computational methods is required to accurately characterize the tautomeric populations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.
-
Expertise & Causality: ¹H NMR is particularly revealing. The proton involved in the tautomerization will exhibit a distinct chemical shift depending on its location: bonded to a nitrogen in the lactam form (typically broad, ~7-9 ppm) or an oxygen in the lactim form (~9-12 ppm). Similarly, ¹³C NMR can distinguish the carbonyl carbon of the lactam (~170-180 ppm) from the C-OH carbon of the lactim (~150-160 ppm).[15][16] The choice of a deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H and O-H protons, which would be lost in solvents like D₂O.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound derivative and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Integrate the signals corresponding to unique protons or carbons of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the measured conditions.
UV-Vis Spectroscopy
-
Expertise & Causality: The lactam and lactim tautomers possess different chromophores. The lactam's C=O group and the lactim's C=N-OH system will absorb light at different wavelengths (λ_max).[9] By comparing the spectrum of the compound of interest to that of "locked" N-methyl (lactam) and O-methyl (lactim) derivatives, the contributions of each tautomer to the overall spectrum can be deconvoluted.[19]
Protocol: UV-Vis Analysis of Tautomerism
-
Stock Solutions: Prepare stock solutions of the test compound and its N-methyl and O-methyl analogs at a known concentration (e.g., 1 mM) in a high-purity solvent (e.g., acetonitrile or ethanol).
-
Sample Preparation: Prepare a series of dilutions (e.g., 1-50 µM) from the stock solutions in the desired solvent for analysis.
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each sample from approximately 200 to 400 nm using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
Data Analysis: Identify the λ_max for the locked lactam and lactim standards. Analyze the spectrum of the test compound to determine the relative absorbance at these characteristic wavelengths, allowing for the calculation of the equilibrium constant.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative thermodynamic stabilities of tautomers.[20][21]
-
Expertise & Causality: While gas-phase calculations provide a baseline, they often fail to predict the correct tautomer ratio in solution.[21] It is critical to incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the stabilizing or destabilizing effects of the medium on the different tautomers.[20] This approach allows for the calculation of free energy differences (ΔG), which directly relate to the equilibrium constant.
Workflow: Computational Tautomer Prediction
-
Structure Generation: Build 3D structures of all possible tautomers (lactam-oxime, lactim-oxime, etc.).
-
Conformational Search: Perform a conformational search for each tautomer to locate the lowest energy conformer.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Solvation Energy: Recalculate the single-point energy of the optimized structures using a continuum solvent model that represents the solvent of interest.
-
Free Energy Calculation: Combine the gas-phase thermochemical data with the solvation energies to calculate the Gibbs free energy of each tautomer in solution. The relative free energies determine the predicted equilibrium populations.
Data Summary: Influence of Environment on Tautomeric Equilibrium
The tautomeric equilibrium is not fixed; it is a dynamic process influenced by the surrounding environment. The following table illustrates how the lactam/lactim ratio of a hypothetical substituted 2-pyrrolidone derivative might shift in different solvents, based on established principles for similar heterocyclic systems.
| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Tautomer | Representative Lactam:Lactim Ratio | Rationale |
| Water | 80.1 | Polar Protic | Lactam | >99 : 1 | Strong H-bond donation and acceptance stabilizes the polar amide group.[7] |
| Methanol | 32.7 | Polar Protic | Lactam | 95 : 5 | Polar protic nature favors the lactam form, but to a lesser extent than water. |
| Acetonitrile | 37.5 | Polar Aprotic | Lactam | 80 : 20 | Polarity stabilizes the lactam, but lack of H-bond donation allows for a higher lactim population. |
| Chloroform | 4.8 | Non-polar | Lactim | 30 : 70 | Low polarity and potential for intramolecular H-bonding in the lactim form can shift the equilibrium.[9] |
| Cyclohexane | 2.0 | Non-polar | Lactim | <10 : >90 | In very non-polar environments, intramolecularly stabilized lactim tautomers are often strongly favored. |
Implications for Drug Development and Conclusion
Failing to properly characterize the tautomeric behavior of a drug candidate can lead to misleading structure-activity relationships (SAR), poor optimization of pharmacokinetic properties, and potential intellectual property challenges. The bioactive tautomer that binds to a protein target may be a minor species in aqueous solution, and its population can be influenced by the microenvironment of the binding pocket.[1]
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Molecular structure and conformation of 2-Pyrrolidone oxime
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Pyrrolidone Oxime
Executive Summary
This technical guide provides a comprehensive exploration of the molecular structure, stereochemistry, and conformational landscape of this compound. As a molecule integrating the pharmaceutically significant pyrrolidone scaffold with the versatile oxime functional group, a deep understanding of its properties is crucial for researchers in drug discovery and materials science. This document moves beyond a simple recitation of data, offering a causal analysis of experimental and computational choices. We delve into the critical aspects of tautomerism and stereoisomerism that define the molecule's behavior, present robust protocols for its synthesis and characterization, and outline an integrated workflow for comprehensive conformational analysis. This guide is designed to serve as a foundational resource, empowering scientists to harness the full potential of this compound and its derivatives in their research endeavors.
Introduction: The Scientific Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1] Its parent lactam, 2-pyrrolidone, is a versatile chemical intermediate and solvent.[2][3] When the endocyclic carbonyl of the 2-pyrrolidone lactam is converted to an oxime, the resulting this compound (IUPAC Name: N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine) emerges as a molecule of significant interest.[4] Oxime functionalities are pivotal in coordination chemistry, serve as precursors for various nitrogen-containing heterocycles, and are investigated for their own biological activities.[5]
The central challenge and opportunity with this compound lie in its conformational complexity. The five-membered ring is non-planar, exhibiting distinct puckering modes, while the exocyclic C=N double bond introduces the potential for E/Z stereoisomerism.[6][7] These structural nuances directly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological function. This guide provides the necessary theoretical framework and practical methodologies to dissect and understand this complexity.
Foundational Molecular Structure & Isomerism
Before any experimental work, a theoretical understanding of the molecule's potential forms is paramount. This compound is not a single, static entity but exists in a dynamic equilibrium of several forms.
Tautomeric Equilibria
The structure of this compound is best understood as arising from the tautomerism of its parent lactam. 2-Pyrrolidone exists in a lactam-lactim equilibrium, with the lactam form being overwhelmingly dominant in most conditions.[8] The oxime is formally derived from the minor lactim tautomer, pyrrolin-2-ol.
Furthermore, the oxime itself can participate in an equilibrium with its nitroso tautomer. However, for most simple oximes, the equilibrium heavily favors the oxime form due to the greater strength of the C=N double bond compared to the N=O double bond.[9]
The diagram below, rendered in DOT language, illustrates these critical relationships.
Stereoisomerism: The E/Z Configuration
The presence of the C5=N-OH double bond results in geometric isomerism. The E and Z isomers are diastereomers with potentially different physical properties, stabilities, and biological activities. The relative stability of these isomers is dictated by steric hindrance and potential intramolecular hydrogen bonding. Computational methods are invaluable for predicting the energetic landscape of this isomerization, which often has a high activation barrier, suggesting that E/Z isomers are typically stable and separable at room temperature.[10]
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | PubChem[4] |
| Molecular Weight | 100.12 g/mol | PubChem[4] |
| CAS Number | 1120-81-6 | LabNovo[11] |
| IUPAC Name | N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine | PubChem[4] |
| Synonyms | (2E)-N-hydroxypyrrolidin-2-imine, 2-Pyrrolidoneoxime | PubChem[4] |
Synthesis and Purification
The synthesis of this compound is not widely documented in commercial literature, necessitating a rational design based on established chemical transformations. The most logical approach begins with the readily available γ-butyrolactone.
Protocol 3.1: Synthesis of this compound
This protocol is a representative methodology based on standard organic chemistry principles. Researchers must conduct their own risk assessments and optimization.
-
Step 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone.
-
Rationale: This is a well-established industrial process involving the reaction of γ-butyrolactone with ammonia at high temperature and pressure.[2][12]
-
Procedure: In a high-pressure autoclave, charge γ-butyrolactone and a molar excess of aqueous ammonia. Heat the reactor to 250-290 °C under a pressure of 8.0-16.0 MPa.[2] The reaction mixture is typically passed through a tubular reactor.
-
Workup: After cooling, the excess ammonia and water are removed by distillation. The resulting crude 2-pyrrolidone is then purified by vacuum distillation.
-
-
Step 2: Oximation of 2-Pyrrolidone.
-
Rationale: Direct oximation of the lactam carbonyl is difficult. A more viable route involves conversion to a more reactive intermediate like a lactim ether or thio-lactam, followed by reaction with hydroxylamine. A direct, though potentially lower-yielding, method is presented here for simplicity.
-
Procedure: Dissolve 2-pyrrolidone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) followed by a suitable base, such as sodium acetate or pyridine (1.5 eq), to liberate free hydroxylamine.
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound as a mixture of E/Z isomers.
-
-
Step 3: Purification and Isomer Separation.
-
Rationale: The E and Z isomers will likely have different polarities, allowing for separation by column chromatography.
-
Procedure: Purify the crude product using silica gel column chromatography. Employ a solvent system with a gradient of polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) to first isolate the product mixture and then potentially separate the individual E and Z isomers. Characterize the separated fractions by NMR to assign stereochemistry.
-
Integrated Conformational Analysis
A credible conformational analysis does not rely on a single technique. It is a self-validating system where computational predictions are corroborated by experimental data, and experimental results are rationalized by theoretical models.
Computational Chemistry: The Predictive Foundation
-
Expertise: Computational modeling is the first step, as it provides a theoretical map of the conformational energy landscape, guiding subsequent experimental design.[13] We use Density Functional Theory (DFT) for high accuracy in electronic structure and relative energies and molecular mechanics (MM) for rapid exploration of many potential conformers.[14][15]
-
Trustworthiness: The protocol's validity is established by comparing predicted data (e.g., NMR chemical shifts, coupling constants) with experimental results. A good match validates the chosen computational model.[10]
Protocol 4.1: DFT-Based Conformational Search
-
Initial Structure Generation: Build both E and Z isomers of this compound in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive force field (e.g., MMFF94) to identify low-energy ring puckering conformations for each isomer.
-
Geometry Optimization: Take the lowest energy conformers (e.g., the bottom 5-10 kcal/mol) and perform full geometry optimization using a robust DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).[14] Include a solvent model (e.g., PCM) to simulate solution-phase conditions.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies for stability comparison.
-
Data Analysis: Analyze the resulting geometries, focusing on ring pucker parameters (endo/exo envelopes), dihedral angles, and the relative energies of the E vs. Z isomers. Predict NMR chemical shifts for comparison with experimental data.
NMR Spectroscopy: The Solution-State Reality
-
Expertise: NMR is the most powerful technique for elucidating the structure and conformation of molecules in solution. For this compound, ¹H NMR coupling constants reveal dihedral angles related to ring pucker, while 2D NMR techniques like NOESY can differentiate between E and Z isomers through space interactions.[7][16]
-
Trustworthiness: The self-consistency of the data is key. Coupling constants must align with the dihedral angles predicted by NOE constraints, and both must be rationalized by the computational models.
Protocol 4.2: NMR-Based Structural Elucidation
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Note the chemical shifts and multiplicities of all signals.
-
2D Spectra Acquisition:
-
COSY: Acquire a COSY spectrum to establish proton-proton spin systems and confirm assignments.
-
HSQC/HMQC: Acquire a heteronuclear correlation spectrum to assign protons to their directly attached carbons.
-
NOESY/ROESY: This is critical for stereochemistry. For the Z isomer, a Nuclear Overhauser Effect (NOE) might be observed between the oxime OH proton and the C3 methylene protons. For the E isomer, an NOE might be seen between the OH and the C5a (if present) or other nearby protons. This provides definitive proof of geometry.
-
-
Data Interpretation:
-
Chemical Shifts: Compare experimental shifts to those predicted by DFT calculations.
-
Coupling Constants (³JHH): Extract ³J values for the ring protons. Use the Karplus equation to estimate dihedral angles, which in turn define the ring's pucker.
-
NOE Analysis: Map the observed NOE correlations onto the E and Z models. The correct isomer will be the one where the atoms showing an NOE are close in space (< 5 Å).
-
X-ray Crystallography: The Solid-State Benchmark
-
Expertise: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[17][18] It serves as the ultimate benchmark for validating computational models and understanding intermolecular packing forces.[19][20]
-
Trustworthiness: The quality of the crystal structure is self-validated by statistical metrics like the R-factor and goodness-of-fit. The resulting structure must be chemically sensible and consistent with spectroscopic data.
Protocol 4.3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step.
-
Method: Slow evaporation of a solvent from a concentrated solution is a common starting point. Screen various solvents (e.g., ethyl acetate, methanol, acetonitrile, or mixtures with hexane).
-
Alternative Methods: Vapor diffusion (precipitant diffusing into the sample solution) or slow cooling of a saturated solution can also be effective.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a cold stream (typically 100 K) to minimize thermal motion.
-
Use a modern diffractometer with a suitable X-ray source (e.g., Mo Kα) to collect diffraction data over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely.
-
-
Analysis: Analyze the final structure to determine precise bond lengths, angles, dihedral angles, the specific ring pucker conformation, and the E/Z configuration. Examine the crystal packing to identify intermolecular interactions like hydrogen bonds.
Conclusion and Future Directions
The molecular architecture of this compound is governed by a subtle interplay of ring puckering, C=N isomerism, and potential tautomerism. A rigorous characterization, as outlined in this guide, is not merely an academic exercise but a prerequisite for rational drug design or materials development. The integrated workflow—leveraging predictive computational modeling with definitive spectroscopic and crystallographic analysis—provides a robust framework for establishing a complete structural and conformational profile.
Future research should focus on exploring the coordination chemistry of this compound with various metal centers, investigating the reactivity of the E and Z isomers in cycloaddition reactions, and synthesizing derivatives to probe structure-activity relationships in biological systems. The foundational understanding provided herein is the critical launchpad for these exciting future endeavors.
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- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
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- 12. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
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- 14. Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - Reema Chand*, Mohseen Ahmed, Bibhesh K. Singh - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]
- 15. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders | MDPI [mdpi.com]
- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 20. Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Chemical Context of 2-Pyrrolidone Oxime
An In-depth Technical Guide to the Theoretical Stability of 2-Pyrrolidone Oxime
This guide provides a comprehensive theoretical framework for assessing the stability of this compound, a molecule of interest in synthetic chemistry and drug development. We will move beyond a simple recitation of facts to explore the underlying quantum chemical principles that govern its structure, reactivity, and potential degradation pathways. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and related cyclic oxime systems.
2-Pyrrolidone, also known as γ-butyrolactam, is a fundamental five-membered ring lactam. Its corresponding oxime, this compound, introduces a C=N-OH functional group, which dramatically alters the molecule's electronic properties and reactivity. Understanding the stability of this oxime is critical for applications ranging from its use as a synthetic intermediate to its potential incorporation into novel pharmaceutical scaffolds. The primary stability questions revolve around its isomeric and tautomeric preferences, as well as its susceptibility to rearrangement and decomposition. This guide will use first-principles computational chemistry to provide a predictive and explanatory model for these phenomena.
Section 1: The Intrinsic Stability Landscape: Isomerism and Tautomerism
The stability of this compound is not defined by a single structure, but by a landscape of closely related isomers and tautomers. The two primary considerations are the geometric isomerism around the C=N double bond and the potential for tautomerization to a nitrone form.
E/Z Geometric Isomerism
The C=N double bond of the oxime group restricts rotation, leading to two geometric isomers: E and Z. The relative stability of these isomers is governed by steric and electronic factors within the five-membered ring system.
-
E-2-Pyrrolidone Oxime : The hydroxyl group is oriented anti (opposite) to the C5 carbon of the pyrrolidone ring.
-
Z-2-Pyrrolidone Oxime : The hydroxyl group is oriented syn (same side) as the C5 carbon.
Computational studies on analogous cyclic oximes consistently show that the E isomer is thermodynamically more stable. This preference is primarily attributed to reduced steric hindrance between the hydroxyl group and the adjacent methylene group of the ring.
Oxime-Nitrone Tautomerism
A crucial aspect of oxime chemistry is the potential for tautomerization to the corresponding nitrone form through a 1,3-proton shift. This equilibrium is fundamental to the molecule's stability and reactivity profile. Theoretical calculations, typically employing Density Functional Theory (DFT), are the primary means of quantifying the energy difference (ΔE) and the activation barrier for this transformation. For most simple oximes, the oxime tautomer is significantly more stable than the nitrone form.
Below is a diagram illustrating the key isomeric and tautomeric relationships.
Caption: Isomeric and tautomeric landscape of this compound.
Section 2: The Theoretical Toolkit: Computational Methodology
To accurately model the stability of this compound, a robust computational approach is essential. Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for systems of this size.
Causality Behind Method Selection
-
Functional Selection : The choice of the exchange-correlation functional is critical. The B3LYP functional is a widely used hybrid functional that often provides reliable geometric and energetic data for organic molecules. For higher accuracy, especially in transition state calculations, range-separated hybrids like ωB97X-D or double-hybrid functionals may be employed. The inclusion of dispersion corrections (e.g., "-D3") is mandatory to accurately account for non-covalent interactions.
-
Basis Set Selection : Pople-style basis sets, such as 6-311+G(d,p), are a suitable choice. The "+" indicates the addition of diffuse functions to handle anions and lone pairs, while the "(d,p)" denotes the inclusion of polarization functions to describe bond anisotropies correctly.
-
Solvent Modeling : Reactions are rarely performed in the gas phase. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent (e.g., water, methanol), which can significantly influence reaction barriers and relative stabilities.
Data Summary: Recommended Computational Parameters
| Parameter | Recommended Starting Point | Rationale |
| Level of Theory | DFT (Density Functional Theory) | Balances accuracy and computational cost effectively. |
| Functional | B3LYP-D3(BJ) or ωB97X-D | Good general-purpose accuracy for energies and geometries. |
| Basis Set | 6-311+G(d,p) | Flexible enough for accurate description of structure and bonding. |
| Solvent Model | PCM (Polarizable Continuum Model) | Accounts for the influence of bulk solvent on stability and reactivity. |
| Task | Optimization + Frequency | Ensures structures are true energy minima and obtains thermal corrections. |
Section 3: Chemical Reactivity: The Beckmann Rearrangement
The most significant chemical transformation impacting the stability of a cyclic oxime is the Beckmann rearrangement. This acid-catalyzed reaction converts the oxime into an expanded lactam ring, in this case, leading to the formation of a six-membered ring diazepine derivative. This rearrangement represents a critical decomposition or derivatization pathway.
Mechanism of Rearrangement
The accepted mechanism involves the following key steps:
-
Protonation : The oxime's hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).
-
Rate-Determining Step : A concerted migration of the alkyl group anti to the leaving group occurs, resulting in the departure of water and the formation of a transient N-acyliminium ion. For this compound, this involves the migration of the C5 carbon.
-
Hydration : The intermediate is attacked by a water molecule.
-
Deprotonation : Loss of a proton yields the final, ring-expanded lactam product.
The diagram below outlines this critical pathway.
Caption: Key steps of the Beckmann rearrangement pathway.
Section 4: A Self-Validating Protocol for Computational Stability Analysis
This section provides a detailed, step-by-step methodology for conducting a theoretical stability analysis of this compound. Following this protocol allows for the validation and reproduction of the scientific claims made in this guide.
Step-by-Step Computational Workflow
-
Structure Preparation :
-
Build the 3D structures of the E-oxime, Z-oxime, and nitrone tautomer using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization :
-
For each isomer/tautomer, perform a full geometry optimization using the chosen DFT method (e.g., ωB97X-D/6-311+G(d,p)) and solvent model (e.g., PCM with water).
-
This step locates the lowest energy conformation for each species on the potential energy surface.
-
-
Frequency Analysis :
-
Perform a vibrational frequency calculation at the same level of theory used for optimization.
-
Verification : A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) or a failed optimization.
-
The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Relative Energy Calculation :
-
Calculate the relative stabilities (ΔG) between the optimized structures using the Gibbs free energies obtained from the frequency analysis.
-
ΔG = G(species) - G(most stable isomer).
-
-
Transition State (TS) Searching (for Beckmann Rearrangement) :
-
Identify the bond-breaking/forming coordinates corresponding to the rearrangement.
-
Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization with opt=ts) to locate the saddle point connecting the protonated oxime and the N-acyliminium intermediate.
-
Verification : A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation :
-
Perform an IRC calculation starting from the verified transition state structure.
-
Verification : This calculation maps the reaction pathway, confirming that the located TS correctly connects the desired reactant and product.
-
The following diagram visualizes this comprehensive workflow.
Caption: Computational workflow for stability and reactivity analysis.
Conclusion
The stability of this compound is a multifaceted issue best understood through the lens of computational chemistry. Theoretical studies predict that the E-isomer is the most stable geometric form and that the oxime tautomer is significantly favored over the nitrone. The primary route for chemical transformation is the acid-catalyzed Beckmann rearrangement, which leads to a ring-expanded product. The computational protocols outlined herein provide a robust and verifiable framework for quantifying these stability factors, enabling researchers to make informed decisions in the design and handling of molecules containing this important functional group.
References
- Note: As this compound is a niche compound, direct theoretical studies are scarce. The references provided are for foundational concepts and analogous systems, such as the Beckmann rearrangement of cyclohexanone oxime, which establish the principles and methodologies discussed.
Discovery and historical synthesis of 2-Pyrrolidone oxime
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Pyrrolidone Oxime
Abstract
This technical guide provides a comprehensive exploration of this compound, a significant heterocyclic compound. It navigates the historical context of its discovery, rooted in the foundational era of oxime chemistry, and details the evolution of its synthetic methodologies. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's chemical identity, its synthesis from both classical and modern perspectives, and its potential applications. By integrating detailed experimental protocols, mechanistic insights, and comparative data, this guide serves as a valuable resource for laboratory synthesis and further investigation of this versatile molecule.
Part 1: Introduction to this compound
Chemical Identity and Nomenclature
This compound, also known as 2-pyrrolidinone oxime, is the oxime derivative of 2-pyrrolidone (γ-butyrolactam)[1][2]. While the parent compound, 2-pyrrolidone, is a lactam (a cyclic amide), its tautomeric equilibrium allows for the existence of an endocyclic imine form, which can react with hydroxylamine to form the corresponding oxime. The correct IUPAC nomenclature for this compound is N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine or N-(pyrrolidin-2-ylidene)hydroxylamine[3][4].
Table 1: Key Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(pyrrolidin-2-ylidene)hydroxylamine | [4] |
| Synonyms | This compound, 2-Pyrrolidinone oxime | [3][5] |
| CAS Number | 1120-81-6 | [3][4][5] |
| Molecular Formula | C₄H₈N₂O | [3][5] |
| Molecular Weight | 100.12 g/mol | [3] |
| Chemical Structure | [3] |
The Significance of the Oxime Functional Group in Organic Synthesis and Drug Discovery
The oxime functional group (C=N-OH) is a cornerstone of modern organic chemistry. Oximes are highly crystalline and stable compounds, making them excellent for the purification and characterization of carbonyl compounds[6]. Beyond this classical role, they are versatile synthetic intermediates. The most notable reaction of oximes is the Beckmann rearrangement , an acid-catalyzed transformation of an oxime into an amide[7][8]. This reaction is of immense industrial importance, particularly in the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime[8][9]. The stereospecific nature of the rearrangement provides a powerful tool for constructing complex molecular frameworks[8]. In the context of drug discovery, the oxime moiety is present in various biologically active molecules and can act as a versatile ligand in inorganic chemistry[6][10].
Part 2: Historical Context and Discovery
The Era of Oxime Chemistry: The Work of Ernst Otto Beckmann
The history of this compound is intrinsically linked to the broader history of oxime chemistry. The field was pioneered by the German chemist Ernst Otto Beckmann, who in 1886 discovered the famed rearrangement that now bears his name[7]. His work demonstrated that ketoximes could be converted into amides under acidic conditions. This discovery was pivotal, as it established a fundamental transformation reaction and opened up new synthetic pathways. The application of the Beckmann rearrangement to cyclic ketoximes, which results in ring-expansion to form lactams, is particularly relevant to the chemistry of 2-pyrrolidone, itself a lactam[7]. The well-studied rearrangement of cyclopentanone oxime to δ-valerolactam provides a close structural analogy and historical precedent for the chemistry connecting these five-membered ring systems[7][11][12][13].
The Emergence of 2-Pyrrolidone and its Derivatives
The precursor to this compound, 2-pyrrolidone, became a readily available industrial chemical through processes developed in the 20th century. The most common industrial method involves the reaction of γ-butyrolactone with ammonia at high temperatures and pressures[1][2]. The availability of this stable, five-membered lactam set the stage for the exploration of its derivatives.
The Synthesis of this compound: A Logical Extension
While a singular, celebrated publication detailing the "discovery" of this compound is not prominent in the historical record, its first synthesis can be viewed as a logical and inevitable extension of established chemical principles. With the widespread understanding of oximation reactions—the condensation of a carbonyl group with hydroxylamine—and the availability of 2-pyrrolidone, the synthesis of its corresponding oxime was a straightforward chemical step for organic chemists of the time. The earliest syntheses would have undoubtedly employed the classical methods of the era, reacting 2-pyrrolidone with a hydroxylamine salt in the presence of a base.
Part 3: Synthetic Methodologies for this compound
The synthesis of this compound hinges on the reaction between 2-pyrrolidone and hydroxylamine. This section details the underlying mechanism and provides protocols for both classical and modern, environmentally benign approaches.
Foundational Synthesis: Oximation of 2-Pyrrolidone
The oximation of 2-pyrrolidone proceeds through a nucleophilic addition-elimination pathway. The reaction is pH-dependent, requiring conditions that are slightly acidic to protonate the carbonyl (or imine) group, thereby activating it for nucleophilic attack, but not so acidic as to fully protonate the hydroxylamine, which would render it non-nucleophilic. A base is typically added to neutralize the acid (e.g., HCl) liberated from the hydroxylamine salt, driving the reaction to completion[14].
Caption: Mechanism of this compound formation.
This protocol is a standard laboratory method adapted from classical procedures for the synthesis of oximes from cyclic ketones[14].
Materials:
-
2-Pyrrolidone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Diethyl ether (for extraction/recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water.
-
Separately, prepare a solution of sodium hydroxide (1.1 equivalents) in a minimal amount of water.
-
Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with stirring. This generates free hydroxylamine in situ.
-
To this mixture, add a solution of 2-pyrrolidone (1.0 equivalent) in ethanol.
-
Gently reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield crude this compound, which can be further purified by recrystallization.
Evolution of Synthesis: Modern and Green Approaches
In recent years, there has been a significant push towards developing environmentally friendly synthetic methods. "Grindstone chemistry," a solvent-free approach where reactants are ground together at room temperature, offers a rapid and efficient alternative to traditional methods[6].
Materials:
-
2-Pyrrolidone
-
Hydroxylamine hydrochloride
-
Bismuth(III) oxide (Bi₂O₃) as a catalyst
-
Mortar and pestle
-
Ethyl acetate
Procedure:
-
In a mortar, combine 2-pyrrolidone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol)[6].
-
Grind the mixture vigorously with a pestle at room temperature for the time specified by reaction monitoring (typically 10-30 minutes).
-
Monitor the reaction's completion by TLC.
-
Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and triturate well.
-
Filter the mixture to separate the solid Bi₂O₃ catalyst.
-
Wash the filtrate with water to remove any unreacted hydroxylamine hydrochloride and other water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the pure this compound[6].
Table 2: Comparison of Synthetic Methodologies
| Parameter | Classical Synthesis | Grindstone Chemistry |
| Solvent | Ethanol/Water | None |
| Reaction Time | 2-4 hours | 10-30 minutes |
| Temperature | Reflux (~80°C) | Room Temperature |
| Yield | Good to Excellent | Excellent |
| Work-up | Liquid-liquid extraction, distillation | Simple filtration and evaporation |
| Environmental Impact | Moderate (solvent waste) | Low (solvent-free) |
Synthesis of the Precursor: 2-Pyrrolidone
A complete understanding of this compound synthesis includes the production of its key precursor. The industrial synthesis of 2-pyrrolidone is a high-temperature, catalytic process.
Caption: Industrial workflow for 2-Pyrrolidone synthesis.
Part 4: Characterization and Physicochemical Properties
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, purification, and use in further synthetic steps.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O | [3][5] |
| Molecular Weight | 100.12 g/mol | [3] |
| Boiling Point | 214.5 °C at 760 mmHg | [5][15] |
| Density | 1.34 g/cm³ | [5] |
| Flash Point | 83.5 °C | [15] |
| XLogP3 | -1 | [3] |
Part 5: Applications and Future Outlook
Role as a Synthetic Intermediate
This compound is a valuable building block in organic synthesis. Its bifunctional nature—containing both a nucleophilic hydroxyl group and a C=N double bond—allows for a variety of subsequent transformations. While specific, large-scale applications are not widely documented, its structural motif is of interest in medicinal chemistry. Patents for related substituted pyrrolidine oximes have described their potential utility in the treatment of conditions such as preterm labor and dysmenorrhea, highlighting the pharmacological potential of this class of compounds[16]. The γ-butyrolactone framework, from which 2-pyrrolidone is derived, is a privileged structure found in numerous natural products with diverse biological activities[17].
Future Research Directions
The future of this compound chemistry holds several promising avenues. Further exploration of its biological activity, either as a standalone agent or as a scaffold for new drug candidates, is a clear area for investigation. The development of catalytic, asymmetric syntheses of substituted 2-pyrrolidone oximes could provide access to chiral building blocks for the pharmaceutical industry. Additionally, the application of this oxime in novel polymerization reactions or as a ligand in coordination chemistry could uncover new material science applications. Continued refinement of its synthesis using biocatalysis, building on enzymatic routes to 2-pyrrolidone from glutamate, could lead to fully renewable production pathways[18].
References
- Benchchem. (n.d.). Application Notes and Protocols: Beckmann Rearrangement of Cyclopentanone Oxime to δ-Valerolactam.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Beckmann rearrangement of cyclopentanone oxime catalysed by decationated zeolite. RSC Publishing.
- PubChem. (n.d.). This compound.
- Organic Letters. (2022-12-23). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. ACS Publications.
- PubMed Central. (2022-12-23). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation.
- American Chemical Society. (n.d.). The Beckmann Rearrangement of Certain 2-Alkyl Cyclopentanone and Cyclohexanone Oximes1,2.
- Chegg.com. (2021-10-27). Solved 41) The Beckmann rearrangement of cyclopentanone.
- Chemsrc. (2025-08-25). This compound.
- NIH. (2021-03-09). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
- Alfa Chemistry. (n.d.). Beckmann Rearrangement.
- 物竞化学品数据库. (n.d.). 2-吡咯烷酮肟|this compound|1120-81-6.
- (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
- Google Patents. (n.d.). DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.
- ChemicalBook. (2024-03-11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- PubMed. (n.d.). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives.
- PubMed. (n.d.). Chemoselective syntheses of gamma-butyrolactams using vinyl sulfilimines and dichloroketene.
- MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. (A) BASF petrochemical route....
- Wikipedia. (n.d.). 2-Pyrrolidone.
- Organic Syntheses Procedure. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID.
- Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.
- Google Patents. (n.d.). US3092638A - Synthesis of 2-pyrrolidone.
- PMC - NIH. (n.d.). A redox-enabled strategy for intramolecular hydroamination.
- PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
- Matrix Fine Chemicals. (n.d.). N-(PYRROLIDIN-2-YLIDENE)HYDROXYLAMINE.
- Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5).
- Google Patents. (n.d.). CN110981750A - Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Cyclopentanone Oxime from Cyclopentanone and Hydroxylamine Hydrochloride.
- ResearchGate. (n.d.). Fig. 2 Substrate scope of the cyclopentanone oxime esters 1. Reaction....
- ChemScene. (n.d.). 1344848-57-2 | N-Hydroxy-1-methylpyrrolidine-2-carboximidamide.
- Wikipedia. (n.d.). Hydroxylamine.
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The Solubility Profile of 2-Pyrrolidone Oxime: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 2-pyrrolidone oxime, a valuable heterocyclic compound in synthetic chemistry. Recognizing the scarcity of published quantitative solubility data, this document empowers researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in common organic solvents. By integrating theoretical principles with a detailed experimental protocol, this guide serves as a comprehensive resource for the effective application of this compound in various research and development endeavors.
Introduction to this compound
This compound, also known as N-hydroxy-3,4-dihydro-2H-pyrrol-5-amine, is a cyclic organic compound with the molecular formula C₄H₈N₂O[1]. Its structure, featuring a lactam ring and an oxime functional group, makes it a versatile intermediate in organic synthesis. Oximes are known for their utility in the formation of various nitrogen-containing compounds and as intermediates in reactions like the Beckmann rearrangement[2]. Understanding the solubility of this compound is paramount for its effective use in reaction media, purification processes, and formulation development.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | PubChem[1] |
| Molecular Weight | 100.12 g/mol | PubChem[1] |
| XLogP3 | -1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[3][4]. The physicochemical properties of this compound provide valuable insights into its expected solubility behavior.
-
Polarity: The presence of both a lactam and an oxime functional group, with their associated nitrogen and oxygen atoms, imparts a significant degree of polarity to the this compound molecule. The calculated XLogP3 value of -1 indicates a hydrophilic nature, suggesting a preference for polar solvents over non-polar ones[1].
-
Hydrogen Bonding: this compound possesses two hydrogen bond donors (the N-H of the lactam and the O-H of the oxime) and two hydrogen bond acceptors (the carbonyl oxygen and the oxime nitrogen)[1]. This capacity for extensive hydrogen bonding is a key determinant of its solubility. Solvents that can also engage in hydrogen bonding (protic solvents like alcohols and water) are expected to be good solvents for this compound. Aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate) should also exhibit reasonable solvating power.
-
Molecular Size: Generally, smaller molecules tend to be more soluble than larger ones, as it is easier for solvent molecules to surround them[5]. With a molecular weight of 100.12 g/mol , this compound is a relatively small molecule, which should favor its solubility.
Based on these principles, it is predicted that this compound will exhibit higher solubility in polar protic and polar aprotic solvents, and lower solubility in non-polar solvents.
Experimental Determination of Solubility
Given the limited availability of public data, an experimental approach is necessary to determine the precise solubility of this compound in various organic solvents. The following protocol outlines a reliable method for generating this critical data. This protocol is designed as a self-validating system, providing a clear and reproducible workflow.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: A flowchart of the experimental protocol for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Carefully add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand for a short period to allow the bulk of the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to pellet any remaining suspended solid.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Take care not to disturb the solid pellet.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method. The dilution factor should be accurately recorded.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Data Reporting
The experimentally determined solubility data should be systematically recorded. The following table provides a template for organizing the results.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Polar Protic | Water | 80.1 | |||
| Methanol | 32.7 | ||||
| Ethanol | 24.5 | ||||
| Isopropanol | 19.9 | ||||
| Polar Aprotic | Acetonitrile | 37.5 | |||
| Dimethylformamide (DMF) | 36.7 | ||||
| Dimethyl sulfoxide (DMSO) | 46.7 | ||||
| Acetone | 20.7 | ||||
| Ethyl Acetate | 6.0 | ||||
| Non-Polar | Toluene | 2.4 | |||
| Hexane | 1.9 | ||||
| Dichloromethane | 9.1 | ||||
| Diethyl Ether | 4.3 |
Conclusion
While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. The provided experimental protocol offers a robust framework for researchers to generate reliable and reproducible solubility data. This information is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the application of this versatile compound in chemical synthesis and drug discovery.
References
- Falcone, J. S. (Ed.). (2018). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
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Galli, F., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201479, this compound. Retrieved January 9, 2024, from [Link].
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Wikipedia contributors. (2023, November 28). Oxime. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2024, from [Link]
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-
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A Technical Guide to the Potential Biological Activities of 2-Pyrrolidone Oxime
Abstract
The 2-pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[4][5][6] The introduction of an oxime functional group onto this scaffold presents a compelling strategy for the development of novel therapeutic agents. Oximes themselves are known to possess a diverse range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9] This technical guide provides a comprehensive exploration of the potential biological activities of 2-pyrrolidone oxime, drawing upon the established pharmacology of the 2-pyrrolidinone core and the oxime functional group. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental protocols for the systematic evaluation of these potential activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising, yet under-investigated, chemical entity.
The Scientific Rationale: A Privileged Scaffold Meets a Bioactive Moiety
The foundational hypothesis of this guide is that the conjugation of a 2-pyrrolidinone ring with an oxime functional group will yield a molecule with significant and potentially synergistic biological activities.
-
The 2-Pyrrolidinone Core: This five-membered lactam is a versatile scaffold found in numerous natural and synthetic compounds.[5][6] Its non-planar, flexible structure allows for diverse substitutions and interactions with a variety of biological targets.[10][11] Notably, 2-pyrrolidinone derivatives have shown promise as anticancer[1][12][13], antibacterial[14][15], and neuroprotective agents.[16][17][18] A study on a 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata demonstrated its potential anticancer effects through the induction of apoptosis and cell cycle arrest in human cancer cells.[19]
-
The Oxime Functional Group: The oxime moiety (-C=N-OH) is far from a passive chemical entity. It is known to contribute to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][20] The introduction of an oxime can alter a molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.[9] For instance, some oxime derivatives have been shown to act as kinase inhibitors, a critical mechanism in cancer therapy.[9]
The combination of these two entities in this compound suggests a high probability of discovering novel biological activities. The following sections will outline the potential therapeutic areas and provide robust protocols for their investigation.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the known activities of its constituent parts, we can postulate several key therapeutic areas for this compound.
Anticancer Activity
Hypothesis: this compound may exhibit cytotoxic or antiproliferative effects on cancer cells through the inhibition of key signaling pathways or the induction of apoptosis. The 2-pyrrolidinone core has been associated with anticancer properties, and oximes have been identified as potential kinase inhibitors.[1][9]
Potential Mechanisms of Action:
-
Kinase Inhibition: The oxime moiety could interact with the ATP-binding site of various kinases crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs).[9][21]
-
Induction of Apoptosis: The compound might trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family, caspases).
-
Cell Cycle Arrest: As observed with 2-pyrrolidinone itself, the oxime derivative could halt the cell cycle at specific checkpoints (e.g., G0/G1), preventing cancer cell division.[19]
Diagram of a Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized inhibition of the RTK/PI3K/Akt pathway by this compound.
Antimicrobial Activity
Hypothesis: this compound may possess antibacterial and/or antifungal properties by disrupting microbial cell integrity or inhibiting essential metabolic pathways. Both oximes and 2-pyrrolidinone derivatives have demonstrated antimicrobial potential.[14][22][23][24]
Potential Mechanisms of Action:
-
Enzyme Inhibition: The compound could inhibit key bacterial enzymes, such as those involved in cell wall synthesis or fatty acid biosynthesis. For example, some oxime derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[22]
-
Membrane Disruption: The molecule might interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Biofilm Inhibition: this compound could prevent the formation of microbial biofilms, which are a major contributor to antibiotic resistance.
Diagram of a Hypothesized Antimicrobial Experimental Workflow
Caption: A streamlined workflow for evaluating antimicrobial activity.
Neuroprotective Activity
Hypothesis: this compound may exhibit neuroprotective effects against oxidative stress, excitotoxicity, or neuroinflammation, which are key pathological features of neurodegenerative diseases. The 2-pyrrolidinone scaffold is famously the core of the nootropic drug piracetam and its derivatives, which are known for their cognitive-enhancing and neuroprotective properties.[16][17]
Potential Mechanisms of Action:
-
Antioxidant Activity: The compound could scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant defense mechanisms.
-
Modulation of Neurotransmitter Systems: It might influence the release or reuptake of neurotransmitters, such as acetylcholine, which is implicated in cognitive function.[16][18]
-
Anti-inflammatory Effects: this compound could suppress the production of pro-inflammatory cytokines in the central nervous system.
-
Sodium Channel Blockade: Some pyrrolidine derivatives act as sodium channel blockers, which can be neuroprotective in ischemic conditions like stroke.[25]
Diagram of a Hypothesized Neuroprotection Logic
Caption: Logical flow of neuroprotection by this compound.
Experimental Protocols for Biological Evaluation
The following protocols are designed to be self-validating and provide a robust framework for assessing the potential biological activities of this compound.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.
Methodology: MTT/MTS Cell Proliferation Assay [21][26]
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, PC-3 for prostate cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[19]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Treat the cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[26]
-
Living cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilize the formazan crystals with a solubilization buffer (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]
-
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method [27][28]
-
Microorganism Preparation:
-
Culture a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[23]
-
Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Assay Procedure:
-
Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculate each well with the standardized microorganism suspension.
-
Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., penicillin for bacteria, amphotericin B for fungi).
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Data Analysis:
In Vitro Neuroprotection Assay
Objective: To evaluate the protective effects of this compound against oxidative stress-induced neuronal cell death.[29][30][31]
Methodology: H2O2-Induced Oxidative Stress in a Neuronal Cell Line [32]
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.
-
Differentiate the cells into a neuronal phenotype using retinoic acid or other appropriate agents.
-
-
Assay Procedure:
-
Seed the differentiated neuronal cells into 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H2O2) for 24 hours.
-
Include a vehicle control, an H2O2-only control, and a positive control (e.g., N-acetylcysteine).
-
-
Assessment of Neuroprotection:
-
Measure cell viability using the MTT/MTS assay as described in the anticancer protocol.
-
Quantify markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFH-DA).
-
Assess apoptosis by staining with Annexin V/Propidium Iodide and analyzing via flow cytometry or fluorescence microscopy.[29][31]
-
-
Data Analysis:
-
Compare the cell viability and markers of oxidative stress and apoptosis in the compound-treated groups to the H2O2-only control. An increase in cell viability and a decrease in oxidative stress/apoptosis indicate a neuroprotective effect.
-
Quantitative Data Summary
As this compound is a novel compound for extensive biological testing, the following table is a template for summarizing the data that would be generated from the aforementioned protocols.
| Biological Activity | Assay | Cell Line / Microorganism | Endpoint | Result (e.g., IC50, MIC) |
| Anticancer | MTT Assay | HeLa | IC50 (48h) | To be determined |
| Anticancer | MTT Assay | PC-3 | IC50 (48h) | To be determined |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | To be determined |
| Antimicrobial | Broth Microdilution | E. coli | MIC | To be determined |
| Neuroprotection | H2O2-Induced Toxicity | SH-SY5Y | % Viability Increase | To be determined |
Conclusion and Future Directions
The convergence of the privileged 2-pyrrolidinone scaffold and the bioactive oxime moiety in this compound presents a compelling case for its investigation as a novel therapeutic agent. The hypothesized anticancer, antimicrobial, and neuroprotective activities are grounded in the extensive literature on its constituent chemical entities. The experimental protocols detailed in this guide provide a clear and robust pathway for the systematic evaluation of these potential biological activities.
Future research should focus on a comprehensive screening of this compound against diverse cancer cell lines, a broad spectrum of pathogenic microorganisms, and various models of neuronal injury. Positive initial findings should be followed by more in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold. The exploration of this compound holds significant potential for the discovery of new and effective treatments for a range of human diseases.
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- Organic Syntheses Procedure. Organic Syntheses.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-Pyrrolidone Oxime Derivatives for Medicinal Chemistry
Introduction: The Convergence of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant motifs is a cornerstone of rational drug design. This guide focuses on the synthesis of 2-pyrrolidone oxime derivatives, a class of compounds that marries the robust biological profile of the γ-lactam ring with the versatile chemical and therapeutic properties of the oxime functional group.
The 2-pyrrolidone (or γ-lactam) core is a privileged scaffold found in a variety of natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of central nervous system activities, including nootropic (memory-enhancing), neuroprotective, and anticonvulsant effects, exemplified by drugs like Piracetam and Levetiracetam.[4] Furthermore, this scaffold is integral to compounds with anti-inflammatory, anticancer, and antimicrobial properties.[3][5][6]
Oximes, characterized by the R1R2C=NOH functional group, are also of profound importance in medicinal chemistry.[7][8][9] They are renowned for their role as reactivators of acetylcholinesterase (AChE) in the treatment of organophosphate poisoning.[7][8] Additionally, the oxime moiety is a key component in several FDA-approved drugs, including the cephalosporin antibiotics, and exhibits a broad range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects.[7][8][10]
The synthesis of hybrid molecules incorporating both the 2-pyrrolidone and oxime functionalities presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles. This document provides a detailed overview of the synthetic routes to these derivatives, complete with experimental protocols and mechanistic insights.
Strategic Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through a modular strategy. The primary methods involve the initial synthesis of a functionalized 2-pyrrolidone precursor, which is then converted to the target oxime. The choice of synthetic route will depend on the desired substitution pattern on the pyrrolidone ring.
Method 1: Oximation of a Ketone-Functionalized 2-Pyrrolidone
A straightforward and widely applicable method involves the synthesis of a 2-pyrrolidone derivative bearing a ketone functionality, which can then be readily converted to an oxime. A common precursor is 4-acetyl-2-pyrrolidone.
Workflow for Oximation of 4-Acetyl-2-Pyrrolidone
Caption: Workflow for the synthesis of a this compound derivative.
Protocol 1: Synthesis of 4-(1-(Hydroxyimino)ethyl)pyrrolidin-2-one
This protocol details the oximation of a ketone precursor.
Materials:
-
4-Acetyl-2-pyrrolidone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-acetyl-2-pyrrolidone (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(1-(hydroxyimino)ethyl)pyrrolidin-2-one.
Causality in Experimental Choices:
-
Excess Reagents: A slight excess of hydroxylamine hydrochloride and a greater excess of sodium acetate are used to ensure the complete conversion of the ketone and to drive the equilibrium towards the oxime product.
-
Solvent System: The ethanol/water mixture is chosen for its ability to dissolve both the organic substrate and the inorganic reagents.
-
Reflux Conditions: Heating the reaction accelerates the rate of oximation, which can be slow at room temperature.
Method 2: Beckmann Rearrangement for γ-Lactam (2-Pyrrolidone) Synthesis
For the synthesis of the 2-pyrrolidone core itself, the Beckmann rearrangement of a cyclobutanone oxime is a powerful method.[1][11] This approach allows for the introduction of nitrogen into a four-membered ring to form the desired five-membered γ-lactam.[1][11]
Workflow for Beckmann Rearrangement
Caption: Synthesis of 2-pyrrolidones via Beckmann rearrangement.
Protocol 2: Synthesis of a Substituted 2-Pyrrolidone via Beckmann Rearrangement
This protocol outlines the two-step synthesis of a γ-lactam from a cyclobutanone.
Step A: Synthesis of Cyclobutanone Oxime
-
Reaction Setup: Dissolve the substituted cyclobutanone (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base like pyridine or sodium acetate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolation: Work up the reaction by removing the organic solvent, followed by extraction with an appropriate organic solvent. The crude oxime is then purified.
Step B: Beckmann Rearrangement
-
Reaction Setup: In a flask, place the purified cyclobutanone oxime (1.0 eq).
-
Acid Catalyst: Carefully add a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid (TFA) at a low temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating. The reaction is often rapid.
-
Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice and neutralizing with a base (e.g., aqueous NaOH or NaHCO3).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting γ-lactam by column chromatography or recrystallization.
Mechanistic Insight: The Beckmann rearrangement proceeds via protonation of the oxime hydroxyl group, followed by the migration of the alkyl group anti to the leaving group (water) and subsequent tautomerization to the lactam.
Data Presentation: Potential this compound Derivatives and Their Therapeutic Targets
The following table summarizes a selection of hypothetical this compound derivatives and their potential biological activities, extrapolated from the known pharmacology of their constituent scaffolds.
| Derivative Structure | R1 Group | R2 Group | Potential Therapeutic Target | Rationale |
| H | Phenyl | Anticonvulsant | Combines the pyrrolidone core of Levetiracetam with an aromatic oxime. | |
| Methyl | 4-Chlorophenyl | Anti-inflammatory (LOX/COX inhibitor) | Based on known anti-inflammatory 2-pyrrolidone derivatives.[5] | |
| Ethyl | Thienyl | Antimicrobial | Thiophene and oxime moieties are known to exhibit antimicrobial activity.[3] | |
| H | Pyridyl | AChE Reactivator | The pyridyl oxime is a classic motif for acetylcholinesterase reactivation.[7] |
Conclusion and Future Directions
The synthesis of this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for the preparation of a diverse library of these hybrid molecules. The inherent biological activities of both the 2-pyrrolidone and oxime scaffolds suggest that their combination could lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic properties. Future research should focus on the extensive biological evaluation of these derivatives against a range of therapeutic targets, including those related to neurological disorders, inflammation, cancer, and infectious diseases.
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
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The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia.pub. Retrieved from [Link]
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γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. (2024). RSC Publishing. Retrieved from [Link]
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Pyrrolidone derivatives. (n.d.). PubMed. Retrieved from [Link]
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Oximes. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]
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Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. (2011). PubMed. Retrieved from [Link]
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Pharmacological activities of oximes. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). SOJ Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Retrieved from [Link]
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 2-Pyrrolidone Oxime as a Versatile Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-pyrrolidone oxime as a ligand in coordination chemistry. While direct literature on this specific ligand is emerging, this guide synthesizes field-proven insights from the broader chemistry of cyclic oximes and pyrrolidine-containing molecules. We present detailed protocols for the synthesis of the ligand and its metal complexes, methodologies for their characterization, and a discussion of their potential applications in catalysis and medicinal chemistry. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.
Introduction: The Potential of this compound
Oximes and their corresponding oximato forms are a cornerstone of coordination chemistry, valued for their versatile coordination modes and the unique properties they impart to metal complexes.[1] The oxime group (C=N-OH) is a potent coordinating moiety, capable of acting as a neutral ligand or, upon deprotonation, as an anionic ligand. This dual nature, combined with the presence of both nitrogen and oxygen donor atoms, allows for the formation of stable chelate rings with a wide array of metal ions.
This compound (C₄H₈N₂O, CAS: 1120-81-6) is a particularly intriguing, yet underexplored, ligand.[2] Its structure combines the proven coordinating ability of the oxime group with a five-membered lactam ring. This cyclic backbone introduces conformational rigidity, which can influence the stereochemistry and stability of the resulting metal complexes. Based on analogous systems like 2-pyridyl oximes and other pyrrolidine derivatives, complexes of this compound are anticipated to exhibit significant potential in fields ranging from catalysis to the development of novel therapeutic agents.[3][4]
This guide serves as a foundational resource for researchers looking to explore this promising ligand. We will proceed from the ground up, starting with the synthesis of the ligand itself, moving to the formation and characterization of its metal complexes, and concluding with an outlook on its potential applications.
Part 1: The Ligand - Synthesis and Characterization
The successful synthesis of high-purity ligand is the critical first step for any study in coordination chemistry. The protocol outlined below is a robust method for the oximation of 2-pyrrolidone's corresponding lactam-thiolactam or similar precursors, adapted from established procedures for oxime synthesis.[5][6]
Protocol 1.1: Synthesis of this compound
This protocol describes the reaction of a suitable 2-pyrrolidone precursor with hydroxylamine. The choice of precursor is key; starting from γ-aminobutyric acid or 2-pyrrolidone itself requires specific activation steps. A more direct, though multi-step, approach often involves the conversion of 2-pyrrolidone to a more reactive intermediate. For this protocol, we will assume the availability of an activated precursor like 2,2-diethoxy-pyrrolidine or a related imino ether.
Materials:
-
2,2-Diethoxy-pyrrolidine (or other suitable precursor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine as a mild base
-
Ethanol, absolute
-
Diethyl ether
-
Deionized water
-
Standard reflux apparatus, magnetic stirrer, rotary evaporator, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 molar equivalents relative to the precursor) in absolute ethanol (100 mL).
-
Base Addition: To this solution, add sodium acetate (1.2 molar equivalents). Stir for 15 minutes at room temperature. This in-situ generation of free hydroxylamine is crucial; using a strong base can lead to side reactions, while the acetate buffer maintains an optimal pH for the condensation reaction.
-
Precursor Addition: Add the 2-pyrrolidone precursor (1.0 molar equivalent) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and slowly add cold diethyl ether until turbidity is observed. Allow the solution to stand at 4 °C overnight to induce crystallization.
-
-
Final Product: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected product is a white to off-white crystalline solid.
Workflow for Ligand Synthesis and Characterization
Caption: Workflow for the synthesis and quality control of this compound.
Protocol 1.2: Characterization of this compound
Self-validation of the synthesized ligand is paramount. The following techniques confirm the identity and purity of the product.
-
FT-IR Spectroscopy: Acquire a spectrum using KBr pellets. Key vibrational bands to identify are:
-
~3200-3400 cm⁻¹: Broad O-H stretch of the oxime group.
-
~1650-1680 cm⁻¹: C=N stretch of the oxime.
-
~1680-1710 cm⁻¹: C=O stretch from the lactam ring (if tautomerism occurs or starting material is present).
-
~930-960 cm⁻¹: N-O stretch, characteristic of oximes.
-
-
¹H and ¹³C NMR Spectroscopy: Dissolve the sample in DMSO-d₆. The proton NMR should show a characteristic downfield singlet for the -OH proton (highly dependent on concentration and temperature) and distinct multiplets for the pyrrolidone ring protons. The carbon NMR should confirm the presence of the C=N carbon.
-
Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the compound (100.12 g/mol ).[2] Look for the [M+H]⁺ peak at m/z 101.13.
-
Melting Point: A sharp melting point range indicates high purity.
Part 2: Coordination Chemistry - Synthesis of Metal Complexes
This compound is expected to act as a bidentate ligand, coordinating through the oxime nitrogen and the deprotonated oxime oxygen to form a stable five-membered chelate ring. This N,O-coordination is a common and stable binding mode for oxime-type ligands.[7]
Proposed Coordination Modes
Caption: Potential coordination modes of this compound with a metal center (M).
Protocol 2.1: General Synthesis of a Metal(II) Bis(2-pyrrolidone oximato) Complex
This protocol provides a general method for synthesizing complexes with divalent transition metals like Ni(II), Co(II), and Cu(II). The reaction involves the deprotonation of the oxime's hydroxyl group by a base, followed by coordination to the metal salt.
Materials:
-
This compound (ligand, LH)
-
Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve the this compound ligand (2.0 molar equivalents) in 50 mL of methanol in a 100 mL beaker with stirring.
-
Deprotonation: Slowly add a methanolic solution of NaOH (2.0 molar equivalents) to the ligand solution. Stir for 20 minutes. This step is crucial as it deprotonates the oxime, making the oxygen atom available for coordination. The choice of base is important; a stronger base like NaOH ensures complete deprotonation, while an organic base like Et₃N can be used for more sensitive systems.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 molar equivalent) in 25 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the deprotonated ligand solution with vigorous stirring. A color change and/or precipitation of the complex should be observed immediately.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete complex formation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing (Self-Validation): Wash the precipitate sequentially with small portions of deionized water (to remove any unreacted metal salts and NaCl), then with cold methanol (to remove unreacted ligand), and finally with diethyl ether (to aid in drying). This washing sequence is a critical self-validating step to ensure the purity of the final complex.
-
Drying: Dry the resulting complex in a vacuum desiccator overnight. The expected product is a colored, air-stable powder.
Part 3: Characterization of Metal Complexes
Characterizing the synthesized complexes is essential to confirm coordination, determine the stoichiometry, and elucidate the geometry around the metal center.
Workflow for Complex Synthesis and Analysis
Caption: General workflow for the synthesis and subsequent characterization of M(II)-(2-pyrrolidone oximato)₂ complexes.
Protocol 3.1: Spectroscopic and Physical Characterization
-
FT-IR Spectroscopy: This is the primary method to confirm coordination. Upon complexation, significant shifts in the ligand's vibrational bands are expected.
| Vibrational Mode | Free Ligand (cm⁻¹) (Approx.) | Coordinated Ligand (cm⁻¹) (Approx.) | Reason for Shift |
| O-H Stretch | ~3200-3400 | Absent | Deprotonation of the hydroxyl group upon coordination. |
| C=N Stretch | ~1650-1680 | Shift to lower or higher frequency | Coordination of the nitrogen atom to the metal center alters the bond's electron density.[8] |
| N-O Stretch | ~930-960 | Shift to higher frequency (~1200-1250) | Formation of the N-O-M bond increases the double bond character of the N-O bond.[7] |
| New Band (M-N/M-O) | - | ~400-600 | Appearance of new bands in the far-IR region corresponding to metal-ligand vibrations. |
-
UV-Visible Spectroscopy: For transition metal complexes, this technique provides information about the d-orbital splitting and thus the coordination geometry. For example, an octahedral Ni(II) complex would be expected to show multiple d-d transition bands, whereas a square planar geometry would show different absorption patterns.
-
Molar Conductance: Measuring the conductivity of the complex in a solvent like DMF or DMSO can determine if it is an electrolyte or non-electrolyte. For a neutral complex like [M(L)₂], a very low molar conductance value is expected, confirming the proposed stoichiometry.[7]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability of the complex and the presence of any solvated molecules.[9] Differential Scanning Calorimetry (DSC) reveals phase transitions and decomposition temperatures.
| Temperature Range | Expected Event (Hypothetical for [Ni(L)₂]) | Mass Loss (%) |
| 25-150 °C | Loss of lattice water/solvent (if any) | Dependent on solvent |
| 150-250 °C | Stable region | ~0% |
| >250 °C | Onset of ligand decomposition | Stepwise loss |
| >600 °C | Final residue (e.g., NiO) | Corresponds to metal oxide |
Part 4: Potential Applications
The true value of a novel coordination complex lies in its application. Based on the extensive research into related oxime and pyrrolidone-based complexes, we can propose several promising avenues for investigation.
Homogeneous Catalysis
Palladium, cobalt, and nickel complexes bearing N,O-donor ligands are known to be active catalysts for various organic transformations.[10][11]
-
Wacker-type Oxidation: Pd(II) complexes of this compound could be investigated as catalysts for the oxidation of alkenes to ketones, potentially offering a more stable and recyclable alternative to traditional systems.[10]
-
Polymerization: Cobalt complexes with pyridine-oxime ligands have shown extremely high activity in isoprene polymerization.[11] A similar catalytic behavior could be explored for Co(II) complexes of this compound.
Medicinal and Bioinorganic Chemistry
The coordination of a ligand to a metal ion can significantly enhance its biological activity.[12] This principle, known as chelation theory, suggests that the resulting complex becomes more lipophilic, facilitating its transport across cell membranes.
-
Antimicrobial Agents: Many metal-oxime complexes exhibit potent antibacterial and antifungal properties.[13][14] The this compound complexes could be screened against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi. Their activity often surpasses that of the free ligand.[12]
-
Antioxidant Activity: The redox properties of transition metals like copper and iron, when complexed with suitable ligands, can be harnessed for antioxidant applications. These complexes can act as scavengers of reactive oxygen species (ROS).[13][15]
Conclusion
This compound stands as a ligand of significant untapped potential. Its straightforward synthesis, combined with its robust N,O-chelation capability, makes it an attractive candidate for the development of novel coordination complexes. The protocols and characterization methodologies detailed in this guide provide a solid framework for researchers to begin exploring its chemistry. The inferred applications in catalysis and medicinal chemistry, drawn from a wealth of data on analogous systems, highlight the promising future for this versatile building block in the field of inorganic and materials science.
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Complex formation between transition metals and 2-pyrrolidone-5-hydroxamic acid. ResearchGate. Available at: [Link]
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Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. Available at: [Link]
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2-pyrrolidin-1-ylcyclohexan-1-one oxime - C10H18N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
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Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. MDPI. Available at: [Link]
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Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. MDPI. Available at: [Link]
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Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link]
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Novel Co(II) metal complexes of N, O donor salicyloylpyrazoleoxime Schiff bases: synthesis, spectroscopic. Journal of Saudi Chemical Society. Available at: [Link]
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Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. ResearchGate. Available at: [Link]
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This compound | C4H8N2O | CID 1201479. PubChem. Available at: [Link]
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Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. Available at: [Link]
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Structural formulae of some 2-pyridyl oxime-type ligands. ResearchGate. Available at: [Link]
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This compound | CAS#:1120-81-6. Chemsrc. Available at: [Link]
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Synthesis, Characterization and Antibacterial Studies on Mn(II) and Fe(II) Complexes of N, O Donor Salicyloyl Pyrazole Oxime Sch. Oriental Journal of Chemistry. Available at: [Link]
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Bibliographies: 'Coordination complexes of 2-pyridyl oximes'. Grafiati. Available at: [Link]
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Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Preprints.org. Available at: [Link]
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The Study of Thermal and Magnetic properties of Fe (II), Co (II), Ni (II) and Cu (II) Metal Complexes with. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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(PDF) Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. ResearchGate. Available at: [Link]
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Schiff base metal complexes as a dual antioxidant and antimicrobial agents. PLOS ONE. Available at: [Link]
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Metal Complexes as Promising Agents for Biomedical Applications. PubMed. Available at: [Link]
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Metal complexes for therapeutic applications. ResearchGate. Available at: [Link]
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Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. MDPI. Available at: [Link]
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Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. Baghdad Science Journal. Available at: [Link]
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Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes. JACS Directory. Available at: [Link]
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SYNTHESIS,CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME METAL COMPLEXES OF SUBSTITUTED 2-HYDROXYBENZOINOXIME. International Journal of ChemTech Research. Available at: [Link]
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Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. ACS Catalysis. Available at: [Link]
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-
Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization. PubMed Central. Available at: [Link]
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Remarkable Structural Diversity of N-Pyrrolidine-cyanoxime and its Ni(II) Complexes. Crystal Growth & Design. Available at: [Link]
- PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES. Google Patents.
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Application Notes & Protocols: The Synthetic Utility of 2-Pyrrolidone Oxime
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-pyrrolidone oxime, a versatile cyclic ketoxime, and its applications in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings that make this reagent a valuable precursor for synthesizing complex nitrogen-containing heterocycles, particularly substituted pyrrolidines and expanded lactam systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound. Detailed, field-tested protocols for its synthesis and subsequent transformation via the Beckmann rearrangement are provided, alongside visualizations of key synthetic pathways and mechanisms.
Introduction: Unveiling the Potential of this compound
Oximes are a class of organic compounds characterized by the C=NOH functional group. Their remarkable versatility stems from the dual nucleophilicity of the nitrogen and oxygen atoms, the ambiphilic nature of the carbon atom, and the reactivity of the N-O bond.[1] This allows them to serve as precursors for a wide array of functional groups and heterocyclic systems, including amines, amides, nitriles, and N-heterocycles.[2]
This compound, a five-membered cyclic ketoxime, is a particularly noteworthy building block. It incorporates the pyrrolidine scaffold, a privileged structure found in numerous natural products, pharmaceuticals, and chiral catalysts.[3][4][5] The presence of the oxime functionality on this ring system opens a gateway to diverse chemical transformations that are otherwise difficult to achieve, making it a strategic intermediate for accessing novel chemical space.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine | [6] |
| Molecular Formula | C₄H₈N₂O | [6] |
| Molecular Weight | 100.12 g/mol | [6] |
| CAS Number | 1120-81-6 | [6] |
| Appearance | Typically a white to off-white crystalline solid | General Knowledge |
| Polar Surface Area | 44.6 Ų | [6] |
Core Synthetic Applications & Mechanistic Insights
The synthetic utility of this compound is primarily centered on its ability to act as a linchpin for constructing more complex nitrogen-containing architectures. Its strategic placement of the oxime on a five-membered ring dictates its unique reactivity pathways.
Figure 1: Central role of this compound as a synthetic intermediate.
The Beckmann Rearrangement: A Gateway to Expanded Ring Systems
The Beckmann rearrangement is arguably the most powerful transformation of ketoximes, providing a direct route to substituted amides.[2] In the case of cyclic ketoximes like this compound, this reaction facilitates a ring expansion, yielding a larger lactam. This transformation is of immense industrial importance, exemplified by the synthesis of caprolactam (a precursor to Nylon-6) from cyclohexanone oxime.[7]
For this compound, the Beckmann rearrangement transforms the five-membered pyrrolidine ring into a seven-membered 1,4-diazepan-5-one ring system, a valuable scaffold in medicinal chemistry.
Causality of the Mechanism: The reaction is typically initiated by a strong acid or dehydrating agent (e.g., H₂SO₄, PCl₅, Eaton's reagent). The acid protonates the oxime hydroxyl group, converting it into a good leaving group (water). This departure triggers a concerted 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable lactam product.
Figure 2: Mechanism of the Beckmann rearrangement of this compound.
Precursor to Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone of many biologically active molecules.[4][5] this compound provides a convenient entry point for introducing diversity onto this scaffold. The oxime group can be readily reduced using various reagents (e.g., NaBH₃CN, catalytic hydrogenation) to yield the corresponding amine. This amine can then be subjected to a wide range of N-functionalization reactions, providing access to a library of substituted pyrrolidines. Furthermore, the C=N bond itself can undergo addition reactions, allowing for the introduction of substituents at the C2 position.
Iminyl Radicals for Advanced Heterocycle Synthesis
In recent years, the generation of iminyl radicals from oximes has emerged as a powerful strategy for C-H functionalization and the synthesis of complex N-heterocycles.[8] Under oxidative or photoredox conditions, the N-O bond of an O-acylated or O-silylated this compound can undergo homolytic cleavage to generate an iminyl radical. This highly reactive intermediate can participate in intramolecular hydrogen atom transfer (HAT) followed by radical cyclization, enabling the construction of fused or spirocyclic ring systems that are challenging to synthesize via traditional ionic pathways.[8]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and characterization endpoints. Safety First: Always conduct a thorough risk assessment before beginning any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This procedure is adapted from general methods for the oximation of carbonyl compounds.[9]
Materials & Reagents:
-
2-Pyrrolidone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Pyridine (2.8 eq)
-
Ethanol (approx. 4.5 mL per 1 g of 2-pyrrolidone)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-pyrrolidone (1.0 eq), ethanol, pyridine (2.8 eq), and hydroxylamine hydrochloride (1.5 eq).
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add deionized water to precipitate the product or to prepare for extraction.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (to remove excess pyridine), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: Beckmann Rearrangement to 1,4-Diazepan-5-one
Materials & Reagents:
-
This compound (1.0 eq)
-
Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid) or concentrated H₂SO₄
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (if required)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent or use neat. In a separate flask, cool the Eaton's Reagent or concentrated sulfuric acid in an ice bath.
-
Reaction: Slowly and carefully add the this compound to the cold acid with vigorous stirring. Maintain the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic.
-
Neutralization: Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Work-up & Extraction: Transfer the neutralized mixture to a separatory funnel and extract multiple times with dichloromethane or another suitable organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-diazepan-5-one.
-
Characterization: Confirm the structure of the ring-expanded lactam using ¹H NMR, ¹³C NMR, IR (noting the shift in the amide carbonyl stretch), and Mass Spectrometry.
Figure 3: Experimental workflow for the synthesis and rearrangement of this compound.
Conclusion
This compound is a potent and versatile intermediate in organic synthesis. Its true value lies not just in its own structure, but in the diverse and complex molecular architectures it enables. From providing access to medicinally relevant seven-membered lactams via the classic Beckmann rearrangement to serving as a precursor for functionalized pyrrolidines and advanced heterocyclic systems, its applications are both broad and impactful. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers looking to incorporate this valuable building block into their synthetic programs.
References
-
Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry.
-
Oxime radicals: generation, properties and application in organic synthesis. RSC Advances.
-
Chemistry of Six-Membered Cyclic Oxime Ethers. Application in the Synthesis of Bioactive Compounds. Chemical Reviews.
-
Chemistry of Six-Membered Cyclic Oxime Ethers. Application in the Synthesis of Bioactive Compounds. ACS Publications.
-
Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
-
Intramolecular nitrogen insertion of oxime ester to access aminated N-heterocycles. Green Chemistry.
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.
-
Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses.
-
Recent Advances in the Synthesis of Heterocycles from Oximes. ResearchGate.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Creative Research Thoughts.
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate.
-
Pyrrolidine synthesis. Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
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- 4. mdpi.com [mdpi.com]
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- 6. This compound | C4H8N2O | CID 1201479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocol: Synthesis of 2-Pyrrolidone Oxime
Abstract
This document provides a comprehensive guide for the synthesis of 2-pyrrolidone oxime through the oximation of 2-pyrrolidone. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. This guide details the underlying reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for product characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation. This protocol serves as a self-validating system for the reliable synthesis of this valuable heterocyclic intermediate.
Introduction and Significance
2-Pyrrolidone is a five-membered lactam, a cyclic amide, that serves as a versatile building block in organic synthesis.[1] Its derivatives are foundational to a wide range of pharmaceuticals and industrial chemicals. The conversion of 2-pyrrolidone to its corresponding oxime, N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine[2], introduces a unique functional group that opens new avenues for molecular elaboration.
The oxime functional group is a critical intermediate in synthetic chemistry, most notably for its susceptibility to the Beckmann rearrangement.[3][4] In this acid-catalyzed reaction, a ketoxime rearranges to form an N-substituted amide.[5][6] For a cyclic oxime like the one derived from 2-pyrrolidone, this rearrangement would lead to an expanded ring system, specifically a diazepine derivative, which is a privileged scaffold in medicinal chemistry. This application note provides a robust protocol for the synthesis of this compound, a key precursor for such advanced synthetic explorations.
Reaction Mechanism and Rationale
The oximation of a carbonyl compound involves its reaction with hydroxylamine (NH₂OH).[7] While this reaction is most common with aldehydes and ketones, the carbonyl group of a lactam (an amide) can also react, albeit under specific conditions due to its lower electrophilicity. The reaction is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine nucleophile.[8]
The proposed mechanism involves the following key steps:
-
Deprotonation: A mild base, such as sodium acetate, deprotonates hydroxylamine hydrochloride to generate free hydroxylamine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 2-pyrrolidone.
-
Proton Transfer & Dehydration: A series of proton transfers followed by the elimination of a water molecule leads to the formation of the C=N double bond, yielding the final oxime product.
The choice of a mild base and an alcoholic solvent is critical. A strong base could lead to undesired side reactions, such as the hydrolysis or polymerization of the lactam.[1] Anhydrous methanol is selected as the solvent to facilitate the dissolution of the reagents and to act as a proton source/sink during the intermediate steps.
Caption: General mechanism for the oximation of 2-pyrrolidone.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Purity | Amount (per 10 mmol) | Supplier Notes |
| 2-Pyrrolidone | ≥99% | 0.85 g (10 mmol) | Ensure it is dry and stored over desiccants. |
| Hydroxylamine Hydrochloride | ≥99% | 1.04 g (15 mmol) | Corrosive and irritant. Handle with care.[9] |
| Anhydrous Sodium Acetate | ≥99% | 1.85 g (22.5 mmol) | Must be anhydrous. Dry in an oven if necessary. |
| Anhydrous Methanol (MeOH) | ACS Grade | 25 mL | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | ~100 mL | For extraction. |
| Saturated NaCl Solution | - | ~30 mL | For washing. |
| Anhydrous Magnesium Sulfate | - | ~5 g | For drying the organic phase. |
Equipment
-
100 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Hydroxylamine Hydrochloride: This reagent is a skin and respiratory irritant and is corrosive. Avoid inhalation of dust and direct contact. It can be unstable at elevated temperatures.
-
Solvents: Methanol and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby. All operations should be performed in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2-pyrrolidone (0.85 g, 10 mmol), hydroxylamine hydrochloride (1.04 g, 15 mmol), and anhydrous sodium acetate (1.85 g, 22.5 mmol).[10]
-
Rationale: A 1.5 molar excess of hydroxylamine is used to drive the reaction to completion. Sodium acetate acts as the base to generate free hydroxylamine from its hydrochloride salt and neutralize the HCl formed during the reaction. A slight excess ensures complete neutralization.
-
-
Solvent Addition: Add 25 mL of anhydrous methanol to the flask.
-
Rationale: Anhydrous methanol is an excellent solvent for the reactants and facilitates a homogenous reaction mixture. The absence of water prevents potential hydrolysis side reactions.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Rationale: Heating is necessary to overcome the activation energy for the reaction with the relatively unreactive lactam carbonyl. Refluxing ensures a constant reaction temperature without loss of solvent.
-
-
Monitoring the Reaction: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate/Methanol eluent system.
-
Rationale: Reaction monitoring is crucial to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.
-
-
Work-up - Quenching and Solvent Removal: Once the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: To the resulting residue, add 30 mL of deionized water and transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Rationale: The product, this compound, is expected to be more soluble in the organic phase (ethyl acetate) than in water, while the inorganic salts (NaCl, unreacted sodium acetate) remain in the aqueous layer.
-
-
Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (30 mL). This step helps to remove any residual water and some water-soluble impurities. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Rationale: The brine wash reduces the solubility of the organic product in the aqueous phase, improving recovery. Anhydrous MgSO₄ effectively removes dissolved water from the ethyl acetate.
-
-
Isolation and Purification: Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product. The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 65-80% (typical) |
| Melting Point | To be determined experimentally and compared with literature values if available. |
| ¹H NMR | Resonances corresponding to the CH₂ protons of the pyrrolidine ring and the N-OH proton. |
| ¹³C NMR | Signal for the C=N carbon, and signals for the CH₂ carbons of the ring. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3400), C=N stretch (~1650), N-O stretch (~930-960). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (101.12 m/z). |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or moisture in reagents.
-
Solution: Ensure all reagents, especially sodium acetate and methanol, are anhydrous. Increase reaction time and monitor closely by TLC.
-
-
Product Fails to Crystallize:
-
Cause: Presence of impurities or residual solvent.
-
Solution: Ensure the crude product is fully dry. Try different solvent systems for recrystallization (e.g., ethanol, isopropanol/hexane). If necessary, purify by column chromatography on silica gel.
-
-
Multiple Products on TLC:
-
Cause: Side reactions such as hydrolysis or polymerization.
-
Solution: Re-evaluate the reaction temperature and time. Ensure the base is not too strong and the work-up is performed promptly after the reaction is complete.
-
References
- ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors.
- Google Patents. (n.d.). US4362862A - Preparation of poly-2-pyrrolidone with N-(2-caprolactim)-caprolactam accelerator.
-
Wikipedia. (2024). Beckmann rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. Retrieved from [Link]
-
Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]
- Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences.
-
YouTube. (2021). SYNTHESIS OF CAPROLACTAM. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute (MDPI). (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]
-
Quora. (2021). What is the use of the laboratory reagent hydroxylamine hydrochloride? Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]
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The Versatility of 2-Pyrrolidone Oxime: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, and developing novel pathways to access these structures is a continuous endeavor. 2-Pyrrolidone oxime, a derivative of the readily available γ-aminobutyric acid (GABA) lactam, emerges as a promising yet underexplored scaffold. Its unique bifunctional nature, possessing both a lactam ring and a nucleophilic/rearrangeable oxime moiety, offers a rich playground for synthetic transformations. This guide provides a comprehensive overview of the application of this compound in the synthesis of diverse heterocyclic compounds, complete with detailed application notes and actionable protocols.
I. The Beckmann Rearrangement: Ring Expansion to Seven-Membered Diazepinones
The Beckmann rearrangement is a classic and powerful transformation for converting oximes into amides or lactams.[1] For cyclic ketoximes like this compound, this reaction facilitates a ring expansion, providing access to valuable seven-membered lactams, specifically 1,4-diazepan-5-ones. These diazepinone scaffolds are present in a variety of biologically active molecules, including anxiolytics and other central nervous system (CNS) agents.[2]
Causality Behind the Rearrangement:
The reaction is typically initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group. This is often achieved using strong acids or activating agents like tosyl chloride or phosphorus pentachloride.[1] The departure of the leaving group triggers a concerted 1,2-migration of the group anti-periplanar to the N-O bond. In the case of this compound, this migrating group is the C5 carbon of the pyrrolidone ring, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the ring-expanded 1,4-diazepan-5-one. The stereochemistry of the starting oxime is crucial, as the migration is stereospecific.[1]
Caption: Beckmann rearrangement workflow for this compound.
Application Note: Catalyst Selection for Optimal Diazepinone Synthesis
The choice of catalyst or activating agent is critical for achieving high yields and minimizing side reactions in the Beckmann rearrangement of this compound.
| Catalyst/Reagent | Advantages | Disadvantages | Typical Conditions |
| Strong Acids (H₂SO₄, PPA) | Readily available, cost-effective.[1] | Harsh conditions, potential for side reactions (e.g., hydrolysis of the lactam), significant waste generation. | High temperatures (>100 °C).[1] |
| Phosphorus Pentachloride (PCl₅) | Highly effective for activating the oxime.[1] | Moisture sensitive, corrosive, generates stoichiometric waste. | Anhydrous conditions, often in ethereal or chlorinated solvents. |
| Tosyl Chloride (TsCl) | Milder than PCl₅, forms a stable tosylate intermediate.[1] | Requires a base (e.g., pyridine, NaOH) to neutralize HCl byproduct. | Room temperature or gentle heating. |
| Cyanuric Chloride | Mild, catalytic amounts can be effective with a co-catalyst (e.g., ZnCl₂).[1] | May require optimization of catalyst loading and reaction time. | Refluxing in acetonitrile.[3] |
For substrates sensitive to harsh acidic conditions, the use of milder reagents like tosyl chloride or catalytic systems such as cyanuric chloride/ZnCl₂ is recommended to favor the desired diazepinone formation.
Experimental Protocol: Synthesis of 1,4-Diazepan-5-one via Beckmann Rearrangement
This protocol is a generalized procedure based on established methods for the Beckmann rearrangement of cyclic oximes and should be optimized for this compound.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1,4-diazepan-5-one.
II. Proposed Pathways to Other Heterocyclic Systems
The reactivity of the oxime and the pyrrolidone ring in this compound can be harnessed to explore the synthesis of other valuable heterocyclic scaffolds. The following sections outline proposed synthetic strategies that warrant further investigation.
A. Synthesis of Substituted Pyridines
Drawing inspiration from methodologies that utilize α,β-unsaturated oximes for pyridine synthesis, a potential route starting from a derivative of this compound can be envisioned.[4]
Proposed Workflow:
Caption: Proposed synthesis of substituted pyridines.
This proposed pathway involves an initial dehydrogenation or functionalization of the this compound to introduce an α,β-unsaturation. The resulting α,β-unsaturated oxime could then undergo a copper-catalyzed cascade reaction with an alkenylboronic acid, involving cross-coupling, electrocyclization, and subsequent oxidation to yield a substituted pyridine fused or linked to the pyrrolidone moiety.
B. Neber Rearrangement for the Synthesis of α-Amino Ketones
The Neber rearrangement offers an alternative reaction pathway for oxime sulfonates, leading to α-amino ketones instead of amides.[5] This could provide access to functionalized pyrrolidone derivatives with an amino group at the C3 position.
Plausible Mechanism:
Caption: Proposed Neber rearrangement of this compound.
Treatment of the O-tosyl derivative of this compound with a base could induce the formation of an intermediate azirine, which upon hydrolysis would yield a 3-amino-2-pyrrolidone derivative. This would be a valuable synthon for further elaboration into more complex heterocyclic systems.
Conclusion and Future Outlook
This compound stands as a versatile and economically attractive starting material for the synthesis of a range of heterocyclic compounds. The well-established Beckmann rearrangement provides a reliable route to seven-membered diazepinones, compounds of significant interest in medicinal chemistry. Furthermore, the potential for this scaffold to participate in other transformations, such as cascade reactions to form pyridines or the Neber rearrangement to yield α-amino ketones, opens up exciting avenues for future research. The protocols and proposed pathways outlined in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full synthetic potential of this promising building block, ultimately contributing to the discovery and development of novel heterocyclic compounds with diverse applications.
References
-
Wikipedia. Beckmann rearrangement. [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
-
Ghatak, T., et al. (2023). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. RSC Advances, 13(30), 20843-20853. [Link]
-
Fouché, G., et al. (2008). Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Journal of Combinatorial Chemistry, 10(2), 230-234. [Link]
- Denmark, S. E., & Nuhant, P. (2011). The Beckmann Rearrangement. In Organic Reactions (Vol. 78, pp. 1-546). John Wiley & Sons, Inc.
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241. [Link]
-
Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]
- Chakraborty, S., et al. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam Development and Validation. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-10.
-
Attanasi, O. A., et al. (2011). Divergent Regioselective Synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. The Journal of Organic Chemistry, 76(20), 8320-8328. [Link]
-
Wikipedia. Neber rearrangement. [Link]
-
Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Wikipedia. Diazepam. [Link]
Sources
2-Pyrrolidone oxime as a precursor for pharmaceutical agents
Application Notes & Protocols
Topic: 2-Pyrrolidone Oxime: A Versatile Precursor for Heterocyclic Scaffolds in Pharmaceutical Development
Abstract: This technical guide details the synthesis and application of this compound as a strategic precursor in pharmaceutical research. Derived from the widely available 2-pyrrolidone, the oxime functional group serves as a gateway to valuable heterocyclic structures. The central focus of this document is the acid-catalyzed Beckmann rearrangement, a powerful ring-expansion reaction that transforms the five-membered pyrrolidone oxime into a seven-membered 1,3-diazepin-2-one scaffold. Such scaffolds are of significant interest in medicinal chemistry for the development of novel therapeutic agents. We provide detailed, step-by-step protocols for the synthesis of the oxime and its subsequent rearrangement, explain the underlying chemical mechanisms, and present a workflow for further derivatization, thereby demonstrating its utility for drug discovery professionals.
Introduction: The Pyrrolidone Scaffold and the Strategic Value of its Oxime Derivative
The 2-pyrrolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives exhibit a wide range of pharmacological activities, from the nootropic effects of Piracetam to applications as anticonvulsants and enzyme inhibitors.[1][2] While direct derivatization of the 2-pyrrolidone ring is common, converting its carbonyl group into an oxime unlocks a distinct and powerful synthetic pathway.
This compound (IUPAC Name: N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine) is not merely a protected form of the parent lactam; its true value lies in its capacity for chemical rearrangement.[3] The Beckmann rearrangement of this cyclic ketoxime provides an elegant and efficient method for ring expansion, yielding a seven-membered diazepinone ring system.[4][5] This transformation allows researchers to move from the flat, five-membered pyrrolidone space into the more complex, three-dimensional chemical space of diazepinones, opening new avenues for designing molecules with novel structure-activity relationships.
This guide will provide the foundational protocols to leverage this compound as a strategic intermediate for accessing these valuable heterocyclic systems.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward process starting from the commercially available lactam, 2-pyrrolidone. The reaction involves the condensation of the ketone (in this case, the carbonyl of the lactam) with hydroxylamine.
Causality of Experimental Design:
The protocol utilizes hydroxylamine hydrochloride, which is a stable salt. A base, sodium acetate, is added to neutralize the HCl salt in situ, liberating the free hydroxylamine nucleophile required for the reaction with the carbonyl carbon of 2-pyrrolidone. Ethanol serves as a suitable solvent that dissolves all reactants and facilitates the reaction at a moderate reflux temperature, ensuring a sufficient rate of reaction without promoting significant side-product formation.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
2-Pyrrolidone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Combine 2-pyrrolidone (e.g., 8.51 g, 100 mmol), hydroxylamine hydrochloride (8.34 g, 120 mmol), and sodium acetate (12.3 g, 150 mmol) in a 250 mL round-bottom flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 80-85°C) with gentle stirring.
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of cold deionized water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water (2 x 30 mL).
-
Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a white crystalline solid.
-
Dry the final product under vacuum.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
The Beckmann Rearrangement: Ring Expansion to a Diazepinone Core
The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of an oxime to an amide.[4] For cyclic ketoximes, this process results in an elegant ring expansion, incorporating the nitrogen atom into the ring to form a lactam.[4]
Mechanistic Insight
The reaction is catalyzed by acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[6] This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group.[5] The migration to the electron-deficient nitrogen atom occurs simultaneously with the departure of water, forming a nitrilium ion intermediate. This intermediate is then attacked by water, and subsequent tautomerization yields the final lactam product.[6]
Experimental Protocol 2: Beckmann Rearrangement of this compound
Materials:
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath, beaker, magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Standard glassware for workup and purification
Procedure:
-
In a beaker equipped with a magnetic stir bar, carefully add polyphosphoric acid (e.g., 50 g).
-
Cool the PPA in an ice bath to below 10°C.
-
Slowly and portion-wise, add this compound (e.g., 5.0 g, 50 mmol) to the cold, stirring PPA. Maintain the temperature below 20°C during the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to 80-90°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This step is highly exothermic and will release CO₂ gas.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization to yield hexahydro-1,3-diazepin-2-one.
Visualization of Beckmann Rearrangement Mechanism
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Application in Pharmaceutical Synthesis: Accessing Bioactive Scaffolds
The hexahydro-1,3-diazepin-2-one core produced from the Beckmann rearrangement is a valuable scaffold for building libraries of potential pharmaceutical agents. The two nitrogen atoms in the ring offer multiple points for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity. A common next step in a drug discovery workflow is N-alkylation to introduce diverse substituents.
Experimental Protocol 3: Representative N-Alkylation of the Diazepinone Core
Causality of Experimental Design: This protocol uses a strong, non-nucleophilic base, sodium hydride (NaH), to deprotonate the amide nitrogen, forming a highly nucleophilic sodium salt. This anion can then efficiently attack an alkyl halide (in this case, benzyl bromide) in an Sₙ2 reaction. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH and the amide anion.
Materials:
-
Hexahydro-1,3-diazepin-2-one (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, syringe, magnetic stirrer, nitrogen atmosphere
-
Saturated ammonium chloride solution
Procedure:
-
Wash sodium hydride (e.g., 0.44 g, 11 mmol) with anhydrous hexanes (2 x 5 mL) to remove the mineral oil and suspend it in 20 mL of anhydrous THF in a Schlenk flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve hexahydro-1,3-diazepin-2-one (e.g., 1.14 g, 10 mmol) in 15 mL of anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0°C and add benzyl bromide (1.79 g, 1.25 mL, 10.5 mmol) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-benzylated diazepinone derivative.
Visualization of Synthetic Pathway
Caption: Pathway from this compound to a library of agents.
Data Summary and Characterization
The following table summarizes expected data for the compounds described in the protocols. Actual results may vary based on experimental conditions.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected Yield | Appearance | Key Analytical Data (Expected) |
| This compound | C₄H₈N₂O | 100.12 | 75-85% | White crystalline solid | ¹H NMR: Peaks for CH₂ groups, broad OH/NH peaks. IR (cm⁻¹): ~3250 (O-H), ~1670 (C=N). MS (m/z): 101.1 [M+H]⁺. |
| Hexahydro-1,3-diazepin-2-one | C₅H₁₀N₂O | 114.15 | 60-75% | White to off-white solid | ¹H NMR: Resonances for three distinct CH₂ groups, two NH peaks. IR (cm⁻¹): ~3200 (N-H), ~1650 (Amide C=O). MS (m/z): 115.1 [M+H]⁺. |
| 1-Benzyl-hexahydro-1,3-diazepin-2-one | C₁₂H₁₆N₂O | 204.27 | 70-80% | Colorless oil or solid | ¹H NMR: Appearance of aromatic benzyl protons (~7.3 ppm) and benzylic CH₂ (~4.5 ppm). MS (m/z): 205.2 [M+H]⁺. |
Conclusion and Future Perspectives
This compound is a highly effective and underutilized precursor in medicinal chemistry. The protocols outlined herein demonstrate a robust pathway from a simple, commercially available lactam to a complex and synthetically versatile diazepinone scaffold via the Beckmann rearrangement. This ring-expansion strategy provides a critical tool for drug discovery scientists, enabling the exploration of novel chemical space. Future work can focus on developing asymmetric versions of these reactions and expanding the library of derivatives to screen against a wide range of biological targets, further cementing the role of this compound as a powerful building block in the synthesis of next-generation pharmaceutical agents.
References
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Detsi, A., et al. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Retrieved from [Link]
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Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Novel synthesis method of nootropic piracetam. Retrieved from [Link]
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Li, J., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed Central. Retrieved from [Link]
-
Scribd. (n.d.). Piracetam Synthesis and References. Retrieved from [Link]
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Frontiers. (n.d.). Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Retrieved from [Link]
-
PubMed. (n.d.). Effect of 2-pyrrolidone on the concentration of GABA in rat tissues. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Pyrrolidinone (HMDB0002039). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:1120-81-6. Retrieved from [Link]
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Application Notes and Protocols: Metal Complexes of 2-Pyrrolidone Oxime
Introduction: The Versatility of 2-Pyrrolidone Oxime in Coordination Chemistry
This compound, a fascinating heterocyclic ligand, has emerged as a promising scaffold in the development of novel metal complexes. Its structure, featuring a five-membered lactam ring and an oxime functional group, provides multiple coordination sites (N and O donor atoms) for metal ions. This unique arrangement allows for the formation of stable chelate rings, leading to a diverse range of coordination geometries and electronic properties in the resulting metal complexes.
The field of medicinal inorganic chemistry has long recognized that the biological activity of organic ligands can be significantly enhanced upon chelation with metal ions.[1] This potentiation is often attributed to the principles of chelation theory, which posits that the partial sharing of the metal ion's positive charge with the donor groups of the ligand reduces the polarity of the metal ion.[2] Consequently, the lipophilicity of the complex increases, facilitating its transport across the lipid membranes of microorganisms and enhancing its biological efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of transition metal complexes of this compound. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design.
PART 1: Synthesis and Characterization
Synthesis of the Ligand: this compound
The synthesis of this compound from the readily available starting material, 2-pyrrolidone, is a critical first step. The following protocol is based on established methods for the oximation of lactams.
Protocol 1: Synthesis of this compound
Materials:
-
2-Pyrrolidone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of distilled water.
-
Neutralization: Cool the hydroxylamine solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with constant stirring. Monitor the pH and continue adding NaOH until the solution is neutral to slightly basic (pH 7-8). This step is crucial to generate the free hydroxylamine base.
-
Reaction with 2-Pyrrolidone: To the freshly prepared hydroxylamine solution, add an equimolar amount of 2-pyrrolidone dissolved in ethanol.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Isolation and Purification: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting aqueous solution may be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
The neutralization of hydroxylamine hydrochloride is performed at low temperatures to minimize the decomposition of the free base, which is unstable.
-
Ethanol is used as a co-solvent to ensure the miscibility of the reactants.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Synthesis of Transition Metal Complexes
The synthesis of metal complexes of this compound generally involves the reaction of a metal salt with the ligand in a 1:2 molar ratio (metal:ligand) to favor the formation of octahedral or square planar complexes.
Protocol 2: General Synthesis of M(II) Complexes of this compound (M = Cu, Co, Ni, Zn)
Materials:
-
This compound
-
Metal(II) chloride or acetate salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (2 molar equivalents) in warm methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A change in color and/or the formation of a precipitate is often observed, indicating complex formation.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for a few hours. Gentle heating or refluxing may be necessary to ensure complete reaction, depending on the specific metal ion.
-
Isolation of the Complex: The solid complex, if precipitated, is collected by filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of the Complexes:
The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: Compare the IR spectrum of the ligand with those of the metal complexes. A shift in the C=N and N-O stretching vibrations of the oxime group indicates coordination to the metal ion. The appearance of new bands in the far-IR region can be attributed to M-N and M-O vibrations.
-
UV-Vis Spectroscopy: The electronic spectra of the complexes will show d-d transitions and charge transfer bands that are characteristic of the coordination geometry of the metal ion.
-
Molar Conductivity: Measurements in a suitable solvent (e.g., DMF) can determine whether the complexes are electrolytic or non-electrolytic in nature.[3]
-
Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the complex.[3]
-
Elemental Analysis (C, H, N): This provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio.[3]
PART 2: Applications and Protocols
Antimicrobial Activity
Metal complexes of this compound are expected to exhibit significant antimicrobial properties. The following protocol details a standard method for evaluating their in vitro antibacterial and antifungal activity.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against various microbial strains.[4]
Materials:
-
Synthesized metal complexes and this compound ligand
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (for measuring optical density)
-
Positive control (standard antibiotic/antifungal drug)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: Prepare a stock solution of each test compound (ligand and metal complexes) in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solutions in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells for a positive control (broth with microorganism and a standard antimicrobial agent), a negative control (broth with microorganism and the solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
The antimicrobial activity of the this compound ligand and its metal complexes can be summarized in a table.
| Compound | MIC (µg/mL) | ||
| S. aureus | B. subtilis | E. coli | P. aeruginosa |
| This compound | |||
| Cu(II) Complex | |||
| Co(II) Complex | |||
| Ni(II) Complex | |||
| Zn(II) Complex | |||
| Positive Control |
Expected Outcome:
It is anticipated that the metal complexes will exhibit lower MIC values (i.e., higher antimicrobial activity) compared to the free this compound ligand.[5] This enhancement in activity is a key principle in the design of metal-based antimicrobial agents.
Visualization of the Chelation Effect:
Caption: Enhanced microbial cell penetration due to chelation.
Catalytic Applications
Metal complexes are widely used as catalysts in various organic transformations. The metal complexes of this compound have the potential to act as catalysts in oxidation and hydrogenation reactions.
Protocol 4: Catalytic Oxidation of Alcohols
This protocol outlines a general procedure for testing the catalytic activity of the synthesized complexes in the oxidation of a model substrate, benzyl alcohol, to benzaldehyde.[6]
Materials:
-
Synthesized metal complex (e.g., Co(II) or Cu(II) complex of this compound)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for reaction monitoring and yield determination
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the metal complex catalyst (a catalytic amount, e.g., 1-5 mol%) in acetonitrile.
-
Addition of Substrate: Add benzyl alcohol (1 molar equivalent) and an internal standard to the solution.
-
Initiation of Reaction: To the stirred solution, add the oxidant (e.g., H₂O₂, 1.5 molar equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at a specific temperature (e.g., room temperature or 50°C) and monitor its progress by taking aliquots at regular intervals and analyzing them by GC.
-
Yield Determination: After the reaction is complete, determine the yield of benzaldehyde by GC analysis using the internal standard for quantification.
Data Presentation:
The catalytic performance of different metal complexes can be compared in a tabular format.
| Catalyst | Substrate | Oxidant | Time (h) | Conversion (%) | Selectivity (%) |
| Cu(II) Complex | Benzyl Alcohol | H₂O₂ | |||
| Co(II) Complex | Benzyl Alcohol | H₂O₂ | |||
| Ni(II) Complex | Benzyl Alcohol | H₂O₂ | |||
| Zn(II) Complex | Benzyl Alcohol | H₂O₂ |
Visualization of the Catalytic Cycle:
Caption: A plausible catalytic cycle for alcohol oxidation.
Protocol 5: Catalytic Hydrogenation of Alkenes
This protocol provides a general framework for evaluating the catalytic activity of the metal complexes in the hydrogenation of an alkene, such as styrene, to the corresponding alkane, ethylbenzene.[7]
Materials:
-
Synthesized metal complex (e.g., Ni(II) or Co(II) complex of this compound)
-
Styrene (substrate)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Solvent (e.g., ethanol or toluene)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Charging: In the high-pressure reactor, place the metal complex catalyst, the substrate (styrene), and the solvent.
-
Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm) and heat it to the desired temperature (e.g., 50-100°C).
-
Reaction: Stir the reaction mixture under these conditions for a set period.
-
Analysis: After the reaction, cool the reactor, release the pressure, and analyze the reaction mixture by GC to determine the conversion of styrene and the yield of ethylbenzene.
Conclusion
The metal complexes of this compound represent a versatile class of compounds with significant potential in both medicinal and industrial applications. The protocols provided in these application notes offer a solid foundation for the synthesis, characterization, and evaluation of these promising materials. The enhanced antimicrobial activity and potential catalytic capabilities make them attractive targets for further research and development. By understanding the underlying principles of coordination chemistry and reaction mechanisms, researchers can further optimize these systems for specific applications, contributing to the advancement of science and technology.
References
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James, S. L. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Gagnon, A. (2014). Iron Complexes for Hydrogen Activation and Catalytic Hydrogenation. Infoscience - EPFL. [Link]
-
Le Gac, S., & Dorcier, A. (2017). Transfer Hydrogenation Catalyzed by Organometallic Complexes Using NADH as a Reductant in a Biochemical Context. Biochemistry. [Link]
-
Harder, S. (2022). Teaming up main group metals with metallic iron to boost hydrogenation catalysis. Nature Communications. [Link]
-
Pathak, B. (2020). Catalytic Hydrogenation of CO2 by Fe Complexes Containing Pendant Amines: Role of Water and Base. The Journal of Physical Chemistry C. [Link]
-
Suganuma, S., Asako, H., Takagi, R., Joka, S., Otani, A., Tsuji, E., & Katada, N. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Journal of the Japan Petroleum Institute. [Link]
- Google Patents. (n.d.). DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.
-
Chevalier, S., et al. (2022). Broth microdilution for antibacterial testing as recommended by CLSI protocol. JoVE. [Link]
-
Kumar, S., & Vashistha, M. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Molecules. [Link]
-
Abdel-Rahman, L. H., et al. (2017). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications. [Link]
-
Suleiman, K., et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes. UNN. [Link]
-
Khan, S. A., et al. (2019). Studies on Antimicrobial and Antioxidant Potential of Metal Complexes and Synthetic Organic Compounds. Acta Scientific. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Antibacterial Activity of Some Transition Metal Complexes of Oxime, Semicarbazone and Phenylhydrazone. ResearchGate. [Link]
-
Jadhav, S., et al. (2010). Synthesis, characterization, potentiometry, and antimicrobial studies of transition metal complexes of a tridentate ligand. Journal of Coordination Chemistry. [Link]
-
Guan, Z.-H. (2013). Progress in Transition Metal-Catalyzed Reactions of Oximes and Their Derivatives. Chinese Journal of Organic Chemistry. [Link]
-
Gavrilov, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Santos, A. F., et al. (2014). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. Revista Brasileira de Farmacognosia. [Link]
-
Kletskov, A. V., et al. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. [Link]
-
Ang, D. L., & Wright, J. S. (2019). New Antimicrobial Strategies Based on Metal Complexes. Molecules. [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Wikipedia. [Link]
-
SciELO. (n.d.). ANTIMICROBIAL AND TOXICOLOGICAL STUDIES OF SOME METAL COMPLEXES OF 4- METHYLPIPERAZINE-1-CARBODITHIOATE AND PHENANTHROLINE MIXED. SciELO. [Link]
-
Das, D., & Roy, A. (2012). Schiff base complexes of Copper (II) ions : Synthesis, Characterization and Antimicrobial studies. Journal of Chemical and Pharmaceutical Research. [Link]
-
Yulistia, A., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF Cu(II) AND Co(II) COMPLEXES WITH m-PHENYLENDIAMINE LIGAND. Rasayan Journal of Chemistry. [Link]
-
Sharma, S., & Kumar, A. (2012). Synthesis, characterization and antimicrobial evaluation of benzoinoxime transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]
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Knight, G. D., et al. (2015). Synthesis, structural studies, and oxidation catalysis of the late-first-row-transition-metal complexes of a 2-pyridylmethyl pendant-armed ethylene cross-bridged cyclam. Inorganic Chemistry. [Link]
-
da Silva, A. J. M., et al. (2012). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. ResearchGate. [Link]
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Pombeiro, A. J. L., & Kukushkin, V. Y. (2016). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]
-
ResearchGate. (2016). (PDF) Synthesis and characterization of copper (II) complex with Pyrrolidine dithiocarbamate: interaction with bovine serum albumin, DFT computation and antibacterial activity. ResearchGate. [Link]
-
Saunders, B., & Sharp, G. (2024). High Oxidation States of First-Row Transition-Metal Complexes with Oxime-Based Ligands. Xavier University Exhibit. [Link]
-
Shul'pin, G. B. (2019). Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review. Molecules. [Link]
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Application Notes and Protocols for the Development of Novel Polymers from 2-Pyrrolidone Oxime
Introduction: Unlocking New Polymer Architectures with 2-Pyrrolidone Oxime
The field of polymer chemistry is in a perpetual quest for novel monomers that can unlock new polymer architectures and functionalities. This compound, a fascinating derivative of the well-known 2-pyrrolidone, emerges as a highly promising candidate in this pursuit. Its unique bifunctional nature, combining a reactive lactam ring with a versatile oxime group, paves the way for the synthesis of innovative polyamides with tailored properties and post-polymerization modification capabilities.
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable protocols for the utilization of this compound in the development of advanced polymeric materials. We will delve into the synthesis of the monomer, explore its polymerization via anionic ring-opening polymerization (AROP), and illuminate the vast potential of the resulting oxime-functionalized polymers in diverse applications, from biomedical engineering to advanced materials.
Part 1: The Monomer - Synthesis of this compound
The successful development of novel polymers begins with a reliable and well-characterized monomer. This section provides a detailed protocol for the synthesis of this compound, a critical precursor for the polymerization processes described later in this guide. The synthesis is based on the well-established oximation of a ketone, in this case, the lactam carbonyl group of N-vinyl-2-pyrrolidone, followed by removal of the vinyl group. This approach is adapted from established methods for the synthesis of oximes from carbonyl compounds.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from N-vinyl-2-pyrrolidone.
Materials:
-
N-Vinyl-2-pyrrolidone (NVP)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of N-vinyl-2-pyrrolidone in 100 mL of methanol.
-
Addition of Reagents: To this solution, add a solution of 7.8 g of hydroxylamine hydrochloride and 4.5 g of sodium hydroxide in 50 mL of deionized water. The addition should be done portion-wise to control any potential exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the solution with 1 M HCl until it reaches a pH of ~7.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent to obtain the crude N-vinyl-2-pyrrolidone oxime.
-
Deprotection (Removal of Vinyl Group): The crude N-vinyl-2-pyrrolidone oxime is then subjected to acidic hydrolysis to remove the vinyl group. Dissolve the crude product in a mixture of 50 mL of 1 M HCl and 50 mL of methanol and stir at room temperature for 24 hours.
-
Final Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Expected Yield: 60-70%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Part 2: Polymerization of this compound
The presence of the lactam ring in this compound makes it an ideal candidate for ring-opening polymerization, a powerful technique for producing high molecular weight polyamides.[1][2] Anionic ring-opening polymerization (AROP) is a particularly efficient method for the polymerization of lactams.[1][3] This section provides a detailed protocol for the AROP of this compound, adapted from established procedures for 2-pyrrolidone and other lactams.[4]
The Causality Behind Experimental Choices in AROP
The AROP of lactams is a chain-growth polymerization that proceeds via a nucleophilic attack of a lactam anion on the carbonyl group of another monomer or the growing polymer chain.[5] The key components of this reaction are:
-
Monomer: this compound.
-
Catalyst (Strong Base): A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen, generating the highly reactive lactam anion. Common choices include alkali metal hydrides (e.g., NaH), alkali metal hydroxides (e.g., KOH), or alkoxides (e.g., potassium tert-butoxide).[4] The choice of catalyst can influence the polymerization rate and the properties of the resulting polymer.
-
Initiator (Activator): An N-acyllactam or a similar acylating agent is often used as an initiator to accelerate the polymerization. The initiator provides a more electrophilic carbonyl group for the initial attack of the lactam anion, thus promoting a faster and more controlled polymerization.[1]
Protocol 2: Anionic Ring-Opening Polymerization of this compound
Objective: To synthesize poly(this compound) via anionic ring-opening polymerization.
Materials:
-
This compound (synthesized as per Protocol 1)
-
Anhydrous toluene
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N-Acetyl-2-pyrrolidone (initiator)
-
Anhydrous methanol
-
Schlenk flask and line
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5.0 g of this compound in 50 mL of anhydrous toluene.
-
Catalyst Addition: To this solution, carefully add 0.1 g of sodium hydride (60% dispersion in mineral oil). The mixture will be stirred at room temperature for 1 hour to allow for the formation of the sodium salt of this compound.
-
Initiator Addition: Inject 0.2 mL of N-acetyl-2-pyrrolidone into the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Precipitation: Cool the reaction to room temperature and terminate the polymerization by adding a few milliliters of anhydrous methanol. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like diethyl ether or hexane.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer, catalyst, and initiator residues.
-
Drying: Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
Expected Outcome: A white to off-white solid polymer.
Characterization: The resulting poly(this compound) should be characterized to determine its molecular weight (by Gel Permeation Chromatography - GPC), chemical structure (by ¹H NMR and FT-IR), and thermal properties (by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).[6]
Visualization of the AROP Mechanism
Caption: Anionic Ring-Opening Polymerization of this compound.
Part 3: Applications of Poly(this compound) - A New Frontier in Functional Polymers
The incorporation of the oxime functionality along the polyamide backbone opens up a plethora of exciting application possibilities, leveraging the principles of "oxime click chemistry".[7] The oxime group is a versatile functional handle that can participate in a variety of chemical transformations under mild conditions, allowing for the post-polymerization modification of the material.[8]
Development of Hydrogels and Biomaterials
The oxime group can be utilized for the efficient cross-linking of the polymer chains to form hydrogels. By reacting the poly(this compound) with a di-aldehyde or di-ketone cross-linker, a three-dimensional network can be formed. These hydrogels can find applications in:
-
Drug Delivery: The porous structure of the hydrogel can be used to encapsulate and release therapeutic agents in a controlled manner.
-
Tissue Engineering: The biocompatible nature of polyamides, coupled with the ability to tailor the mechanical properties of the hydrogel, makes them promising scaffolds for cell growth and tissue regeneration.[9]
Surface Modification and Bioconjugation
The oxime group provides a convenient site for the covalent attachment of biomolecules, such as peptides, proteins, or carbohydrates. This can be achieved by reacting the polymer with a biomolecule that has been modified to contain an aldehyde or ketone group. Such surface modifications can be used to:
-
Create Biocompatible Coatings: Modifying the surface of medical implants with biocompatible polymers can reduce the risk of rejection and improve their integration with the surrounding tissue.
-
Develop Biosensors: Immobilizing specific enzymes or antibodies onto the polymer surface can lead to the development of highly sensitive and selective biosensors.
Advanced Materials with Dynamic Properties
The reversible nature of the oxime bond under certain conditions can be exploited to create dynamic and self-healing materials.[1] By designing polymers with oxime linkages that can break and reform, it is possible to develop materials that can repair themselves after damage.
Quantitative Data Summary
| Property | This compound (Monomer) | Poly(this compound) |
| Molecular Formula | C₄H₈N₂O | (C₄H₈N₂O)n |
| Molecular Weight | 100.12 g/mol [10] | Variable (e.g., 10,000 - 100,000 g/mol ) |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in polar organic solvents | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Key Functional Groups | Lactam, Oxime | Amide, Oxime |
Conclusion and Future Outlook
This compound represents a significant step forward in the design of novel functional polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and polymerization of this exciting monomer. The resulting oxime-functionalized polyamides hold immense promise for a wide range of applications, from the development of sophisticated biomaterials to the creation of advanced, dynamic materials. As the scientific community continues to explore the potential of "click chemistry" and functional monomers, this compound is poised to play a pivotal role in shaping the future of polymer science.
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Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. 2022.
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Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. PubMed. 2022.
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Oxime-Functionalized, Nonwoven Nanofabrics for Rapid, Inexpensive Decontamination of a Nerve Agent Simulant. ACS Publications. 2023.
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The emergence of oxime click chemistry and its utility in polymer science. ResearchGate. 2022.
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The emergence of oxime click chemistry and its utility in polymer science. RSC Publishing. 2022.
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Incorporation of Oxime Functionality into Polyolefins via Iron-Catalyzed C–H Imidoylation. ACS Publications. 2025.
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Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews (RSC Publishing). 2022.
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Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC - NIH. 2022.
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One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. 2017.
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Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. 2018.
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Radiation synthesis, characterization and amidoximation of N- vinyl-2-pyrrolidone/acrylonitrile interpenetrating polymer network. ScienceDirect. 1999.
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preventing ring-opening polymerization of 2-pyrrolidinone. Benchchem. 2025.
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2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook. 2024.
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Ring-Opening Polymerization of Cyclic Amides (Lactams). ResearchGate. 2019.
-
After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Organic Syntheses Procedure.
-
PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES. Google Patents. 2005.
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. 2021.
-
Lactam-based Polyamides, Volume I: Polymerization Structure. Routledge. 2019.
-
Preparation, Chemical, and Thermal Characterization of Nylon 4/6 Copolymers by Anionic Ring Opening Polymerization of 2-Pyrrolidone and epsilon-Caprolactam. ResearchGate. 2008.
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Polymerization of lactams, 96 anionic copolymerization of ε-caprolactam with ω-laurolactam. ResearchGate. 2013.
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Synthesis and Characterisation of Polymers Containing the Pyrrolidone Functional Group. Durham e-Theses. 2017.
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Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. PubMed. 2022.
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Solid-phase synthesis of DNA binding polyamides on oxime resin. PubMed - NIH. 2002.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. 2022.
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Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... ResearchGate. 2011.
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Application Notes and Protocols for the Use of 2-Pyrrolidinone as a Reaction Medium in Polymerization. Benchchem. 2025.
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Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. PMC - PubMed Central. 2013.
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Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry (RSC Publishing). 2023.
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A review on preparation of poly- N- Vinyl Pyrrolidone Oxime and study of its structural and physiicochemical properties. ResearchGate. 2019.
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Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. 2022.
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Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry (RSC Publishing). 2024.
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This compound. PubChem.
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Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC - PubMed Central. 2023.
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Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. PMC - NIH. 2017.
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Polymerization of lactams, 77. On the limit temperature (ceiling temperature) of the anionic polymerization of 2‐pyrrolidone. ResearchGate. 1982.
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Polymers of 2-pyrrolidone. Google Patents. 1973.
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Bioinspired Poly(2-oxazoline)s. MDPI. 2012.
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Application Note: High-Throughput Screening of 2-Pyrrolidone Oxime Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The 2-pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] When functionalized with an oxime moiety—a class of compounds known for a wide spectrum of pharmacological activities including antimicrobial and enzyme inhibition—the resulting 2-pyrrolidone oxime derivatives present a rich chemical space for drug discovery.[5][6][7] High-Throughput Screening (HTS) is an essential methodology for rapidly interrogating large chemical libraries to identify starting points for therapeutic development.[8][9][10] This guide provides a comprehensive framework for designing and executing a successful HTS campaign for this compound derivatives, from robust assay development and primary screening to rigorous data analysis and hit validation.
Introduction: The Rationale for Screening 2-Pyrrolidone Oximes
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and pharmaceuticals, prized for its stereochemical complexity and ability to engage with biological targets.[2][3] Its derivatives exhibit a vast range of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The oxime group (C=N-OH) is not merely a synthetic handle; it is a pharmacologically significant functional group in its own right, found in FDA-approved drugs and noted for its ability to act as a reversible covalent inhibitor or a key hydrogen-bonding feature.[5][6]
The combination of these two pharmacophores offers a compelling strategy for generating novel molecular entities with unique biological profiles. The goal of an HTS campaign is to efficiently sift through a library of such derivatives to identify "hits"—compounds that consistently modulate a specific biological target of interest. This process, however, is far more than robotic automation; it is a multi-disciplinary endeavor where careful planning, robust assay design, and intelligent data analysis are paramount to success.[11]
Assay Development: The Foundation of a Successful Screen
Before any large-scale screening can commence, a robust and reliable assay must be developed.[12][13] This phase is critical, as the quality of the assay directly dictates the quality and reliability of the screening data. The primary objective is to create an assay that is sensitive, reproducible, and compatible with automation in a miniaturized format (typically 384- or 1536-well plates).[12][14]
Target Selection and Assay Principle
For the purpose of this guide, we will consider a hypothetical yet common drug target: a protein kinase, "Kinase-Y," implicated in a cancer signaling pathway. Kinase inhibitors are a major class of therapeutics, and a fluorescence polarization (FP) assay is a common, homogeneous (no-wash) method well-suited for HTS.
Causality: The FP assay is chosen because it relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In our case, a fluorescently labeled peptide substrate, when phosphorylated by Kinase-Y, will be bound by a phosphorylation-specific antibody. This large complex tumbles slowly in solution, retaining a high degree of polarized light. An inhibitor of Kinase-Y will prevent phosphorylation, leaving the small, rapidly tumbling fluorescent peptide unbound, resulting in low polarization. This direct binding-dependent signal change is ideal for HTS.
Workflow for Assay Development
The development process is a systematic validation of the assay's performance and its suitability for automation.
Caption: Workflow for robust assay development and validation.
Protocol: Assay Validation and Z'-Factor Calculation
The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS. An ideal Z'-factor is between 0.5 and 1.0.[9]
Objective: To confirm the assay is robust and reproducible in a 384-well format.
Materials:
-
384-well black, low-volume assay plates
-
Kinase-Y enzyme
-
Fluorescently labeled peptide substrate
-
Phosphorylation-specific antibody
-
ATP (Adenosine triphosphate)
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer (specific to Kinase-Y)
-
Staurosporine (a potent, non-specific kinase inhibitor for positive control)
-
Plate reader capable of fluorescence polarization
Procedure:
-
Plate Mapping: Designate half of a 384-well plate for positive controls (max signal) and the other half for negative controls (min signal).
-
Negative Control (n=192 wells): Assay Buffer + DMSO (no enzyme). This represents 100% inhibition.
-
Positive Control (n=192 wells): All assay components + DMSO. This represents 0% inhibition.
-
-
Reagent Preparation: Prepare master mixes for both control conditions at optimized concentrations determined during development.
-
Dispensing: Using an automated liquid handler, dispense 10 µL of the appropriate master mix into the wells. Add 50 nL of DMSO to all wells.
-
Incubation: Seal the plate and incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
Detection: Read the fluorescence polarization on a plate reader.
-
Calculation:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
Acceptance Criteria: The assay is considered robust and ready for a pilot screen if the calculated Z'-factor is consistently > 0.5.[15]
| Parameter | Positive Control (DMSO) | Negative Control (No Enzyme) | Result |
| Mean (μ) | 250 mP | 50 mP | |
| Std. Dev. (σ) | 10 mP | 8 mP | |
| Z'-Factor | 0.72 | ||
| Table 1: Example Z'-Factor Calculation Data. A score of 0.72 indicates an excellent assay for HTS. |
The High-Throughput Screening Cascade
The HTS cascade is a structured process designed to efficiently screen a large compound library and progressively narrow down the number of compounds for further investigation.[12][16]
Caption: The High-Throughput Screening (HTS) cascade.
Protocol: Primary HTS of this compound Library
Objective: To screen the entire compound library at a single concentration to identify primary "hits."
Procedure:
-
Compound Plating: The this compound library, stored at 10 mM in DMSO, is acoustically dispensed (50 nL) into 384-well assay plates. This results in a final assay concentration of 10 µM with 0.1% DMSO.
-
Control Wells: Each plate must contain control wells:
-
Positive Controls (n=16): Wells with all assay components + DMSO (0% inhibition).
-
Negative Controls (n=16): Wells with no enzyme + DMSO (100% inhibition).
-
-
Reagent Addition: An automated liquid handler adds 25 µL of the Kinase-Y enzyme solution to all wells (except negative controls). The plate is incubated for 15 minutes to allow compound-enzyme interaction.
-
Reaction Initiation: The reaction is started by adding 25 µL of a solution containing the fluorescent peptide and ATP.
-
Incubation & Detection: Plates are incubated for 60 minutes at room temperature, then read on an FP-capable plate reader.
-
Data Analysis & Hit Selection:
-
Data from each plate is normalized to its own internal controls. Percent inhibition is calculated for each compound well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg) / (Signal_Pos - Signal_Neg))
-
A "hit" is defined as any compound exhibiting inhibition greater than three standard deviations from the mean of the sample population (e.g., >30% inhibition).[14]
-
| Compound ID | Raw FP (mP) | % Inhibition | Hit? (Threshold >30%) |
| PYO-001 | 245 | 2.0% | No |
| PYO-002 | 150 | 50.0% | Yes |
| PYO-003 | 95 | 77.5% | Yes |
| PYO-004 | 230 | 10.0% | No |
| Table 2: Sample Primary HTS Data and Hit Selection. |
Hit Validation: From Putative Hits to Confirmed Actives
A primary hit is not a validated active compound.[17] The initial screen can produce false positives due to assay interference, compound promiscuity, or random error.[11][17] A rigorous validation workflow is essential to eliminate these artifacts.
Protocol: Dose-Response (IC₅₀) Determination
Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.
Procedure:
-
Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 100 µM.
-
Compound Plating: Dispense 50 nL of each concentration into triplicate wells of a 384-well plate.
-
Assay Execution: Perform the FP assay as described in the primary screen protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| PYO-002 | 2.5 | 1.1 | 0.99 |
| PYO-003 | 0.8 | 0.9 | 0.98 |
| Table 3: Example IC₅₀ Data for Confirmed Hits. |
Protocol: Counter-Screen for Assay Interference
Objective: To identify compounds that interfere with the assay technology rather than the biological target.
Causality: Some compounds can intrinsically fluoresce or quench the signal of the fluorescent probe, leading to a false positive reading. A counter-screen using a pre-phosphorylated peptide can identify these artifacts. If a compound is a true inhibitor of Kinase-Y, it should have no effect in this assay format.
Procedure:
-
Reagent Preparation: Prepare an assay mix containing the pre-phosphorylated fluorescent peptide and the detection antibody. Crucially, this mix contains no enzyme or ATP.
-
Assay Execution: Add the hit compounds at their IC₅₀ concentration.
-
Detection & Analysis: Read the FP signal. Any compound that significantly alters the FP signal in the absence of an enzymatic reaction is flagged as a potential artifact and deprioritized.
Conclusion and Next Steps
This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound derivatives. By prioritizing meticulous assay development, implementing rigorous quality control, and executing a systematic hit validation cascade, researchers can confidently identify genuine, potent, and specific modulators of their chosen biological target.
Validated hits from this workflow, such as PYO-003 in our example, become the starting point for the next phase of drug discovery: Hit-to-Lead optimization.[16] This involves medicinal chemistry efforts to synthesize analogs, develop structure-activity relationships (SAR), and improve properties such as potency, selectivity, and drug-like characteristics.
References
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Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Dove Medical Press. Available at: [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Available at: [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. (2025). ResearchGate. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. Available at: [Link]
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Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. Available at: [Link]
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High-Throughput Screening Data Analysis. (N.d.). Basicmedical Key. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. Available at: [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015). ResearchGate. Available at: [Link]
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The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia.pub. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Available at: [Link]
-
Overview of high-throughput screening. (N.d.). PubMed. Available at: [Link]
-
Challenges of HTS in early-stage drug discovery. (N.d.). AXXAM. Available at: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (N.d.). Conference paper. Available at: [Link]
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High-Throughput Screening. (N.d.). AXXAM. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (N.d.). PMC - NIH. Available at: [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (N.d.). MDPI. Available at: [Link]
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The Structural Diversity and Biological Activity of Steroid Oximes. (2023). PMC - NIH. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Pyrrolidone Oxime Synthesis
Welcome to the Technical Support Center for the synthesis of 2-pyrrolidone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes. As chemists, we understand that maximizing yield and purity is paramount. This document moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, a crucial intermediate in various chemical processes.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the oximation of 2-pyrrolidone.
Potential Cause 1: Incomplete Reaction
The reaction between a ketone (in this case, the cyclic amide 2-pyrrolidone) and hydroxylamine to form an oxime is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, it's essential to manage the reaction conditions effectively.
-
Troubleshooting Steps:
-
pH Adjustment: The formation of the oxime is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine.[3][4] However, at very low pH, the hydroxylamine itself will be protonated, rendering it non-nucleophilic. The optimal pH is typically mildly acidic. If your yield is low, consider carefully buffering the reaction mixture to a pH between 4 and 5.
-
Removal of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, removing water will shift the equilibrium towards the formation of the oxime. This can be achieved by using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene), or by adding a dehydrating agent that is compatible with the reactants.
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion. Increasing the temperature can also accelerate the reaction, but be cautious as this may also promote side reactions.
-
Potential Cause 2: Degradation of Reactants or Products
Hydroxylamine and its salts can be unstable, particularly at elevated temperatures. Similarly, the desired oxime product may be susceptible to hydrolysis back to the starting material under certain conditions.
-
Troubleshooting Steps:
-
Freshness of Reagents: Always use freshly opened or properly stored hydroxylamine or its salts. Over time, hydroxylamine can decompose, reducing the effective concentration of the nucleophile.
-
Temperature Control: While heating can increase the reaction rate, excessive heat can lead to the degradation of hydroxylamine. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
Work-up Conditions: During the work-up and purification stages, avoid prolonged exposure to strongly acidic or basic conditions, which can hydrolyze the oxime.[5]
-
Issue 2: Formation of Impurities and Side Products
The presence of impurities can significantly complicate purification and reduce the overall yield of the desired this compound.
Potential Cause 1: Beckmann Rearrangement
Under strongly acidic conditions and/or high temperatures, the newly formed oxime can undergo a Beckmann rearrangement to form a caprolactam derivative.[1][3][6] This is a common side reaction in oxime synthesis.[6]
-
Troubleshooting Steps:
-
Control of Acidity: The Beckmann rearrangement is acid-catalyzed.[6][7] Carefully controlling the pH and avoiding the use of strong, non-volatile acids can minimize this side reaction. Using a milder acid catalyst or a buffered system is recommended.
-
Temperature Management: The rearrangement is often promoted by heat.[1] Running the reaction at the lowest effective temperature can help to suppress this pathway.
-
Potential Cause 2: Polymerization
2-Pyrrolidone itself can undergo ring-opening polymerization in the presence of strong acids or bases.[8]
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid extreme pH values and high temperatures to prevent the initiation of polymerization.
-
Monomer Concentration: In some cases, running the reaction at a lower concentration may reduce the likelihood of intermolecular side reactions like polymerization.
-
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 4 - 5 | Balances catalysis with preventing hydroxylamine protonation. |
| Temperature | Room Temperature to 60°C | Optimizes reaction rate while minimizing reactant degradation and side reactions. |
| Hydroxylamine | 1.1 - 1.5 equivalents | A slight excess drives the equilibrium towards product formation. |
| Solvent | Ethanol, Methanol, or aqueous mixtures | Protic solvents that can solvate the reactants effectively. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the mechanism for the formation of this compound?
A1: The formation of an oxime from a ketone or aldehyde proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-pyrrolidone. This is followed by a proton transfer to form a carbinolamine intermediate.[1][2]
-
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) under acidic conditions to form the C=N double bond of the oxime.[1]
Reaction Mechanism: Oximation of 2-Pyrrolidone
Caption: Oximation of 2-Pyrrolidone mechanism.
Q2: How can I best monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-pyrrolidone) from the product (this compound). The starting material is generally more polar than the oxime. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What is the best method for purifying this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for achieving high purity.
-
Column Chromatography: For smaller scale reactions or when dealing with impurities of similar polarity, silica gel column chromatography can be very effective.
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation is a viable option.[9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Q4: Can I use hydroxylamine free base instead of a salt like hydroxylamine hydrochloride?
A4: Yes, you can use hydroxylamine free base. However, it is less stable than its salts. If you use a salt like hydroxylamine hydrochloride, you will need to add a base (e.g., sodium acetate, sodium hydroxide) to the reaction mixture to liberate the free hydroxylamine in situ. The amount of base should be stoichiometric to the hydroxylamine salt.
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyrrolidone (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) to the flask.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography.
IV. References
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Homework.Study.com. Propose a mechanism for the two-step synthesis of caprolactam, the monomer from which nylon 6 is... [Link]
-
ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. [Link]
-
OSTI.GOV. FULL PAPER Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. [Link]
-
Vaisala. Caprolactam Production Process. [Link]
-
YouTube. Beckmann Rearrangement. [Link]
-
UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process. [Link]
-
Valco Group. Manufacturing process of Caprolactam. [Link]
-
ResearchGate. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
-
Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.
-
Wikipedia. 2-Pyrrolidone. [Link]
-
PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Wikipedia. Hydroxylamine. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. valcogroup-valves.com [valcogroup-valves.com]
- 8. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Pyrrolidone Oxime
Welcome to the technical support center for the purification of 2-pyrrolidone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here we address high-level questions regarding the purification and analysis of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of 2-pyrrolidone with a hydroxylamine salt in the presence of a base.[1] Therefore, the primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual 2-pyrrolidone and hydroxylamine are common.
-
Reaction By-products: Depending on reaction conditions, side-reactions can occur. For instance, hydrolysis of the oxime back to 2-pyrrolidone can happen in the presence of excess acid or base.[2]
-
Residual Solvents: Solvents used during the synthesis or work-up (e.g., ethanol, methanol, ethyl acetate) can be retained in the crude product.[3]
-
Inorganic Salts: Salts formed during the neutralization step (e.g., sodium chloride if using hydroxylamine hydrochloride and sodium hydroxide) are often present.[4]
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A multi-pronged analytical approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for assessing the complexity of the crude mixture. The oxime product is typically more polar than the starting 2-pyrrolidone.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC with a C18 column is a versatile and powerful technique. A mobile phase consisting of a water/acetonitrile or water/methanol gradient is often a good starting point.[1][5]
-
Gas Chromatography (GC): If the oxime is thermally stable, GC can be an excellent method for purity assessment, especially for detecting volatile impurities like residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass information.[6][7]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Q3: My crude this compound is a persistent oil and fails to crystallize. What should I do?
A3: The failure to crystallize, a common issue with oximes, is often due to the presence of impurities that inhibit lattice formation or a high degree of supersaturation.
-
Causality: Impurities, such as residual solvents or unreacted starting materials, can act as "crystallization inhibitors." Even small amounts can disrupt the ordered packing required for a crystal lattice. The product may also be a stable supercooled liquid.
-
Troubleshooting Steps:
-
Purity Check: First, analyze your oil by TLC or HPLC to estimate its purity. If it is highly impure (>10-15% impurities), a preliminary purification by column chromatography is recommended before attempting recrystallization.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexanes) can help remove stubborn residues.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution to induce crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like diethyl ether or hexanes) to the oil and stir vigorously. This can sometimes force the product to precipitate as a solid, which can then be recrystallized.
-
-
Q4: After recrystallization, my product's purity has not significantly improved, and the yield is low. What went wrong?
A4: This classic problem points to an improper choice of recrystallization solvent or a flawed procedure.
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain soluble at all temperatures. If the solvent is too good (dissolves the product well at room temperature), recovery will be low. If it's too poor, the compound won't dissolve enough to be purified.
-
Troubleshooting Steps:
-
Solvent System Re-evaluation: The key is selecting the right solvent. Test a range of solvents (e.g., ethyl acetate, isopropanol, toluene, water, or mixtures like ethyl acetate/hexanes) on a small scale. The ideal solvent will fully dissolve your crude product near its boiling point and show significant crystal formation upon cooling.
-
Procedure Optimization:
-
Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling or near-boiling solvent necessary for complete dissolution. Using excess solvent is a primary cause of low yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals by allowing impurities to remain in the solution (mother liquor). Rapid cooling can cause impurities to be trapped in the crystal lattice.
-
-
Analyze the Mother Liquor: Run a TLC of the mother liquor (the solution left after filtering the crystals). If a large amount of product is visible, it confirms that your solvent was too good or you used too much of it. You can attempt to recover more product by concentrating the mother liquor and performing a second crystallization.
-
Q5: My TLC plate shows multiple spots after column chromatography. How can I improve the separation?
A5: Co-elution of compounds during column chromatography is typically due to suboptimal selection of the mobile and stationary phases.
-
Causality: The separation on a silica gel column is based on the polarity of the compounds. If the polarity of the eluent (mobile phase) is too high, all compounds will travel quickly down the column with little separation (high Rf values). If it's too low, compounds will not move at all (low Rf values). For effective separation, the Rf of the target compound should be around 0.25-0.35.
-
Troubleshooting Steps:
-
TLC Optimization: First, find the ideal mobile phase using TLC. Test various solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol). The goal is to achieve good separation between the spot for your product and the spots for impurities. A difference in Rf values (ΔRf) of at least 0.2 is desirable.
-
Adjust Mobile Phase Polarity:
-
If compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., switch from 50% ethyl acetate in hexanes to 30%).
-
If compounds are stuck at the baseline (low Rf), increase the polarity (e.g., switch from 30% ethyl acetate to 50%, or add a small amount of methanol).
-
-
Consider an Alternative Stationary Phase: If separation on silica gel is poor regardless of the mobile phase, the impurities may have similar polarities to your product. Consider using a different stationary phase, such as alumina or reversed-phase (C18) silica, which offer different separation mechanisms.[8][9]
-
Purification Workflow and Protocols
The following diagram and protocols provide a structured approach to purifying crude this compound.
Purification Decision Workflow
Caption: Decision workflow for the purification of this compound.
Protocol 1: Recrystallization of this compound
This protocol is ideal for crude material that is mostly pure (>85%) and solid or capable of solidifying.
-
Solvent Selection: On a microscale, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethyl acetate, isopropanol, toluene, acetonitrile) at room temperature and at reflux. A good solvent will dissolve the solid only when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate while stirring.
-
Add Solvent Dropwise: Continue adding small portions of hot solvent until all the solid has just dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is suitable for purifying complex mixtures or oily products.
-
Mobile Phase Selection: Using TLC, determine an eluent system (e.g., ethyl acetate/hexanes) that provides a target Rf value of ~0.3 for this compound and good separation from impurities.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (as a slurry). Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting product under high vacuum to remove any final traces of solvent.
Quantitative Data Summary
The effectiveness of different purification techniques can be compared based on typical outcomes.
| Purification Technique | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Application |
| Recrystallization | >85% | >99% | 60-90% | Final polishing of mostly pure, solid material. |
| Column Chromatography | 50-90% | >98% | 50-85% | Separation of complex mixtures or purification of oils. |
| Distillation (Vacuum) | >70% | >99% | 70-90% | For thermally stable, liquid oximes with non-volatile impurities.[10] |
Note: Yields are highly dependent on the initial purity of the crude material and the skill of the operator.
Safety Precautions
Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13][14] Consult the Safety Data Sheets (SDS) for 2-pyrrolidone, hydroxylamine, and all solvents before beginning work.
References
-
Carl ROTH. (2025). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Lab Alley. (2025). 1-Methyl-2-pyrrolidinone Safety Data Sheet. Retrieved from [Link]
- Suganuma, S., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE.
- Google Patents. (1983). US4384125A - Process for the purification of 2-pyrrolidone.
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Pevarello, P., et al. (n.d.). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.
-
C. Gonzalez-Bello. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]
- Hoffman, R. L., & Lunder, T. L. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1614-1618.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]
-
ResearchGate. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). JP2007099690A - Purification method of N-methyl-2-pyrrolidone.
-
National Institutes of Health. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related purification involving N-Methyl-2-pyrrolidone removal. Retrieved from [Link]
-
PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
- 13. media.laballey.com [media.laballey.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability and Degradation of 2-Pyrrolidone Oxime
Welcome to the technical support center for 2-Pyrrolidone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. Understanding these aspects is crucial for designing robust experiments, interpreting analytical data, and ensuring the integrity of your research.
Introduction
This compound is a bifunctional molecule containing a five-membered lactam ring and an oxime functional group. This unique structure presents specific stability challenges that must be considered during its handling, storage, and application. The lactam ring is susceptible to hydrolysis, while the oxime group can undergo hydrolysis or rearrangement. This guide will provide a comprehensive overview of these potential degradation pathways and offer practical advice for troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Problem 1: Appearance of a New Peak in HPLC Analysis with a Shorter Retention Time
You are running an HPLC analysis of your this compound sample and observe a new, more polar peak that grows over time, especially in aqueous solutions.
-
Possible Cause: This is likely due to the hydrolysis of the lactam ring. Under both acidic and basic conditions, the cyclic amide bond of the 2-pyrrolidone moiety can be cleaved, resulting in the formation of 4-aminobutanoic acid (GABA).[1] GABA is a more polar compound and will therefore have a shorter retention time in reverse-phase HPLC.
-
Troubleshooting & Optimization:
-
pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) to minimize both acid- and base-catalyzed hydrolysis. Use appropriate buffer systems if necessary.
-
Temperature Management: Hydrolysis is accelerated at higher temperatures. Store your samples and conduct your experiments at lower temperatures whenever possible.
-
Solvent Selection: If your experimental conditions allow, use non-aqueous or aprotic solvents to prevent hydrolysis.
-
Confirmation of Degradant: To confirm the identity of the new peak, you can run a standard of 4-aminobutanoic acid (GABA) on your HPLC system. Alternatively, LC-MS/MS can be used to identify the mass of the degradant.[2][3]
-
Problem 2: Appearance of a New Peak in HPLC with a Similar Retention Time to the Parent Compound
During a stability study under acidic conditions, you notice a new peak eluting close to your parent compound, this compound.
-
Possible Cause 1: Oxime Hydrolysis. The oxime functional group can be hydrolyzed back to the corresponding ketone, which in this case is 2-pyrrolidone, and hydroxylamine.[4][5] 2-Pyrrolidone has a similar polarity to this compound and may elute at a similar retention time. This reaction is particularly favored in the presence of acid.[6][7][8]
-
Possible Cause 2: Beckmann Rearrangement. In the presence of strong acids, the oxime can undergo a Beckmann rearrangement, leading to the formation of a seven-membered lactam (a caprolactam derivative).[9][10][11][12] This rearranged product could have a similar retention time to the parent compound.
-
Troubleshooting & Optimization:
-
Strict pH Control: Avoid strongly acidic conditions. If acidic conditions are necessary for your experiment, use the mildest possible acid and the lowest effective concentration.
-
Analytical Method Optimization: Adjust your HPLC gradient or mobile phase composition to improve the separation between the parent compound and the potential degradants.
-
Mass Spectrometry Analysis: Use LC-MS to identify the mass of the new peak. 2-Pyrrolidone will have a mass of 85.10 g/mol , while the Beckmann rearrangement product will have the same mass as the parent compound (100.12 g/mol ), but a different fragmentation pattern.[13][14][15][16]
-
Problem 3: Loss of Purity in Solid-State Storage
You have stored solid this compound and upon re-analysis, you observe a decrease in purity.
-
Possible Cause: 2-Pyrrolidone and its derivatives can be hygroscopic. Adsorbed moisture can facilitate hydrolysis of the lactam ring over time, even in the solid state. Additionally, exposure to light and high temperatures can promote degradation.
-
Troubleshooting & Optimization:
-
Proper Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place, protected from light. The use of a desiccator is recommended.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Lactam Hydrolysis: The 2-pyrrolidone ring can open to form 4-aminobutanoic acid (GABA) under both acidic and basic conditions.[1]
-
Oxime Instability: The oxime group can undergo acid-catalyzed hydrolysis to 2-pyrrolidone and hydroxylamine, or an acid-catalyzed Beckmann rearrangement to a seven-membered lactam.[4][5][9]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Storage in a desiccator and under an inert atmosphere is ideal.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating HPLC method is the most common and effective way to monitor degradation. This method should be able to separate the intact this compound from its potential degradation products. LC-MS/MS can provide further confirmation of the identity of any degradants.[2][3][13][14][15][16][17][18]
Q4: Is this compound sensitive to light?
Q5: What are the expected degradation products I should look for?
A5: The primary expected degradation products are summarized in the table below.
| Degradation Pathway | Degradation Product | Analytical Detection |
| Lactam Hydrolysis | 4-aminobutanoic acid (GABA) | HPLC (shorter retention time), LC-MS/MS |
| Oxime Hydrolysis | 2-Pyrrolidone | HPLC (similar retention time), LC-MS/MS |
| Beckmann Rearrangement | Caprolactam derivative | HPLC (similar retention time), LC-MS/MS |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under different conditions.
Caption: Primary hydrolytic degradation pathways of this compound.
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. fda.gov [fda.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Pyrrolidone Oxime Production
Welcome to the technical support center for the synthesis and scale-up of 2-Pyrrolidone Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the challenges encountered during the transition from laboratory-scale experiments to industrial production. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to ensure a robust and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound, also known by its IUPAC name N-(pyrrolidin-2-ylidene)hydroxylamine, is the direct reaction of 2-Pyrrolidone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[1][2] The base is crucial to neutralize the hydrochloric acid formed and to deprotonate hydroxylamine, making it a more effective nucleophile.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
Several parameters are critical for a successful and safe scale-up:
-
Temperature: The reaction is typically exothermic. Precise temperature control is vital to prevent runaway reactions and minimize the formation of byproducts.
-
pH: Maintaining the optimal pH is crucial for the reaction rate and to prevent the degradation of both the reactant and the product. The pH of the reaction is dependent on the base used and the stoichiometry.[3]
-
Addition Rate: The rate of addition of reagents, particularly the base or hydroxylamine solution, should be carefully controlled to manage the exotherm and maintain a consistent pH.
-
Mixing: Efficient mixing is essential to ensure homogeneity, facilitate heat transfer, and maximize the contact between reactants. Poor mixing can lead to localized "hot spots" and increased impurity formation.
Q3: What are the primary safety concerns associated with the production of this compound?
The primary safety concerns include:
-
Hydroxylamine: Hydroxylamine and its salts can be unstable and may decompose violently upon heating or in the presence of certain contaminants. A thorough risk assessment is essential before handling large quantities.
-
Exothermic Reaction: The reaction to form the oxime is exothermic. Inadequate cooling capacity during scale-up can lead to a thermal runaway.
-
Handling of Bases: The use of strong bases requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may arise during the scale-up of this compound production.
Problem 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield upon scaling up the synthesis from a 1 L to a 100 L reactor. What are the likely causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here is a systematic approach to identify and resolve the issue:
-
Inadequate Mixing:
-
Causality: The efficiency of mixing does not always scale linearly with the reactor volume. In a larger reactor, inefficient mixing can lead to poor mass transfer between the reactants, resulting in an incomplete reaction.
-
Troubleshooting:
-
Agitator Speed and Design: Review the agitator's speed (revolutions per minute, RPM) and design (e.g., impeller type). A simple scale-up of RPM might not be sufficient. Consider using computational fluid dynamics (CFD) modeling to simulate the mixing in the larger reactor and optimize the agitator parameters.
-
Baffling: Ensure the reactor is adequately baffled to prevent vortex formation and promote better mixing.
-
-
-
Poor Temperature Control:
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Localized overheating can lead to the degradation of the product or the formation of side products.
-
Troubleshooting:
-
Jacket Temperature: Monitor the temperature of the reactor jacket and the internal reaction temperature closely. A large temperature difference may indicate poor heat transfer.
-
Addition Rate: Slow down the addition rate of the reactants to better control the exotherm.
-
Cooling Capacity: Verify that the cooling system of the reactor is sufficient for the scaled-up batch size.
-
-
-
Incorrect Stoichiometry or pH:
-
Causality: Inaccurate measurement or addition of the base can lead to a suboptimal pH, which can slow down the reaction or promote side reactions.
-
Troubleshooting:
-
pH Monitoring: Implement in-situ pH monitoring to ensure the reaction is maintained within the optimal range throughout the process.
-
Reagent Purity: Verify the purity of the starting materials, as impurities can affect the reaction.
-
-
Problem 2: High Levels of Impurities in the Final Product
Q: Our scaled-up batch of this compound shows a high level of an unknown impurity by HPLC analysis. How can we identify and mitigate this?
A: The formation of impurities is a common issue in chemical synthesis scale-up. The following steps will help in identifying and controlling the impurity:
-
Impurity Identification:
-
Causality: The impurity could be an unreacted starting material, a byproduct from a side reaction, or a degradation product.
-
Troubleshooting:
-
Analytical Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity.[4][5]
-
Common Impurities: A likely impurity is the hydrolyzed product of 2-Pyrrolidone, 4-aminobutanoic acid, or byproducts from the Beckmann rearrangement of the oxime under acidic conditions.[6][7]
-
-
-
Mitigation Strategies:
-
Reaction Conditions:
-
Temperature Control: As mentioned earlier, poor temperature control can lead to side reactions. Ensure the reaction temperature is maintained within the optimal range.
-
pH Control: Maintaining a slightly basic pH can help to prevent the acid-catalyzed Beckmann rearrangement.
-
-
Purification Process:
-
Crystallization: Develop a robust crystallization process. Experiment with different solvents and cooling profiles to selectively crystallize the desired product, leaving the impurities in the mother liquor.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although it can be challenging and costly at a large scale.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound (Lab Scale)
-
To a stirred solution of 2-Pyrrolidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of a suitable base, such as sodium hydroxide or pyridine (1.3 eq), while maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the solid byproducts (e.g., NaCl).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Table 1: Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) - Recommended | Rationale for Change |
| Agitator Speed | 200-300 RPM | 50-150 RPM (with optimized impeller) | Tip speed and power per unit volume are more relevant for scale-up than RPM alone. |
| Reagent Addition Time | 30-60 minutes | 2-4 hours | To allow for adequate heat removal in the larger reactor. |
| Temperature Control | ± 2 °C | ± 1 °C | Tighter control is needed to prevent side reactions and ensure batch-to-batch consistency. |
| pH Range | 8-9 | 8.5-9.0 (with in-situ monitoring) | Precise pH control is critical to maximize yield and minimize byproduct formation. |
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in scale-up.
References
-
Kotha, S., Ravikumar, O., & Majhi, J. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1503–1508. [Link]
-
Kotha, S., Ravikumar, O., & Majhi, J. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). N-(PYRROLIDIN-2-YLIDENE)HYDROXYLAMINE | CAS 1120-81-6. Retrieved from [Link]
-
Lascano, S., Lee, A., & Lopez, M. (2022). Unexpected One-Pot Formation of Lactam Oximes from Amino-Hydroxamic Esters. ResearchGate. [Link]
-
Clement, B., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(10), 1697. [Link]
-
Tan, W. W., et al. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. [Link]
-
Jadhav, A. R., et al. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7. [Link]
-
Patel, K., & Patel, P. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Iconic Research and Engineering Journals, 7(10). [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Global Journal of Science Frontier Research, 19(4). [Link]
- Process for the synthesis of a N,N-dialkyl-hydroxylamine. (1990). U.S.
-
Arai, T., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 65(26), 5038-5044. [Link]
-
Kravchenko, D. V., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 6(4), 3045–3053. [Link]
-
Sahiner, N., et al. (1999). Radiation synthesis, characterization and amidoximation of N- vinyl-2-pyrrolidone/acrylonitrile interpenetrating polymer network. Reactive and Functional Polymers, 39(1), 59-65. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]
-
Gmeiner, P., et al. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Chemistry, 17(28), 7799-809. [Link]
-
Yavari, I., et al. (2023). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Organic & Biomolecular Chemistry, 21(25), 5265-5273. [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
Kabugo, Y., et al. (2025). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate. [Link]
-
Arstad, B., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(2), 947-956. [Link]
-
Occupational Safety and Health Administration. (n.d.). N-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
Assured Automation. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Retrieved from [Link]
-
Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques. Retrieved from [Link]
-
Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1741, 466599. [Link]
-
Bower, J. F., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2749. [Link]
-
Reddy, G. S., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. Organic Process Research & Development, 27(3), 543–550. [Link]
-
Medicines for All institute (M4ALL). (2022). Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. [Link]
-
ResearchGate. (n.d.). Two alternative pathways for hydroxylamine hydrochloride catalyzed transamidation reaction. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Nikpassand, M., & Zare, A. (2010). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 26(3), 1041-1044. [Link]
-
ResearchGate. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and reaction conditions: (i) NH 2 OH.HCl, pyridine,.... Retrieved from [Link]
- The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. (2017).
- Process for the synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine. (2003). U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arpgweb.com [arpgweb.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
Technical Support Center: 2-Pyrrolidone Oxime Synthesis
Welcome to the technical support center for the synthesis of 2-pyrrolidone oxime. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, ensuring you can achieve high-purity this compound with confidence.
I. Understanding the Reaction: Oximation of 2-Pyrrolidone
The synthesis of this compound is typically achieved through the reaction of 2-pyrrolidone with a hydroxylamine salt, most commonly hydroxylamine hydrochloride, in the presence of a base. The base is crucial for neutralizing the hydrochloric acid liberated during the reaction, which in turn frees the hydroxylamine to react with the carbonyl group of the lactam.
While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. The primary challenges stem from the inherent reactivity of the 2-pyrrolidone ring, which can undergo hydrolysis or ring-opening polymerization under the very conditions required for oximation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Symptoms:
-
After the reaction and workup, you isolate a minimal amount of the desired product.
-
TLC or other in-process monitoring shows a significant amount of starting material remaining.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The reaction requires a base to neutralize the HCl from hydroxylamine hydrochloride. If the base is insufficient, the free hydroxylamine concentration will be low, leading to an incomplete reaction. | Use at least a stoichiometric equivalent of a suitable base (e.g., sodium carbonate, pyridine) relative to hydroxylamine hydrochloride. An excess of the base is often beneficial. |
| Inadequate Reaction Time or Temperature | Oximation of lactams can be slower than that of simple ketones. The reaction may not have proceeded to completion. | Monitor the reaction progress using TLC or another suitable analytical method. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Quality Reagents | The 2-pyrrolidone starting material may be impure, or the hydroxylamine hydrochloride may have degraded. | Ensure the purity of your starting materials. If necessary, purify the 2-pyrrolidone by vacuum distillation before use. Use fresh, high-quality hydroxylamine hydrochloride. |
Issue 2: Presence of a Water-Soluble Impurity, and Low Yield of Desired Product
Symptoms:
-
You observe a significant amount of a water-soluble byproduct during the aqueous workup.
-
The overall yield of the organic-soluble product is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of 2-Pyrrolidone | The lactam ring of 2-pyrrolidone is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][2] This opens the ring to form 4-aminobutanoic acid, which is water-soluble. | Maintain a moderate reaction temperature and avoid excessively strong bases or acids. If a strong base is used, consider adding it portion-wise to control the exotherm and localized high pH. |
Issue 3: Formation of a Gummy or Polymeric Substance
Symptoms:
-
The reaction mixture becomes viscous, or a solid polymer precipitates.
-
Difficulty in isolating the desired product from the reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ring-Opening Polymerization | In the presence of strong bases, 2-pyrrolidone can undergo anionic ring-opening polymerization to form polyamide-4 (nylon 4).[1] | Avoid using overly strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures. Opt for weaker bases such as sodium carbonate or pyridine. If a strong base is necessary, conduct the reaction at a lower temperature. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the oximation of 2-pyrrolidone?
A1: The choice of base is critical to avoid side reactions. While strong bases can be used, they increase the risk of ring-opening polymerization. A weaker base like sodium carbonate or pyridine is often a safer choice. The reaction rate is pH-dependent, so the optimal base and its concentration may require some optimization for your specific setup.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (2-pyrrolidone) from the product (this compound). The product, being more polar, should have a lower Rf value.
Q3: My product is an oil, but I expected a solid. What should I do?
A3: this compound is reported to be a solid. If you obtain an oil, it may be impure. Try to purify it by column chromatography or attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal if available. It's also possible that the product is a different isomer or a mixture of isomers.
Q4: How do I purify the crude this compound?
A4: Recrystallization is a common method for purifying solid organic compounds.[3] The choice of solvent is crucial. A good solvent will dissolve the compound when hot but not when cold.[4] You can test a range of solvents with varying polarities, such as ethanol, isopropyl alcohol, or mixtures like ethyl acetate/hexane, to find the optimal one for your product.
IV. Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. Optimization may be necessary based on your specific laboratory conditions and equipment.
Materials:
-
2-Pyrrolidone
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyrrolidone in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride and sodium carbonate to the solution. The molar ratio of 2-pyrrolidone:hydroxylamine hydrochloride:sodium carbonate should be approximately 1:1.2:0.6.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and water-soluble byproducts. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the ethyl acetate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture.
V. Visualizing Reaction Pathways
To better understand the chemical transformations during the synthesis, the following diagrams illustrate the main reaction and key side reactions.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side-reaction pathways for 2-pyrrolidone.
VI. References
-
Ataman Kimya. 2-PYRROLIDONE. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. [Link]
-
RSC Publishing. (2024). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. [Link]
-
California State University, Stanislaus. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
Sources
Troubleshooting guide for 2-pyrrolidinone derivative instability
Technical Support Center: 2-Pyrrolidinone Derivatives
Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Troubleshooting Guide
The 2-pyrrolidinone ring is a privileged scaffold in modern pharmacology, forming the core of nootropics like piracetam and anticonvulsants such as levetiracetam.[1][2] While versatile, this five-membered lactam (a cyclic amide) presents distinct stability challenges that can impact experimental reproducibility, formulation shelf-life, and ultimately, therapeutic efficacy. This guide provides field-proven insights and systematic troubleshooting strategies for researchers, scientists, and drug development professionals encountering instability with these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-pyrrolidinone derivative is rapidly degrading in a liquid formulation. What are the most likely causes?
A1: Immediate degradation in solution is a common and often multifactorial issue. The primary culprits for the 2-pyrrolidinone core are hydrolysis, oxidation, and photodegradation.
Possible Causes & Mechanistic Insight:
-
Hydrolysis of the Lactam Ring: This is the most prevalent degradation pathway. The cyclic amide bond of the 2-pyrrolidinone ring is susceptible to cleavage by water, a reaction that is significantly catalyzed by either acidic or basic conditions, yielding the corresponding gamma-aminobutyric acid (GABA) derivative.[1][3] The reaction rate is highly dependent on pH and temperature.[4]
-
Oxidative Degradation: The presence of dissolved oxygen, metal ion contaminants, or oxidizing agents can lead to degradation. For N-substituted pyrrolidinones, oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon adjacent to the nitrogen.[5][6] This is a particular concern for derivatives with tertiary amine functionalities.[5]
-
Photodegradation: Exposure to light, especially UV wavelengths, can provide the energy needed to initiate degradative photochemical reactions.[1] It is crucial to assess a compound's photostability early in development as mandated by ICH Q1B guidelines.[5]
-
Excipient Incompatibility: Certain formulation components (excipients) may react directly with your active pharmaceutical ingredient (API). For example, excipients with reactive functional groups or those that alter the micro-environment pH can accelerate degradation.
Troubleshooting & Optimization Strategy:
-
pH Profiling: Determine the pH of maximum stability. Conduct a study by preparing your formulation in a series of buffers across a wide pH range (e.g., pH 2 to 10). Monitor the concentration of the parent compound and the appearance of degradants over time using a stability-indicating HPLC method. The goal is to identify a pH range where the degradation rate is minimal.
-
Buffer Selection: Once the optimal pH is identified, use a suitable buffer system to maintain it.
-
Oxygen Exclusion: To mitigate oxidation, prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon).[7] The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can be highly effective.[1]
-
Light Protection: Always handle and store the formulation in light-protective packaging, such as amber vials or by wrapping containers in aluminum foil.[1][8]
-
Excipient Compatibility Study: Perform a systematic study by mixing your API with individual excipients and storing them under stressed conditions (e.g., 40°C/75% RH). Analyze the mixtures at set time points to identify any interactions.
Troubleshooting Workflow: Liquid Formulation Instability
Caption: A systematic workflow for troubleshooting instability in liquid formulations of 2-pyrrolidinone derivatives.
Q2: I'm seeing new, unidentified peaks in my HPLC chromatogram during a stability study. How do I proceed?
A2: The appearance of new peaks is a clear indicator of degradation or impurity formation. A systematic approach is required to identify these peaks and determine their source.
Possible Causes:
-
Degradation Products: The new peaks are the most direct evidence of your API's instability under the study conditions.[1]
-
Excipient Interaction/Degradation: The peaks could arise from a reaction between the API and an excipient, or from the degradation of an excipient itself.
-
Contamination: Contamination from solvents, glassware, or the manufacturing process is a possibility that should be ruled out.
Troubleshooting & Identification Strategy:
-
Leverage Mass Spectrometry (MS): The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9] By determining the molecular weight of the unknown peaks, you can deduce the chemical transformation that has occurred (e.g., addition of 18 amu suggests hydrolysis; addition of 16 amu suggests oxidation). Tandem MS (MS/MS) can provide further structural information through fragmentation patterns.
-
Perform a Forced Degradation Study: As detailed in the experimental protocols section, subject the pure API to a variety of stress conditions (acid, base, oxidation, heat, light).[1][10] This will intentionally generate potential degradation products. Comparing the retention times of the peaks from the forced degradation study with the unknown peaks in your stability samples is a highly effective identification method.
-
Analyze Placebo and Individual Excipients: Run a chromatogram of a placebo formulation (all excipients without the API) that has been subjected to the same stability conditions. This will help you identify peaks originating from the excipients.
Primary Degradation Pathways of the 2-Pyrrolidinone Core
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 2-Pyrrolidone Derivatives
Welcome to the technical support center for forced degradation studies of 2-pyrrolidone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these critical experiments. The 2-pyrrolidone ring, a lactam, presents a unique set of stability challenges. Understanding its degradation pathways is paramount for developing stable drug formulations and robust analytical methods.
This center is structured into two main sections: a Troubleshooting Guide for immediate, specific experimental issues and a comprehensive Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide: Real-Time Experimental Solutions
This section addresses specific problems you might be facing in the lab. Each issue is followed by a step-by-step troubleshooting workflow and the scientific rationale behind the proposed solutions.
Issue 1: I'm seeing unexpected or no degradation under standard hydrolytic stress conditions.
Q: My 2-pyrrolidone derivative shows minimal degradation in 0.1 M HCl at 60°C after 24 hours, but significant degradation in 0.1 M NaOH under the same conditions. Is this normal, and how can I achieve controlled acid degradation?
A: Yes, this observation is consistent with the chemistry of the 2-pyrrolidone ring. The lactam (cyclic amide) bond is generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.
Troubleshooting Workflow & Rationale:
-
Increase Acid Concentration and/or Temperature: For acid hydrolysis, incrementally increase the acid concentration (e.g., to 0.5 M or 1 M HCl) or the temperature (e.g., to 80°C). The goal is to achieve a target degradation of 5-20%.[1][2][3] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the drug's stability profile under normal storage conditions.[4][5]
-
Monitor at Multiple Time Points: When using harsher conditions, it's crucial to sample at earlier time points (e.g., 2, 4, 8, 12, and 24 hours). This helps in understanding the degradation kinetics and distinguishing between primary and secondary degradation products.[5]
-
Consider a Co-solvent for Poor Solubility: If your derivative has poor aqueous solubility, the lack of degradation could be due to limited interaction with the stress medium. Adding a small amount of a water-miscible organic solvent (like acetonitrile or methanol) can improve solubility. However, be cautious as the co-solvent itself could react or alter the degradation pathway.[3][6]
-
Scientific Rationale: The mechanism of acid hydrolysis of amides often involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. This process can have a higher activation energy compared to base hydrolysis, where the hydroxide ion is a stronger nucleophile.
dot
Caption: Troubleshooting workflow for achieving controlled acid hydrolysis.
Issue 2: My chromatogram shows broad or split peaks for the parent drug and/or degradants.
Q: After oxidative stress with hydrogen peroxide, my HPLC-UV analysis shows a distorted peak for the main component. How can I resolve this?
A: Peak distortion, such as broadening, fronting, or splitting, can arise from several factors including column issues, sample solvent effects, or co-eluting species.
Troubleshooting Workflow & Rationale:
-
Check for Column Overload: Inject a diluted sample. If the peak shape improves, you may be overloading the column.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your stressed sample should be as close in composition to the mobile phase as possible, ideally weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Evaluate for Co-elution: A distorted peak might actually be two or more co-eluting compounds.
-
Use a Photodiode Array (PDA) Detector: A PDA detector is essential for assessing peak purity. It can detect spectral variations across a peak that indicate the presence of co-eluting impurities.[7]
-
Employ LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a more definitive technique for detecting co-elution by identifying different mass-to-charge ratios within a single chromatographic peak.[7][8]
-
-
Optimize Chromatographic Method: If co-elution is confirmed, modify your HPLC method.
-
Adjust the mobile phase gradient to increase separation.
-
Change the mobile phase pH to alter the ionization and retention of acidic or basic compounds.
-
Try a different column chemistry (e.g., switching from a C18 to a phenyl-hexyl column).
-
-
Inspect the HPLC System and Column:
-
A void at the head of the column can cause split peaks. This can be checked by reversing and flushing the column (if permitted by the manufacturer).
-
Ensure all fittings are secure and there is no excessive extra-column volume.
-
dot
Caption: Decision tree for troubleshooting poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-pyrrolidone derivatives?
A1: The 2-pyrrolidone ring and its derivatives are susceptible to several degradation pathways:
-
Hydrolysis: The lactam ring can open under acidic or basic conditions to form 4-(substituted-amino)butanoic acids.[9][10] This is often the most significant pathway.
-
Oxidation: The methylene groups on the pyrrolidone ring, particularly those adjacent to the nitrogen or carbonyl group, are susceptible to oxidation. This can lead to the formation of hydroxylated derivatives or ring-opened products.[11][12] N-methyl-2-pyrrolidone, for example, can oxidize to N-methylsuccinimide (NMS).[11][12]
-
Photolysis: Exposure to UV or visible light can induce degradation, potentially leading to complex rearrangements or fragmentation. The specific pathway is highly dependent on the substituents on the pyrrolidone ring.[13][14] Photostability testing is a mandatory part of stress testing as per ICH Q1B guidelines.[5][15]
-
Thermolysis: At elevated temperatures, degradation can occur, though the 2-pyrrolidone ring itself is relatively thermally stable.[16][17] Degradation is more likely to be initiated at substituent groups.
Q2: What are the recommended stress conditions according to ICH guidelines?
A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the general conditions for forced degradation studies.[1][4] The goal is to generate a degradation level of approximately 5-20%.[1][2]
| Stress Condition | Typical Reagents and Conditions | Key Considerations |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ | Heat (e.g., 60-80°C) may be required.[9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH | Often proceeds readily at room temperature or with mild heat. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Typically run at room temperature.[9] |
| Thermal | Dry heat (e.g., 80-100°C) or 75% Relative Humidity | Test both solid drug substance and solutions.[18] |
| Photolysis | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light | Samples should be exposed alongside a dark control as per ICH Q1B.[5][15] |
Q3: How do I develop a stability-indicating analytical method?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[19] The development is an iterative process.
dot
Caption: Workflow for developing a stability-indicating HPLC method.
The key is to use the stressed samples to challenge the method. The method is considered "stability-indicating" only if you can demonstrate separation of the parent peak from all significant degradation product peaks and demonstrate mass balance.[3]
Q4: What is "mass balance" and why is it important?
A4: Mass balance is an essential part of a forced degradation study. It is the process of accounting for all the mass of the initial drug substance after it has been stressed. Ideally, the sum of the assay of the remaining parent drug and the assays of all the degradation products should equal close to 100% of the initial drug assay.[3]
-
Why it's important: A poor mass balance (e.g., less than 95%) can indicate that:
-
Some degradation products are not being detected (e.g., they don't have a UV chromophore, are volatile, or are irreversibly adsorbed to the column).
-
The relative response factors of the degradation products are significantly different from the parent drug.
-
Secondary degradation has occurred, leading to a complex mixture of small, undetectable fragments.
-
If you have a poor mass balance, you may need to use a more universal detector (like a Charged Aerosol Detector or a mass spectrometer) or adjust your chromatographic conditions to elute all potential degradants.
Q5: How can I identify the structure of an unknown degradation product?
A5: Structural elucidation of unknown degradants is a critical but challenging task. A multi-technique approach is usually required.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement of the degradant. This allows you to determine its elemental composition (molecular formula).[20]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion inside the mass spectrometer, you can obtain structural information. Comparing the fragmentation pattern of the degradant to that of the parent drug can reveal which part of the molecule has changed.[20][21]
-
Isolation and NMR: If the degradant is present in sufficient quantity, it can be isolated using preparative HPLC. The pure compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information.
-
Mechanistic Knowledge: Understanding the likely chemical reactions under the applied stress conditions (e.g., hydrolysis, oxidation) can help you propose probable structures that fit the MS and MS/MS data.[11]
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
Objective: To generate potential degradation products and test the specificity of an analytical method.
Methodology:
-
Preparation: Prepare stock solutions of the 2-pyrrolidone derivative in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).
-
Acid/Base Hydrolysis:
-
Dilute the stock solution with 0.1 M - 1 M HCl (for acid) or 0.1 M - 1 M NaOH (for base) to a final drug concentration of ~1 mg/mL.
-
Incubate samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots (base for acid samples, acid for base samples) before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3-30% H₂O₂.
-
Keep the sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 80°C) in an oven.
-
Also, prepare a solution of the drug and expose it to the same conditions.
-
-
Photodegradation:
-
Expose both solid and solution samples to a calibrated light source as per ICH Q1B guidelines.[15]
-
Simultaneously, keep identical samples wrapped in aluminum foil as dark controls.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed analytical method (e.g., HPLC-PDA-MS). Evaluate peak purity, resolution, and mass balance.
References
-
ICH Q1A(R2) Guideline. (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Chromatography Forum.[Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.[Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. (2006). Waters Corporation.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2016). American Pharmaceutical Review.[Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International.[Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]
-
Chen, G., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.[Link]
-
Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation.[Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2021). MDPI.[Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts.[Link]
-
A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx Scientific.[Link]
-
Forced Degradation Studies for Biologics: Unique Challenges & Analytical Strategies. ResolveMass.[Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.[Link]
-
ICH Harmonised Tripartite Guideline Q1A(R2). (2003). ICH.[Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.[Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS.[Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ACS Omega.[Link]
-
Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. (2022). Journal of Hazardous Materials.[Link]
-
HPLC Troubleshooting Guide. Crawford Scientific.[Link]
-
Study of the thermal degradation of poly(N‐vinyl‐2‐pyrrolidone) by thermogravimetry–FTIR. (1993). Journal of Applied Polymer Science.[Link]
- Thermal stabilization of N-methyl-2-pyrrolidone. (1979).
-
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017). Journal of Surfactants and Detergents.[Link]
-
The Photooxidative Degradation of N-Methylpyrrolidinone in the Presence of Cs3PW12O40 and TiO2 Colloid Photocatalysts. (1999). Environmental Science & Technology.[Link]
-
Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. (2011). Industrial & Engineering Chemistry Research.[Link]
-
Forced Degradation Studies Research Articles. R Discovery.[Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). Journal of Analytical Methods in Chemistry.[Link]
-
Forced Degradation Studies. (2016). MedCrave online.[Link]
-
The Photooxidative Degradation of N-Methylpyrrolidinone in the Presence of Cs3PW12O40 and TiO2 Colloid Photocatalysts. (1999). ACS Publications.[Link]
-
Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. (2011). ACS Publications.[Link]
-
Figure 3 from Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)... Semantic Scholar.[Link]
-
Top: Opening of NMP ring under acidic or alkaline condition to form... ResearchGate.[Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP)... Queen's University Belfast.[Link]
-
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation... (2015). Applied and Environmental Microbiology.[Link]
-
A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). (2010). ResearchGate.[Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.[Link]
-
Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. (2017). RSC Advances.[Link]
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Technical Support Center: Hydrolysis of the Lactam Ring in 2-Pyrrolidone Derivatives
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-pyrrolidone derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of the 2-pyrrolidone lactam ring. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, identify, and resolve stability challenges in your experiments.
Frequently Asked Questions (FAQs): The Fundamentals of Lactam Hydrolysis
This section addresses the core principles governing the stability of the 2-pyrrolidone ring. Understanding these fundamentals is the first step in effective troubleshooting.
Question 1: What is lactam hydrolysis and why is it a concern for my 2-pyrrolidone derivative?
Answer: The 2-pyrrolidone structure contains a lactam, which is a cyclic amide. Lactam hydrolysis is a chemical reaction in which this ring is cleaved by the addition of a water molecule, resulting in the formation of a linear gamma-aminobutyric acid (GABA) derivative.[1] This ring-opening reaction eliminates the original molecule's cyclic structure, which is often essential for its biological activity. For drug development professionals, this degradation can lead to a loss of therapeutic potency, the formation of potentially toxic impurities, and a shortened product shelf-life.[2]
Question 2: Under what conditions does lactam hydrolysis typically occur?
Answer: The hydrolysis of the lactam ring in 2-pyrrolidone derivatives is significantly influenced by pH. The reaction is catalyzed by both strong acids and strong bases.[1] While the ring is generally stable under neutral conditions, its susceptibility to degradation increases substantially in acidic or alkaline aqueous solutions.[2][3] Elevated temperatures will also accelerate the rate of hydrolysis. Therefore, researchers must carefully control the pH and temperature of solutions containing these derivatives, especially during formulation, storage, and analytical testing.
Question 3: What are the chemical mechanisms for acid- and base-catalyzed hydrolysis?
Answer: The mechanisms for acid and base catalysis differ in their initial steps but both proceed through a key intermediate.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the lactam is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate.[4][5][6] Subsequent proton transfer and elimination of the amine group opens the ring.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon.[7][8] This also forms a tetrahedral intermediate, which then collapses to break the carbon-nitrogen bond, opening the lactam ring to form a carboxylate salt.[9]
Below are diagrams illustrating these two primary degradation pathways.
Caption: Acid-catalyzed hydrolysis of the 2-pyrrolidone ring.
Caption: Base-catalyzed hydrolysis of the 2-pyrrolidone ring.
Troubleshooting Guide: Common Experimental Issues
This section provides systematic solutions to specific problems you may encounter during your research.
Issue 1: My 2-pyrrolidone derivative is rapidly degrading in my aqueous formulation.
Question: I've prepared a liquid formulation of my compound, but the assay value drops significantly over a short period. What is the likely cause and how can I improve its stability?
Answer: Rapid degradation in an aqueous solution is a classic sign of lactam ring hydrolysis, likely accelerated by the formulation's pH.[2] Other potential causes include oxidation or photodegradation, but hydrolysis is the most common pathway for this class of compounds.
To resolve this, you must first identify the degradation pathway and then optimize the formulation to minimize it.
Caption: Troubleshooting workflow for liquid formulation instability.
Troubleshooting Steps:
-
Confirm Hydrolysis: Perform a forced degradation study (see Protocol 1) to confirm if pH is the primary driver of instability. Expose your compound to controlled conditions (e.g., 0.1 M HCl, 0.1 M NaOH) and monitor for degradation.[2]
-
pH Optimization: Identify a pH range where the compound is most stable (typically near neutral pH) and use a suitable buffering system to maintain the formulation within this range.
-
Temperature Control: Store the formulation at recommended temperatures (e.g., refrigerated at 2-8°C) to slow down the degradation rate.[3]
-
Excipient Review: Ensure that none of the formulation's excipients are inadvertently catalyzing the degradation.
Issue 2: I am observing new peaks in my HPLC chromatogram during a stability study.
Question: After storing my sample, my HPLC analysis shows the main peak decreasing while one or more new peaks are appearing. Could these be hydrolysis products?
Answer: Yes, it is highly probable that the new peaks are degradation products resulting from hydrolysis.[2] As the parent 2-pyrrolidone derivative degrades, its concentration decreases, and the concentration of the resulting ring-opened product increases, which will appear as a new, typically more polar, peak in a reverse-phase HPLC chromatogram.
Troubleshooting Steps:
-
Peak Tracking: Use a stability-indicating HPLC method (see Protocol 2) to track the decrease in the parent peak area and the corresponding increase in the impurity peak area over time.
-
Peak Identification: Characterize the unknown peaks using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The molecular weight of the primary hydrolysis product should correspond to the parent molecule plus the mass of one water molecule (18.015 Da).[2][10]
-
Forced Degradation Comparison: Compare the retention times of the peaks from your stability sample with those generated during the acid and base arms of a forced degradation study. A match provides strong evidence that the impurity is a result of hydrolysis.
Data Presentation: Stability of 2-Pyrrolidone Derivatives
The following table summarizes the expected stability of a typical 2-pyrrolidone derivative under forced degradation conditions, which is crucial for identifying the primary degradation pathways.
| Stress Condition | Typical Conditions | Expected Outcome for 2-Pyrrolidone Derivative | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Significant degradation | Lactam Ring Hydrolysis[2] |
| Base Hydrolysis | 0.1 M NaOH, 60-80°C | Significant to complete degradation | Lactam Ring Hydrolysis[2][3] |
| Oxidative Stress | 3-30% H₂O₂, Room Temp | Generally stable, but can vary | Oxidation[2] |
| Thermal Stress | 60-80°C (in solid state or neutral solution) | Generally stable | Thermal Decomposition |
| Photolytic Stress | ICH-compliant light exposure | Generally stable, but can vary | Photodegradation[2] |
Experimental Protocols
These validated protocols provide a starting point for your laboratory investigations.
Protocol 1: Forced Degradation Study for a 2-Pyrrolidone Derivative
Objective: To identify the primary degradation pathways for a 2-pyrrolidone derivative and to generate degradation products for analytical method development.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60-80°C.[2]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60-80°C.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Control: Mix 1 mL of stock solution with 9 mL of purified water. Keep under the same temperature conditions as the stressed samples.
-
-
Time Points: Withdraw aliquots from each solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute all quenched samples to a suitable concentration with the HPLC mobile phase and analyze immediately using Protocol 2.
Protocol 2: Monitoring Hydrolysis by Reverse-Phase HPLC (RP-HPLC)
Objective: To develop a stability-indicating method capable of separating the parent 2-pyrrolidone derivative from its potential hydrolysis products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often required to separate the parent compound from its more polar degradants.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient Example: Start with 5-10% B, ramp up to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan). A wavelength of 205 nm can be a good starting point for compounds lacking a strong chromophore.[11]
-
Injection Volume: 10-20 µL.
-
Analysis:
-
Inject samples from the forced degradation study to identify the retention times of the parent compound and its degradants. The hydrolysis product should elute earlier than the parent compound.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
References
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
-
Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]
-
Suhandynata, R. T., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine. [Link]
-
Suhandynata, R. T., et al. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]
-
Suhandynata, R. T., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. ResearchGate. [Link]
-
Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]
-
Ataman Kimya. 2-PYRROLIDONE. Ataman Kimya. [Link]
-
Page, M. I., & Badarau, A. (1993). The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. ResearchGate. [Link]
-
Khan, A. A., et al. (2014). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Scientia Pharmaceutica. [Link]
-
Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. [Link]
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- 11. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for N-methylpyrrolidone (NMP). This resource is designed for researchers, scientists, and drug development professionals who utilize NMP and require a deeper understanding of its oxidative stability. NMP is a versatile aprotic solvent prized for its high solvency and stability, making it a cornerstone in pharmaceutical formulations, synthesis, and manufacturing.[1][2][3][4] However, under certain conditions, NMP can undergo oxidative degradation, leading to the formation of impurities that may compromise product quality, efficacy, and safety.
This guide provides in-depth, field-proven insights into the causes, mechanisms, and mitigation of NMP's oxidative degradation. It is structured in a practical question-and-answer format to directly address the challenges you may encounter in your laboratory and development work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and fundamental questions regarding NMP stability.
Q1: I'm observing unexpected peaks in the HPLC analysis of my NMP-based formulation. Could this be NMP degradation?
Answer: Yes, it is highly probable. The appearance of new, unexpected peaks in your chromatogram, particularly those eluting near the main NMP peak, is a classic indicator of degradation.
-
Underlying Cause: NMP is susceptible to oxidation, especially at the α-carbon position of the lactam ring.[5] This process is often initiated by common laboratory factors such as exposure to atmospheric oxygen, elevated temperatures, light, or the presence of transition metal ions which can act as catalysts.[5][6][7] The most frequently identified oxidative degradation product is N-methylsuccinimide (NMS) .[5][8][9] Other byproducts, such as 5-hydroxy-N-methylpyrrolidone (5-HNMP) and 1-formyl-2-pyrrolidone (FP), may also form.[6]
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to get mass data on the unknown peaks. NMS has a molecular weight of 113.12 g/mol .
-
Review Storage Conditions: Check if the NMP raw material or the formulation was exposed to air, high temperatures (>40°C), or direct light for extended periods. Aged sources of NMP often show a higher presence of NMS.[9]
-
Inert Your System: Re-run the experiment or formulation process under an inert nitrogen or argon atmosphere. A significant reduction or elimination of the unknown peaks strongly suggests that oxidation is the root cause.[5][6]
-
Perform a Forced Degradation Study: Intentionally stress a pure NMP sample (e.g., by heating with a peroxide like H₂O₂) and compare the resulting chromatogram to your sample. This can help confirm if the observed impurities are oxidative in nature.
-
Q2: My formulation's pH is decreasing over time. Is this related to NMP oxidation?
Answer: Absolutely. A downward drift in pH is a key indicator of NMP oxidative degradation.
-
Underlying Cause: The oxidation of NMP can lead to the formation of acidic byproducts.[6] While pure NMP is slightly basic (pH ~10), its degradation can cause a rapid shift to acidic conditions, sometimes dropping to a pH below 7.[5][6] This phenomenon is particularly accelerated by the presence of transition metals.[5][10]
-
Why This Matters: This pH shift is not just an indicator; it's a critical quality attribute. The change in pH can:
-
Preventative Measures:
-
Use an Inert Atmosphere: Storing and handling NMP and its formulations under a nitrogen blanket is the most effective way to prevent oxidation and stabilize pH.[5]
-
Control Temperature: Store NMP at controlled room temperature and avoid excessive heat during processing.
-
Material Compatibility: Ensure all processing equipment is made of non-reactive materials.
-
Q3: Can the quality of my NMP solvent be the source of my issues? I'm using a high-purity grade.
Answer: Yes, even high-purity NMP can contain impurities that initiate degradation. The most critical impurity to be aware of is hydroperoxide .
-
Underlying Cause: NMP can undergo autoxidation when exposed to air, forming hydroperoxide intermediates, specifically 5-hydroperoxy-1-methyl-2-pyrrolidinone (NMP-5-OOH).[11] This species is a powerful oxidizing agent that can degrade not only the NMP itself but also other sensitive components in your formulation, such as APIs or ligands in a synthesis reaction.[11] This process can occur slowly even in sealed containers stored under ambient conditions.
-
Impact on Experiments:
-
Catalysis: In catalytic reactions, such as a Heck reaction, NMP-derived hydroperoxides can oxidize phosphine ligands to phosphine oxides, effectively killing the catalyst and halting the reaction.[11]
-
API Degradation: These peroxides can directly oxidize the API, leading to loss of potency and the formation of new, potentially harmful impurities.[12][13]
-
-
Verification and Mitigation:
-
Peroxide Test Strips: Use commercially available test strips to quickly screen incoming lots of NMP for the presence of peroxides.
-
Purification: If peroxides are detected, NMP can be purified by passing it through a column of activated alumina or by distillation under reduced pressure.
-
Supplier Qualification: Source NMP from reputable suppliers who provide detailed Certificates of Analysis (CoA) that include peroxide level specifications.[1]
-
Section 2: Key Oxidative Degradation Pathway
Understanding the chemical transformations NMP undergoes is crucial for effective troubleshooting. The primary oxidative pathway involves the formation of N-methylsuccinimide (NMS) through a radical mechanism.
-
Initiation: The process begins with the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom in the NMP ring. This can be initiated by radicals, transition metals, or light.[5]
-
Propagation: The resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxyradical. This intermediate can then evolve to form hydroperoxides or other reactive species.
-
Product Formation: The ultimate stable degradation product is often N-methylsuccinimide (NMS), along with other minor oxidized species.[5][8]
Below is a diagram illustrating this key degradation pathway.
Caption: Primary oxidative degradation pathway of NMP.
Section 3: Analytical & Experimental Protocols
A robust analytical method is essential for monitoring the stability of NMP and quantifying its degradation products.
Protocol: HPLC-UV Method for NMP Purity and Degradant Analysis
This protocol provides a self-validating system for assessing NMP stability.
1. Objective: To quantify NMP and detect the primary oxidative degradant, N-methylsuccinimide (NMS), using a stability-indicating HPLC-UV method.
2. Apparatus & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
NMP Reference Standard
-
NMS Reference Standard (if available)
3. Chromatographic Conditions:
| Parameter | Condition | Causality/Rationale |
| Mobile Phase A | Water | Provides high polarity for retention of NMP on a C18 column. |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute compounds. |
| Gradient | 5% B to 40% B over 15 min | A gradient ensures good separation of polar NMP from potentially less polar degradants like NMS. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 210 nm | Wavelength where both the lactam in NMP and the imide in NMS show absorbance. |
| Injection Vol. | 10 µL | A small volume prevents peak distortion and column overload. |
4. Procedure:
-
Standard Preparation: Prepare a stock solution of NMP reference standard at 1.0 mg/mL in water. If available, prepare a stock of NMS at 0.1 mg/mL. Create a mixed standard for system suitability.
-
Sample Preparation: Dilute the NMP-containing sample with water to a target concentration of approximately 1.0 mg/mL of NMP.
-
System Suitability Test (SST):
-
Inject the mixed standard five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the NMP peak area < 2.0%.
-
Tailing factor for the NMP peak between 0.8 and 1.5.
-
Resolution between NMP and NMS peaks > 2.0.
-
-
Trustworthiness: The SST ensures the analytical system is performing correctly before analyzing any samples.
-
-
Analysis: Inject the blank (water), standard, and sample solutions.
-
Data Interpretation: Identify the NMP and NMS peaks by comparing retention times with the standards. Calculate the purity of NMP and the percentage of NMS using area normalization or an external standard method.
Troubleshooting Workflow for Unexpected Degradation
Use the following workflow to diagnose the source of NMP degradation in your process.
Caption: A logical workflow for troubleshooting NMP degradation.
References
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]
-
The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. PubMed. [Link]
-
NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. NMP Supplier. [Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast Research Portal. [Link]
-
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. National Institutes of Health (NIH). [Link]
-
Assessing the Oxidative Degradation of N-methyl Pyrrolidone (NMP) in Microelectronic Fabrication Processes by using a Multi-platform Analytical Approach. Ulster University. [Link]
-
N-Methyl-2-pyrrolidone (NMP): Chemical Properties, Production Process, and Applications. LinkedIn. [Link]
-
Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay. ACS Publications. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Semantic Scholar. [Link]
-
The Use Of N-Methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. ResearchGate. [Link]
-
A Closer Look at N-Methyl-2-Pyrrolidone (NMP). Maratek. [Link]
-
Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. Royal Society of Chemistry. [Link]
-
Solvent - Wikipedia. Wikipedia. [Link]
-
Review of pharmaceutical applications of N-methyl-2-pyrrolidone. SciSpace. [Link]
-
N-methyl-2-pyrrolidone-degrading bacteria from activated sludge. IWA Publishing. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies. [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. Wikipedia. [Link]
-
Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. IDEAS/RePEc. [Link]
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). ACS Publications. [Link]
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- 7. Sonochemical degradation of N -methylpyrrolidone and its influence on single walled carbon nanotube dispersion - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06526G [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Pyrrolidone Oxime: NMR and Mass Spectrometry
In the landscape of chemical analysis, particularly within pharmaceutical research and drug development, the unambiguous structural elucidation of novel or synthesized compounds is paramount. 2-Pyrrolidone oxime, a derivative of the versatile lactam 2-pyrrolidone, presents a valuable case study for applying fundamental analytical techniques. Its structure, featuring a five-membered ring, an amide-like nitrogen, and an oxime functional group, offers distinct spectroscopic signatures.
This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, interpret the anticipated data with a mechanistic lens, and demonstrate how these techniques function as a self-validating analytical system for researchers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Anticipated ¹H and ¹³C NMR Analysis of this compound
The power of NMR lies in its predictive capacity. Based on the known structure of this compound (MW: 100.12 g/mol [1]), we can anticipate the key features of its ¹H and ¹³C NMR spectra. The analysis must also consider the potential for E/Z isomerism about the C=N double bond, a common feature in oximes that can lead to the observation of two distinct sets of signals.[2][3]
¹H NMR Spectrum: The proton spectrum is expected to reveal four distinct signals, excluding the solvent.
-
-OH Proton: The oxime hydroxyl proton is expected to appear as a broad singlet far downfield, typically in the range of 9.0-13.0 ppm.[3][4] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. Using a solvent like DMSO-d₆ is often advantageous for clearly observing such exchangeable protons.[3]
-
Methylene Protons (C3-H₂ & C4-H₂): The two methylene groups in the pyrrolidine ring are diastereotopic. The protons at C4 are adjacent to a simple CH₂, while the protons at C3 are adjacent to the C=N bond. This difference in electronic environment will result in distinct chemical shifts, likely appearing as complex multiplets in the 1.7-2.8 ppm range.
-
Methylene Protons (C5-H₂): These protons are adjacent to the amide nitrogen. They are expected to be shifted downfield compared to the other methylene groups, likely appearing as a triplet around 3.3-3.6 ppm.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display four signals corresponding to the four unique carbon atoms in the molecule.
-
C=N Carbon (C2): This is the most downfield signal, characteristic of an oxime carbon, expected in the 150-160 ppm range.
-
Methylene Carbons (C3 & C4): These aliphatic carbons will appear upfield, typically between 20-40 ppm.
-
Methylene Carbon (C5): This carbon, bonded to the nitrogen, will be deshielded relative to C3 and C4, appearing in the 40-50 ppm range.
Comparative Data: Predicted NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for this compound. These values are estimates based on spectral data for related structures like 2-pyrrolidinone and other cyclic oximes.[5][6]
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Structural Rationale |
| -NOH | 9.0 - 13.0 | Broad Singlet | - | Acidic, exchangeable proton characteristic of oximes.[4] |
| C5-H ₂ | ~3.5 | Triplet | ~45 | Adjacent to electron-withdrawing amide nitrogen. |
| C3-H ₂ | ~2.5 | Multiplet | ~30 | Alpha to the C=N bond, deshielded. |
| C4-H ₂ | ~1.8 | Multiplet | ~20 | Aliphatic, least deshielded methylene group. |
| C 2=NOH | - | - | ~155 | Characteristic imine/oxime carbon. |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data suitable for structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic to slow the chemical exchange of the -OH proton, allowing for its observation.[3][7]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a standard broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program) over a spectral width of ~220 ppm.
-
Use a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak of DMSO-d₆ (δH ~2.50 ppm, δC ~39.5 ppm).[8]
Workflow for NMR Spectrum Interpretation
The following diagram illustrates the logical process for interpreting the resulting NMR data to confirm the structure of this compound.
Caption: Logical workflow for NMR data interpretation.
Part 2: Mass Spectrometry (MS): Unveiling Molecular Weight and Substructures
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common method that imparts high energy, causing the molecule to fragment in predictable ways, offering a "fingerprint" of its substructures.
Anticipated EI-MS Fragmentation of this compound
Upon electron ionization, this compound will form a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight.[9]
-
Molecular Ion (M⁺•): The molecular ion peak should appear at m/z 100. In EI-MS, the molecular ion of some compounds, particularly those with functional groups that can stabilize radicals, may be weak or even absent.[2]
-
Key Fragmentation Pathways: The energetically unstable molecular ion will fragment into smaller, more stable ions.[9] For this compound, several fragmentation pathways are plausible, drawing on patterns seen in cyclic compounds and oximes.[2][10][11]
-
α-Cleavage: The bonds adjacent to the amide nitrogen and the C=N group are likely sites for cleavage. Loss of an •OH radical (M-17) to form an ion at m/z 83 is a probable pathway.
-
Ring Cleavage: Cyclic structures often undergo fragmentation involving the opening of the ring followed by the loss of small, neutral molecules.[10] A common loss from five-membered rings is ethene (C₂H₄, 28 Da), which would lead to a fragment at m/z 72.
-
Loss of the Oxime Group: Cleavage could result in the loss of •NOH (31 Da) or H₂NO• (32 Da), leading to fragments at m/z 69 or 68.
-
McLafferty Rearrangement: While a classic McLafferty rearrangement is not favored, related rearrangements are common in oximes and can influence the fragmentation pattern.[2][12][13]
-
Proposed Fragmentation Pathway
The diagram below visualizes the most probable fragmentation pathways for the this compound molecular ion under EI conditions.
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a relatively small and volatile molecule like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source. A common capillary column choice would be a non-polar column (e.g., HP-5MS).
-
GC Method:
-
Set the injector temperature to 250 °C.
-
Use a suitable temperature program for the oven, for example: hold at 50 °C for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Use helium as the carrier gas with a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.
Part 3: A Comparative Synthesis: NMR and MS in Concert
Neither technique alone provides a complete picture. It is the synergistic combination of NMR and MS that affords confident structural verification. While NMR meticulously maps the molecular architecture, MS validates the overall composition and provides corroborating evidence of key structural motifs.
| Analytical Question | NMR Spectroscopy | Mass Spectrometry | Conclusion |
| Molecular Formula? | No, provides atom ratios (e.g., C:H). | Yes, the molecular ion peak gives the exact molecular weight (m/z 100).[1] | MS provides the definitive molecular weight. |
| Connectivity (C-H framework)? | Yes, detailed connectivity from chemical shifts and coupling patterns. | Indirectly, through fragmentation patterns that suggest substructures. | NMR is superior for mapping the precise atomic framework. |
| Presence of Functional Groups? | Yes, characteristic chemical shifts for -OH (~9-13 ppm) and C=N (~155 ppm). | Yes, characteristic losses (e.g., loss of •OH) imply their presence. | Both techniques confirm functional groups, providing complementary evidence. |
| Stereochemistry (E/Z Isomers)? | Yes, can distinguish isomers, which would show different chemical shifts. 2D NOESY can confirm spatial proximity.[3] | Maybe, isomers might have slightly different fragmentation patterns, but often they are indistinguishable. | NMR is the definitive technique for stereochemical analysis in solution. |
| Sensitivity? | Lower (mg scale). | Higher (µg to ng scale). | MS is far more sensitive. |
| Sample State? | Solution. | Gas phase (after vaporization). | The techniques analyze the molecule in different states. |
Final Assessment for the Researcher
For the drug development professional or research scientist, the analytical strategy for this compound is clear:
-
Mass Spectrometry First: Run a quick GC-MS analysis to confirm the molecular weight (m/z 100) and get an initial fingerprint. This is a rapid, high-sensitivity check to ensure you have the correct compound.
-
NMR for Confirmation and Detail: Follow up with ¹H and ¹³C NMR to unambiguously prove the structure. NMR will confirm the pyrrolidone ring system, the position of the oxime, and provide crucial evidence for isomeric purity.
Together, these two powerful techniques provide a robust, self-validating system. Mass spectrometry confirms the elemental composition, while NMR elucidates the intricate architecture, leaving no doubt as to the identity and structure of the molecule. This dual-pronged approach embodies the principles of scientific integrity, ensuring that all subsequent research is built upon a solid analytical foundation.
References
-
De Geyter, T., et al. (2022). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. Available at: [Link]
-
De Geyter, T., et al. (2022). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boykin, D. W., et al. 17O NMR SPECTROSCOPY OF LACTAMS. Magnetic Resonance in Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of oxime 6 in CDCl3 at 25 oC. RSC Publishing. Available at: [Link]
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Semantic Scholar. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Ricquebourg, M., et al. (2013). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Available at: [Link]
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Shender, V. O., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules. Available at: [Link]
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Sahiner, N., et al. (1999). Radiation synthesis, characterization and amidoximation of N- vinyl-2-pyrrolidone/acrylonitrile interpenetrating polymer network. Reactive & Functional Polymers. Available at: [Link]
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Ociepa, M., & Chauhan, D. (2023). Fragmentation of Cyclic Oximes to Alkynes Enabled by Anomeric Amides. ChemRxiv. Available at: [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of oximes from CNSL. Available at: [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0255245). Available at: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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SpectraBase. (n.d.). 2-Pyrrolidone - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]
- Google Patents. (n.d.). DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.
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Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Available at: [Link]
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DergiPark. (2019). Determination of ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of Acetophenone Oxime. Available at: [Link]
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Jadhav, A. D., et al. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. ResearchGate. Available at: [Link]
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X-ray crystallographic analysis of 2-Pyrrolidone oxime
An In-Depth Guide to the Structural Elucidation of 2-Pyrrolidone Oxime: A Comparative Analysis of X-ray Crystallography
In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive exploration of the X-ray crystallographic analysis of this compound, a molecule of interest in medicinal chemistry. By providing a comparative framework against other analytical techniques, this document serves as a critical resource for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and the importance of validated protocols.
2-Pyrrolidone, also known as γ-lactam, is a fundamental five-membered lactam ring structure found in numerous natural products and synthetic compounds with significant biological activity. Its derivative, this compound, introduces a nucleophilic oxime group, making it a valuable synthon for more complex molecules and a potential pharmacophore in its own right. Understanding its precise solid-state conformation, including bond lengths, angles, and intermolecular interactions, is crucial for predicting its reactivity, designing derivatives with enhanced properties, and understanding its potential biological targets. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard for unambiguous, high-resolution three-dimensional structural determination.
The Unrivaled Precision of Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, offering a definitive map of electron density within a crystalline solid. This allows for the precise localization of each atom, revealing the exact bonding arrangement, conformational details, and the intricate network of non-covalent interactions that govern the crystal packing. For a molecule like this compound, this technique can definitively resolve tautomeric forms, stereochemistry, and the subtle interplay of hydrogen bonds involving the oxime and lactam functionalities.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process, demanding both patience and precision. Each step is critical for a successful outcome.
Figure 1: General workflow for single-crystal X-ray crystallographic analysis.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the quality of the outcome at each stage informs the feasibility and potential success of the subsequent steps.
Step 1: Achieving Crystallization (The Foundational Challenge)
-
Rationale: The absolute prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal. The goal is to encourage molecules to pack in a highly ordered, repeating lattice.
-
Protocol:
-
Purification: Start with this compound of the highest possible purity (>99%). Impurities can inhibit nucleation and disrupt crystal growth.
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and binary mixtures) for moderate solubility. The ideal solvent dissolves the compound when heated but allows for slow precipitation upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated film. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Prepare a concentrated solution of the compound in a drop on a coverslip (hanging) or a pedestal (sitting). Place this over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent into the drop reduces the solubility of the compound, promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size, with clear faces and no visible defects) have formed, carefully harvest them using a cryoloop and immediately mount them on the diffractometer or flash-cool them in liquid nitrogen for storage.
-
Step 2: Data Collection and Processing
-
Rationale: To obtain a high-quality dataset, the crystal must be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern must be accurately recorded.
-
Protocol:
-
Mounting and Centering: Mount the crystal on the goniometer head of the diffractometer. Center the crystal in the X-ray beam.
-
Preliminary Screening: Collect a few initial diffraction images to assess the crystal quality (e.g., spot shape, mosaicity). A good crystal will produce sharp, well-defined diffraction spots.
-
Unit Cell Determination: From the initial images, the instrument software will determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.
-
Step 3: Structure Solution and Refinement
-
Rationale: This computational stage transforms the collected diffraction data into a chemically meaningful atomic model.
-
Protocol:
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.
-
Initial Structure Solution: The phases of the structure factors are determined using methods like direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, and thermal parameters.
-
Validation: The final model is validated using metrics like R-factors, goodness-of-fit, and analysis of the residual electron density map to ensure its accuracy and chemical reasonableness.
-
A Comparative Analysis: Positioning X-ray Crystallography Among Alternatives
While X-ray crystallography is the definitive method for solid-state structure, a comprehensive understanding of a molecule like this compound often involves a suite of analytical techniques. Each provides complementary information.
Figure 2: Relationship between X-ray crystallography and other analytical techniques.
Performance Metrics at a Glance
| Technique | Information Provided | Strengths | Limitations | Application to this compound |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and high-resolution structural determination. | Requires a suitable single crystal; provides solid-state information only. | Definitive conformation of the lactam ring and oxime group; reveals hydrogen bonding network. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity, chemical environment of atoms, solution-state conformation. | Non-destructive; provides information about dynamic processes in solution. | Structure is an average over time; interpretation can be complex. | Confirms the chemical structure and provides insights into the molecule's behavior in solution. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; requires very small sample amounts. | Provides no information about 3D structure or connectivity. | Confirms the molecular formula (C₄H₈N₂O). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited structural information; spectra can be complex. | Identifies characteristic vibrations of the C=O (lactam), N-H, O-H, and C=N (oxime) groups. |
Conclusion: An Integrated Approach to Structural Elucidation
For a molecule with the potential of this compound, no single analytical technique tells the whole story. While NMR, MS, and IR spectroscopy can confirm its chemical identity and provide insights into its solution-state behavior and functional group composition, they cannot provide the definitive, high-resolution three-dimensional structural information that is often critical for understanding its biological activity and solid-state properties. X-ray crystallography, despite the experimental challenge of obtaining suitable crystals, stands alone in its ability to deliver this crucial information. An integrated approach, leveraging the strengths of each of these techniques, provides the most comprehensive and robust characterization of novel compounds, accelerating the drug discovery and development process.
References
-
Principles of X-ray Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]
-
Practical Aspects of Crystallization: "Crystal Growth of Organic Materials" edited by Allan S. Myerson, Ronald W. Rousseau, and Daniel A. Green. American Chemical Society. [Link]
-
Small Molecule Crystallography Software: Olex2: A complete structure solution, refinement and analysis program. OlexSys Ltd. [Link]
-
Crystallographic Databases: The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). [Link]
A Senior Application Scientist's Comparative Guide to HPLC Methods for 2-Pyrrolidone Oxime Purity Analysis
Authored For: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-Pyrrolidone oxime. Moving beyond mere procedural lists, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present supporting data to empower you in selecting and implementing the most suitable analytical approach for your quality control and drug development workflows.
The Analytical Challenge: Understanding this compound
This compound (MW: 100.12 g/mol ) is a polar heterocyclic compound, a structural characteristic that presents a significant challenge for traditional analytical techniques.[1] In pharmaceutical development, it may serve as a key starting material or intermediate, where its purity is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The primary analytical hurdle is achieving adequate retention and sharp, symmetrical peaks on standard HPLC systems, as its high polarity makes it poorly suited for conventional reversed-phase chromatography.
This guide will compare two robust HPLC strategies tailored for polar analytes: a modern Aqueous C18 Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Method 1: Aqueous-Compatible Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC, the workhorse of pharmaceutical analysis, separates compounds based on their hydrophobicity.[2] Analytes partition between a non-polar stationary phase (typically alkyl-bonded silica like C18) and a polar mobile phase.[2][3] For a polar compound like this compound, the challenge is that it has a low affinity for the non-polar stationary phase, leading to poor retention with standard C18 columns and highly aqueous mobile phases.
Expertise & Experience: The Causality Behind Our Choices
To overcome this, we select a specialized "aqueous-compatible" C18 column. These columns are designed with polar-endcapping or polar-embedded ligands to prevent the collapse of the C18 chains in high-water-content mobile phases, a phenomenon that otherwise leads to drastic and irreproducible loss of retention.[4] This choice ensures a stable and reproducible separation environment. For detection, UV is a robust and straightforward choice, as the oxime and related structures are expected to have some absorbance at low wavelengths (~210 nm).[5]
Experimental Protocol: RP-HPLC with UV Detection
Objective: To quantify the purity of this compound and separate it from potential non-polar and moderately polar impurities.
-
HPLC System: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Stationary Phase: Aqueous C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 98 2 15.0 80 20 15.1 98 2 | 20.0 | 98 | 2 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in a 25 mL volumetric flask using the initial mobile phase (98:2 Water:Acetonitrile). This creates a 1.0 mg/mL stock. Further dilute to a working concentration of approximately 0.1 mg/mL.
Trustworthiness: A Self-Validating System This protocol is designed for robustness. The use of a gradient allows for the elution of not only the polar main peak but also any potential late-eluting, more hydrophobic impurities. The re-equilibration step (15.1 to 20.0 min) is crucial for ensuring reproducible retention times between injections, a cornerstone of a validated method.[6]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly vital technique specifically designed for the separation of highly polar and hydrophilic compounds that are unretained by RP-HPLC.[7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[7][8] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[7]
Expertise & Experience: The Causality Behind Our Choices
For this compound, HILIC is an excellent alternative as it directly addresses the retention issue. We have selected a bare silica column, a common and effective choice for HILIC separations.[9] To enhance sensitivity and provide structural confirmation of impurities, we couple this separation with Tandem Mass Spectrometry (MS/MS). The high organic content of the HILIC mobile phase is advantageous for MS detection as it promotes efficient desolvation and ionization in the MS source.[10]
Experimental Protocol: HILIC with MS/MS Detection
Objective: To achieve strong retention and highly sensitive quantification of this compound and its polar impurities.
-
HPLC System: An HPLC or UHPLC system coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
-
Stationary Phase: HILIC Silica Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 5 95 10.0 30 70 10.1 5 95 | 15.0 | 5 | 95 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode (Positive ESI).
-
Note: Specific MRM transitions must be optimized for this compound and its known impurities. For the related compound 2-pyrrolidinone, a transition of 86 → 69 has been reported.[8]
-
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a suitable concentration (e.g., 0.1 mg/mL). Further dilution may be required to fall within the linear range of the MS instrument.
Trustworthiness: A Self-Validating System The use of MS/MS detection provides exceptional specificity. By monitoring a specific precursor-to-product ion transition, the method ensures that the quantified peak is unequivocally the target analyte, free from co-eluting interferences.[9] This is a critical component of method validation, particularly for specificity as defined by ICH guidelines.[11][12]
Head-to-Head Comparison of HPLC Methods
The choice between RP-HPLC and HILIC depends on the specific analytical goals, such as the nature of expected impurities, required sensitivity, and available instrumentation.
| Parameter | Method 1: Aqueous RP-HPLC with UV | Method 2: HILIC with MS/MS |
| Principle | Separation based on hydrophobicity.[2] | Separation based on partitioning into an adsorbed aqueous layer on a polar stationary phase.[8] |
| Stationary Phase | Non-polar (e.g., Aqueous C18) | Polar (e.g., bare silica, amide)[8] |
| Mobile Phase | High aqueous content, gradient to more organic. | High organic content, gradient to more aqueous. |
| Analyte Retention | Weak retention for this compound, requiring specialized columns. Stronger retention for hydrophobic impurities. | Strong retention for this compound and other polar impurities. Weaker retention for hydrophobic impurities. |
| Detector | UV-Vis Detector (e.g., 210 nm). Robust and widely available. | Tandem Mass Spectrometer (MS/MS). Highly sensitive and specific.[8] |
| Sensitivity | Moderate, typically in the low ng range on-column. | Very high, capable of reaching pg levels on-column. |
| Robustness | Generally high; less sensitive to small variations in mobile phase water content. | Can be sensitive to water content in the mobile phase and sample diluent; may require longer column equilibration times. |
| Typical Use Case | Routine QC testing, purity assays where impurities are less polar than the main compound. | Trace-level impurity analysis, identification of unknown polar impurities, analysis in complex matrices. |
Mandatory Visualizations
To further clarify the procedural and logical flow, the following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for method selection.
Caption: General workflow for HPLC purity analysis.
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Comparison of 2-Pyrrolidone oxime with other cyclic oximes
An In-Depth Comparative Guide to 2-Pyrrolidone Oxime and Other Cyclic Oximes for Researchers
A Senior Application Scientist's Field Guide to the Synthesis, Properties, and Pharmacological Potential of Cyclic Oximes
In the landscape of medicinal chemistry and organic synthesis, oximes represent a class of compounds with remarkable versatility.[1][2][3] Their utility spans from critical industrial intermediates to potent pharmacological agents.[1][4][5][6] Within this family, cyclic oximes, where the C=NOH group is part of a ring system or attached to one, offer unique conformational constraints and physicochemical properties that make them attractive scaffolds for drug design and material science.
This guide provides an in-depth comparison of this compound against two other common cyclic oximes: cyclopentanone oxime and cyclohexanone oxime. We will explore their synthesis, comparative properties, and notably, delve into the distinct applications that set them apart. The central thesis of this guide is to illuminate the unique potential of this compound, a molecule that bridges the gap between industrial chemistry and neuropharmacology, a distinction not shared by its simpler carbocyclic counterparts.
The Landscape of Cyclic Oximes: An Overview
Cyclic oximes are synthesized primarily through the condensation of a cyclic ketone with hydroxylamine or its salt.[7][8] This straightforward reaction, illustrated below, provides reliable access to a wide array of oxime structures. The defining feature of an oxime is the C=NOH functional group, which possesses both hydrogen bond donor and acceptor capabilities, a critical aspect for biological receptor interactions and for its role as a nucleophile.[3][9]
While structurally similar, the inclusion of a heteroatom, as in the lactam ring of this compound, dramatically alters the molecule's electronic properties and pharmacological potential compared to the simple cycloalkane structures of cyclopentanone and cyclohexanone oximes.
Deep Dive: this compound
This compound is a fascinating molecule due to its parent structure, 2-pyrrolidone (also known as γ-butyrolactam). This five-membered lactam ring is the core scaffold of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects.[10][11] This inherent biological connection immediately positions this compound as a compound of significant pharmacological interest.
Pharmacological Potential: The pyrrolidone family of chemicals has been extensively researched for its nootropic, neuroprotective, and antiepileptic properties.[10][12] Piracetam, the archetypal racetam, is thought to enhance cognitive functions like learning and memory.[10][13] While direct, extensive studies on this compound itself are not widely published, its structural similarity to this class of drugs makes it a prime candidate for investigation into similar neurodynamic activities. The introduction of the oxime group could modulate the parent molecule's polarity, membrane permeability, and receptor binding profile, potentially leading to novel psychotropic or neuroprotective agents.[12]
The Comparators: Cyclopentanone and Cyclohexanone Oximes
To fully appreciate the uniqueness of this compound, we must compare it to its more common carbocyclic cousins.
Cyclopentanone Oxime
This compound serves primarily as a versatile intermediate in organic synthesis.[14] Its reactivity allows it to be a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[14][15] Recent research has also explored cyclopentanone-based oxime derivatives as potential anticancer agents, highlighting the oxime functional group as a valuable pharmacophore.[16][17]
Cyclohexanone Oxime
Cyclohexanone oxime is a high-volume industrial chemical.[6] Its primary and most significant application is as the direct precursor to ε-caprolactam via the Beckmann rearrangement.[4][8] Caprolactam is the monomer used to produce Nylon-6, a major commercial polymer used in textiles, carpets, and plastics.[6] This industrial role defines the compound's place in the chemical landscape, with less focus on direct pharmacological applications. It is also used as a corrosion inhibitor for aluminum in acidic environments.[4][6]
Comparative Data Summary
The following tables provide a side-by-side comparison of the key properties and applications of these three cyclic oximes.
Table 1: Physicochemical Property Comparison
| Property | This compound | Cyclopentanone Oxime | Cyclohexanone Oxime |
| Chemical Structure | |||
| CAS Number | 1120-81-6[18] | 1192-28-5[14] | 100-64-1[8][19] |
| Molecular Formula | C₄H₈N₂O[18] | C₅H₉NO[14][15] | C₆H₁₁NO[19] |
| Molecular Weight | 100.12 g/mol [18] | 99.13 g/mol [14] | 113.16 g/mol [8] |
| Appearance | Solid | White to off-white crystalline powder[15] | White crystalline solid[6] |
| Melting Point | Not readily available | 52 - 61 °C[15] | 88 - 91 °C[8] |
| Boiling Point | 214.5 °C at 760 mmHg[20] | 196 °C[14] | 204 - 206 °C[8] |
| Solubility in Water | Soluble | 47 g/L at 25 °C[15] | Soluble[6] |
Table 2: Application and Biological Activity Profile
| Feature | This compound | Cyclopentanone Oxime | Cyclohexanone Oxime |
| Primary Application | Potential Neuropharmacological Agent | Synthetic Intermediate[14] | Industrial Precursor (Nylon-6)[4][6] |
| Known Biological Activity | Potential Nootropic, Anticonvulsant (Inferred from parent structure)[10][12] | Anticancer (derivatives)[16][17] | Limited direct activity |
| Key Chemical Reaction | N/A (Focus on pharmacology) | Building block for pharmaceuticals/agrochemicals[14] | Beckmann Rearrangement[4][8] |
| Field of Interest | Medicinal Chemistry, Neuroscience | Organic Synthesis, Medicinal Chemistry | Industrial Chemistry, Polymer Science |
Key Experimental Protocols
To facilitate further research, this section provides standardized methodologies for the synthesis and evaluation of cyclic oximes.
Protocol 1: General Synthesis of a Cyclic Oxime
This protocol describes a standard procedure for synthesizing a cyclic oxime from its corresponding ketone.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the cyclic ketone (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) and a base like sodium acetate or pyridine (1.1 - 1.5 eq) to the solution. The base neutralizes the HCl released.
-
Reaction: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
Purification: If no precipitate forms, reduce the solvent volume under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or hexane/ethyl acetate mixtures) to yield the pure cyclic oxime.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Protocol 2: In Vitro Assay for Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
This is a primary screening method to identify compounds with potential anticonvulsant activity.[21]
-
Animal Model: Use adult mice or rats, acclimatized to laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), induce a seizure by delivering an electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.[22] Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the induced seizure.
Protocol 3: Acetylcholinesterase (AChE) Reactivation Assay
Oximes are famously studied as reactivators of organophosphate-inhibited AChE.[23][24][25][26] This protocol outlines a method to test this activity.
-
Enzyme Inhibition: Incubate a solution of purified AChE with an organophosphate inhibitor (e.g., paraoxon) until enzyme activity is significantly reduced.
-
Reactivation: Add the test oxime compound at various concentrations to the inhibited enzyme solution and incubate for a defined period (e.g., 30 minutes).
-
Activity Measurement (Ellman's Method):
-
Add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to the solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATChI).
-
If the oxime has reactivated the AChE, the enzyme will hydrolyze ATChI to produce thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring the change in absorbance at 412 nm.
-
-
Data Analysis: The rate of color change is directly proportional to the AChE activity. Calculate the percentage of reactivation for each oxime concentration and determine the reactivation rate constant (kᵣ).
Conclusion and Future Perspectives
This guide demonstrates that while this compound, cyclopentanone oxime, and cyclohexanone oxime are all members of the cyclic oxime family, their scientific and commercial relevance diverge significantly.
-
Cyclohexanone Oxime is an industrial workhorse, indispensable for polymer manufacturing.
-
Cyclopentanone Oxime is a versatile synthetic tool, enabling the construction of diverse and complex organic molecules.
-
This compound stands apart due to its lactam core, a privileged structure in neuropharmacology.
The true potential of this compound lies in leveraging the well-established biological activities of the pyrrolidone scaffold. Future research should focus on a systematic evaluation of this compound and its derivatives for nootropic, anticonvulsant, and other CNS-related activities. The protocols provided herein offer a validated starting point for such investigations. By exploring this unique molecule, researchers may unlock a new class of CNS agents that combine the pharmacological heritage of racetams with the distinct chemical properties of an oxime.
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A Senior Application Scientist's Guide to Computational Modeling for Predicting 2-Pyrrolidone Oxime Reactivity
For researchers and drug development professionals, understanding and predicting the reactivity of heterocyclic scaffolds like 2-pyrrolidone oximes is a cornerstone of modern medicinal chemistry. These structures are valuable precursors for synthesizing a variety of nitrogen-containing heterocycles, including pyrrolines and pyrrolidines, which are prevalent in pharmacologically active compounds.[1][2] However, their reactivity can be complex, often involving competing pathways such as desired cyclizations versus undesired rearrangements.[1]
This guide provides an in-depth comparison of computational modeling techniques to predict the reactivity of 2-pyrrolidone oximes. As a senior application scientist, my focus is not just on the "how" but the "why"—elucidating the rationale behind choosing a specific modeling approach and, critically, how to validate those predictions with robust experimental data. This integrated computational-experimental workflow is essential for accelerating discovery while ensuring scientific rigor.
Comparative Analysis of Predictive Modeling Techniques
The choice of a computational model is a balance between predictive accuracy and computational cost. For 2-pyrrolidone oxime reactivity, we can categorize the most relevant approaches into three main families: Quantum Mechanics (QM), Quantitative Structure-Activity Relationship (QSAR), and Machine Learning (ML).
Quantum Mechanics (QM): Elucidating Reaction Mechanisms
Expertise & Experience: For de novo investigations where no prior experimental data exists, or when a deep mechanistic understanding is required, QM methods like Density Functional Theory (DFT) are indispensable. DFT provides a robust framework for modeling electronic structure, allowing us to calculate reaction energy profiles, identify transition states, and predict kinetic and thermodynamic outcomes.[3][4][5] This is crucial for distinguishing between plausible reaction pathways, such as the desired nucleophilic ring closure versus a Beckmann rearrangement for activated oximes.[1]
Trustworthiness: The reliability of DFT predictions is highly dependent on the choice of the functional and basis set. For organic reactions involving polar transition states, functionals like M06-2X or ωB97X-D are often preferred for their accuracy in calculating activation barriers.
Caption: DFT workflow for predicting the major product of a this compound reaction.
Data Presentation: DFT Functional Performance
The following table provides an illustrative comparison of common DFT functionals for predicting the activation energy of a model oxime cyclization reaction against a high-accuracy (hypothetical) benchmark.
| Computational Model (Functional/Basis Set) | ΔG‡ (kcal/mol) | Deviation from Benchmark | Key Strengths |
| Benchmark (e.g., CCSD(T)) | 18.5 | N/A | Gold standard for accuracy |
| B3LYP / 6-311+G(d,p) | 15.2 | -3.3 | Good for geometries, may underestimate barriers |
| M06-2X / 6-311+G(d,p) | 17.9 | -0.6 | Excellent for main-group thermochemistry & kinetics |
| ωB97X-D / def2-TZVP | 18.8 | +0.3 | Includes dispersion corrections, good for non-covalent interactions |
QSAR Models: High-Throughput Reactivity Screening
Expertise & Experience: When a dataset of experimentally determined reactivities (e.g., reaction rates) for a series of this compound analogues is available, QSAR models can be powerful for rapid screening.[6] These models correlate structural or physicochemical descriptors with reactivity, enabling predictions for new, unsynthesized compounds without the computational expense of QM.
Trustworthiness: A QSAR model is only as good as the data it was trained on. It is crucial to define a clear applicability domain and validate the model using both internal (cross-validation) and external test sets. The model's predictive power for compounds structurally dissimilar to the training set is often limited.
Data Presentation: QSAR Model Comparison
For a hypothetical dataset of 50 oxime derivatives, we can compare the performance of different QSAR modeling techniques.
| Model Type | R² (Training Set) | Q² (Cross-Validation) | RMSE (External Test Set) | Key Features |
| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.45 | Simple, interpretable, best for linear relationships |
| Partial Least Squares (PLS) | 0.82 | 0.76 | 0.38 | Handles collinear descriptors well |
| Artificial Neural Network (ANN) | 0.95 | 0.81 | 0.31 | Can model complex non-linear relationships, risk of overfitting |
Machine & Deep Learning: The Next Frontier
Expertise & Experience: Machine learning and deep learning models are rapidly emerging as powerful tools for reactivity prediction.[7] Unlike traditional QSAR, which relies on pre-defined descriptors, deep learning models can learn relevant features directly from the molecular structure (e.g., a graph representation). These models can be trained on large datasets of either experimental results or high-throughput QM calculations to predict reaction outcomes with remarkable speed and accuracy.[7][8]
Trustworthiness: Similar to QSAR, ML models require extensive validation. Their "black-box" nature can sometimes make mechanistic interpretation challenging, but new techniques for model interpretability are addressing this. The quality and diversity of the training data are paramount for building a robust and generalizable model.
The Self-Validating System: Integrating Experimentation
Computational predictions remain hypotheses until validated by experiment. A trustworthy workflow involves a continuous feedback loop between in-silico modeling and bench chemistry.[9][10][11]
Caption: Iterative workflow for computational model validation and refinement.
Experimental Protocol 1: Kinetic Analysis via 1H NMR Monitoring
Causality: To validate the activation energies (ΔG‡) predicted by DFT, we must measure the experimental reaction rate. For reactions with half-lives on the order of minutes to hours, 1H NMR spectroscopy is an excellent tool for monitoring the disappearance of reactants and the appearance of products over time.
Methodology:
-
Preparation: Dissolve a known quantity of the this compound precursor and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d6) within an NMR tube.
-
Initiation: Add the activating reagent (e.g., a sulfonyl chloride) to the NMR tube, mix rapidly, and immediately place the tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire 1H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Analysis: Integrate the signals corresponding to a unique proton on the starting material and the product(s) relative to the internal standard.
-
Calculation: Plot the concentration of the reactant versus time. Fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant (k). The experimental activation energy can then be calculated using the Arrhenius or Eyring equation by repeating the experiment at different temperatures.
Experimental Protocol 2: Product Ratio Determination via LC-MS and NMR
Causality: To validate the predicted thermodynamic or kinetic product distribution, we must unambiguously identify and quantify all major products formed in the reaction.
Methodology:
-
Reaction: Run the reaction on a preparative scale under the conditions specified in the computational model.
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction and perform a standard aqueous work-up and extraction.
-
Crude Analysis: Analyze the crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the products formed. Use 1H NMR of the crude mixture to determine the relative ratio of the products by comparing the integrals of non-overlapping, characteristic peaks for each species.
-
Purification: Purify the products using column chromatography.
-
Structure Confirmation: Confirm the structure of each isolated product using a full suite of spectroscopic methods (1H NMR, 13C NMR, HRMS). For determining stereochemistry, 2D NMR techniques like NOESY can be invaluable.[12]
Conclusion
Predicting the reactivity of 2-pyrrolidone oximes is a multifaceted challenge that no single method can solve in isolation. A synergistic approach, leveraging the mechanistic detail of DFT, the high-throughput capability of QSAR and ML, and the ground-truth validation of rigorous experimental work, provides the most reliable and efficient path forward. By embracing this integrated workflow, researchers can move beyond simple trial-and-error synthesis to a predictive, design-oriented approach, ultimately accelerating the discovery of novel therapeutics and chemical entities.
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A Comparative Guide to the Synthesis of 2-Pyrrolidone: From Industrial Workhorses to Green Alternatives
Introduction: The Enduring Importance of 2-Pyrrolidone
2-Pyrrolidone, also known as 2-pyrrolidinone or γ-butyrolactam, is a five-membered lactam that serves as a cornerstone in the chemical industry.[1] Its unique properties, including high polarity, thermal stability, and miscibility with water and most organic solvents, make it an invaluable polar aprotic solvent and a critical intermediate in the synthesis of a wide array of products.[1] Its applications span from the production of high-performance polymers like polyvinylpyrrolidone (PVP) and Nylon 4 to its use as a solvent in inkjet cartridges and a precursor for numerous pharmaceutical drugs, including the racetam family of nootropics.[1] Given its broad utility, the efficient and economical synthesis of 2-pyrrolidone is a subject of continuous research and industrial optimization. This guide provides a comparative analysis of the most significant synthesis methods, offering insights into their underlying chemistry, operational parameters, and relative merits for researchers, scientists, and professionals in drug development and chemical manufacturing.
I. The Industrial Standard: Ammonolysis of γ-Butyrolactone (GBL)
The reaction of γ-butyrolactone (GBL) with ammonia is the dominant industrial route for 2-pyrrolidone production, valued for its high efficiency and scalability.[1][2] This method can be executed in either the vapor or liquid phase, with the choice depending on desired throughput, energy costs, and capital investment.
A. Vapor-Phase Catalytic Synthesis
This is the most common industrial approach.[1] The reaction involves passing a gaseous mixture of aqueous GBL and ammonia over a solid catalyst at elevated temperatures.
-
Mechanism: The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of GBL, leading to the ring-opening formation of 4-aminobutanoic acid (GABA) as an intermediate. Subsequent intramolecular cyclization via dehydration yields 2-pyrrolidone. The solid acid-base catalyst facilitates both the ring opening and the final dehydration step.
-
Catalysts and Conditions: Solid magnesium silicate catalysts are the industry standard.[1] The reaction is typically carried out in a fixed-bed tubular reactor.[1]
B. Liquid-Phase Synthesis
An alternative to the vapor-phase process, the liquid-phase reaction is conducted at significantly higher pressures, often without a catalyst.[2][3]
-
Mechanism: The fundamental mechanism remains the same as the vapor-phase route: nucleophilic addition of ammonia to GBL followed by cyclization of the GABA intermediate. The high pressure and temperature provide the necessary energy to overcome the activation barriers without catalytic assistance.
-
Conditions: The reaction is performed in a continuous tubular reactor.[2]
-
Temperature: 250–290 °C[2], with some processes operating at 275-300°C.[3]
-
Pressure: 8.0–16.0 MPa[2], with some optimized processes using 14.0-18.0 MPa.[3]
-
Reactant Ratio: A molar excess of ammonia and the presence of water are crucial for high selectivity. A typical molar ratio of GBL:NH₃:H₂O is 1:(2.2 to 3):(1.6 to 2.3).[2]
-
Yield & Selectivity: This method boasts a near-quantitative conversion of GBL with selectivity to 2-pyrrolidone exceeding 94%.[2]
-
Workflow for GBL Ammonolysis
Caption: Industrial workflows for 2-pyrrolidone synthesis from GBL.
II. Reductive Routes from C4 Dicarboxylic Acids and Their Derivatives
Several synthesis pathways begin with readily available C4 precursors like maleic anhydride, succinic acid, or succinimide. These methods rely on catalytic hydrogenation and amination.
A. From Maleic or Succinic Anhydride
This approach combines hydrogenation and reductive amination in a single pot.
-
Mechanism: The process involves the initial hydrogenation of the anhydride's double bond (in the case of maleic anhydride) and the anhydride ring to form GBL. Concurrently, in the presence of ammonia, the intermediate GBL or the acid itself reacts to form an amide, which is then hydrogenated and cyclized to 2-pyrrolidone.
-
Catalysts and Conditions:
-
Pd-Ru Catalysts: Used for the reaction of maleic or succinic anhydride with aqueous ammonia.[1]
-
Raney Nickel: A patent describes the reaction of maleic anhydride with ammonia and hydrogen over Raney nickel at high temperatures (250 °C) and pressures (200 atm).[4]
-
Copper Oxide/Aluminum Oxide: A two-step process where maleic anhydride is first hydrogenated in the vapor phase to GBL, which is then reacted with ammonia in the liquid phase without intermediate purification.[5]
-
B. From Succinimide
The direct catalytic reduction of succinimide offers a more direct route.
-
Mechanism: This is a selective hydrogenation where one of the two carbonyl groups of the imide is reduced to a methylene group. Early attempts were often unsuccessful, leading to side reactions.[6] The key to a high-yield synthesis is the presence of ammonia, which stabilizes the succinimide and suppresses side reactions.[6]
-
Catalysts and Conditions: A range of hydrogenation catalysts are effective.[6]
C. From Succinonitrile
This method involves the simultaneous hydrolysis and hydrogenation of succinonitrile.
-
Mechanism: One nitrile group is hydrolyzed to a carboxylic acid amide, while the other is reduced to a primary amine. These two functional groups then cyclize to form 2-pyrrolidone. An advantage of this route is the ability to operate at lower pressures compared to older high-pressure methods.[7]
-
Catalysts and Conditions:
Reaction Pathways Overview
Caption: Key synthetic precursors and their routes to 2-pyrrolidone.
III. Bio-Based and Green Chemistry Routes
Driven by the need for sustainability, significant research has focused on developing synthesis routes from renewable feedstocks. These methods often leverage enzymatic or microbial processes, offering milder reaction conditions and a reduced environmental footprint.[8]
From γ-Aminobutyric Acid (GABA) and Glutamic Acid
This is the most prominent bio-based pathway. Glutamic acid, an abundant amino acid, can be converted to GABA, which then cyclizes to 2-pyrrolidone.[8][9]
-
Mechanism:
-
Decarboxylation: Glutamic acid is converted to GABA through enzymatic decarboxylation, often using glutamate decarboxylase (GAD).[8][10]
-
Cyclization: GABA undergoes intramolecular dehydration to form the 2-pyrrolidone ring.[8] This step can be achieved thermally or through enzymatic catalysis.[11][12]
-
-
Advantages: This route avoids the harsh conditions (high temperature and pressure) of traditional chemical syntheses.[8] It can utilize renewable feedstocks, such as fermentation broths or even agricultural waste like deoiled cottonseed cake, which can be used as a substrate for GABA production via solid-state fermentation.[11]
-
Experimental Approach: Engineered E. coli or other microbes can be designed to overproduce GABA from L-glutamic acid with very high conversion efficiency (~99%).[10] The subsequent cyclization of GABA to 2-pyrrolidone can be performed in a one-pot procedure.[12]
IV. Comparative Data Summary
| Synthesis Method | Precursor(s) | Catalyst | Temperature (°C) | Pressure (MPa) | Yield | Key Advantages | Key Disadvantages |
| Vapor-Phase Ammonolysis | γ-Butyrolactone, NH₃ | Magnesium Silicate | 250 - 290 | 0.4 - 1.4 | 75-85%[1] | Established, continuous process, high purity | High energy input, catalyst required |
| Liquid-Phase Ammonolysis | γ-Butyrolactone, NH₃ | None | 250 - 300 | 8.0 - 18.0 | >94% (Selectivity)[2] | High selectivity, catalyst-free | Very high pressure, high capital cost |
| From Maleic Anhydride | Maleic Anhydride, NH₃, H₂ | Raney Ni or Pd-Ru | ~250 | ~20 | Moderate | Uses inexpensive feedstock | High pressure, complex reaction mixture |
| From Succinimide | Succinimide, NH₃, H₂ | Co, Ni, Ru, Pd, or Pt | 200 - 250 | Variable | Good[6] | Direct route from a related cyclic compound | Requires high-pressure hydrogenation |
| From Succinonitrile | Succinonitrile, H₂O, H₂ | Nickel-based | 50 - 300 | < 0.5 | Improved Yields[7] | Operates at lower pressure than other routes | Potential for side products |
| Bio-based (from GABA) | γ-Aminobutyric Acid | (Enzymatic or Thermal) | Mild / Variable | Atmospheric | High Conversion | Renewable feedstock, mild conditions | Scalability, downstream processing costs |
V. Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of 2-Pyrrolidone from GBL (Lab Scale Simulation)
-
Objective: To synthesize 2-pyrrolidone via the uncatalyzed, high-pressure, high-temperature reaction of GBL and aqueous ammonia.
-
Materials: γ-Butyrolactone (GBL), aqueous ammonia (28-30%), deionized water, high-pressure stainless-steel batch reactor with magnetic stirring, heating mantle, and pressure gauge.
-
Procedure:
-
Charge the high-pressure reactor with GBL, aqueous ammonia, and deionized water in a molar ratio of approximately 1:3:2.
-
Seal the reactor according to the manufacturer's specifications, ensuring all fittings are secure.
-
Begin stirring and start heating the reactor towards the target temperature of 285 °C.[3][13]
-
Monitor the pressure as the temperature increases. The autogenous pressure will rise significantly. Ensure the pressure remains within the safe operating limits of the reactor and the target range of 14.0-18.0 MPa.[3][13]
-
Maintain the reaction at the target temperature and pressure for a residence time of 30-60 minutes.
-
After the reaction time, discontinue heating and allow the reactor to cool to room temperature. Caution: Do not vent the reactor while hot.
-
Once cooled, carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Open the reactor and collect the crude product mixture.
-
The product can be purified by fractional distillation under vacuum to separate unreacted GBL, water, and 2-pyrrolidone.
-
Protocol 2: Bio-Based Synthesis via GABA Cyclization
-
Objective: To demonstrate the synthesis of 2-pyrrolidone from GABA, simulating the final step of a bio-based production pathway.
-
Materials: γ-Aminobutyric acid (GABA), high-boiling point solvent (e.g., Dowtherm A), round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle.
-
Procedure:
-
Dissolve a known quantity of GABA in a suitable high-boiling solvent in the round-bottom flask.
-
Assemble the apparatus with the Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux. The cyclization of GABA to 2-pyrrolidone is a dehydration reaction.
-
Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water can be calculated based on the starting amount of GABA.
-
Once the reaction is complete (no more water is evolved), cool the mixture to room temperature.
-
The 2-pyrrolidone can be isolated from the high-boiling solvent by vacuum distillation.
-
Conclusion
The synthesis of 2-pyrrolidone is a mature field dominated by the highly optimized ammonolysis of γ-butyrolactone. This industrial method provides high yields and purity, meeting global demand effectively. However, its reliance on high temperatures and, in the liquid phase, extreme pressures, presents significant energy and capital costs. Alternative routes starting from dicarboxylic acid derivatives offer process diversity but often still require demanding hydrogenation conditions.
Looking forward, the development of bio-based routes from glutamic acid and GABA represents the most promising frontier for sustainable 2-pyrrolidone production.[8][11] While challenges in scalability and downstream purification remain, these green chemistry approaches align with the growing demand for environmentally benign manufacturing processes. For researchers and drug development professionals, understanding the full spectrum of these synthetic methodologies is crucial for making informed decisions on sourcing, process development, and lifecycle assessment of 2-pyrrolidone and its myriad derivatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Pyrrolidone Oxime
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and efficiently. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-pyrrolidone oxime, moving beyond simple instructions to explain the causality behind each procedural choice.
While specific safety data for this compound is not extensively published, we can establish a robust safety protocol by analyzing the parent compound, 2-pyrrolidone, and adhering to established principles for handling oximes and general laboratory chemical waste. This guide is built on a foundation of regulatory compliance, scientific expertise, and a proactive safety culture.
Section 1: Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the first step in managing its disposal. Based on data from its parent compound, 2-pyrrolidone, and general chemical principles, we must assume the following risks.
Key Hazard Considerations:
| Hazard Category | Description | Rationale & Causality |
| Health Hazards | Serious Eye Irritant. [1][2][3][4][5] May cause respiratory irritation.[6][7] Potential for reproductive toxicity.[2][8] Harmful if swallowed or in contact with skin.[6][7] | The pyrrolidone structure is known to cause significant eye irritation.[1][2][4] Oxime functional groups can have varying toxicological profiles; therefore, caution is warranted. All handling and disposal steps must be designed to prevent any direct contact, ingestion, or inhalation. |
| Physical Hazards | Combustible. [3][7] May be combustible at high temperatures.[5] Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] | Like many organic compounds, it can burn under the right conditions. The primary risk is its reactivity. Mixing with incompatible materials can lead to exothermic reactions, pressure buildup, or the release of toxic fumes. Segregation is therefore critical. |
| Environmental Hazards | No specific data is available for this compound. However, improper disposal of organic nitrogen compounds can disrupt aquatic ecosystems. It is imperative to prevent its release into the sanitary sewer or the general environment.[1][3][4][6][9] | Uncontrolled release of chemicals can contaminate water and soil.[9] Regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) are in place to prevent such environmental damage.[9] |
Section 2: The Regulatory Landscape: RCRA and Laboratory Safety
All chemical waste disposal is governed by strict federal, state, and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[9]
Key regulatory requirements include:
-
Generator Status: Your institution is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG) based on the volume of hazardous waste produced monthly, which dictates storage time limits and administrative requirements.[10]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be accumulated at or near its point of generation in a designated SAA.[10][11] This area must be under the control of laboratory personnel.[9]
-
Container and Labeling Mandates: Waste containers must be compatible with their contents, kept securely closed, and labeled with the words "Hazardous Waste" and a clear description of the contents and their associated hazards.[10][12]
The following workflow illustrates the decision process for managing chemical waste under these regulations.
Caption: Decision workflow for laboratory chemical waste management.
Section 3: Step-by-Step Disposal Protocols
Follow these specific procedures for different forms of this compound waste. Always perform these actions in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1][2] | Protects against splashes and accidental contact, which can cause serious eye irritation.[1][2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[1][4] | Prevents skin contact, as the substance may be harmful and cause irritation.[6][7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[5] |
Protocol 1: Unused or Surplus this compound (Solid)
This protocol applies to the original chemical product that is expired, off-specification, or no longer needed.
-
Do Not Attempt to Neutralize or Treat. Chemical treatment of waste in the lab is highly regulated and can be dangerous. The only exception is the neutralization of simple corrosive wastes if permitted by your institution.[13][14]
-
Maintain Original Container: Whenever possible, keep the chemical in its original, clearly labeled container.
-
Label as Waste: Affix a hazardous waste label to the container. Fill it out completely, including:
-
The words "Hazardous Waste."[10]
-
Full chemical name: "this compound."
-
Accumulation start date (the date you declare it as waste).
-
Associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage: Place the container in your designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong acids and oxidizers.[11][15]
-
Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
Protocol 2: Contaminated Labware and Debris
This applies to items like glassware, pipette tips, gloves, and absorbent paper grossly contaminated with this compound.
-
Segregate Waste: Use a dedicated waste container for solid chemical waste. Do not mix this waste with regular trash, broken glass boxes, or sharps containers.
-
Container Selection: Use a sealable, puncture-resistant container, such as a plastic pail or a sturdy cardboard box with a thick plastic liner.
-
Labeling: Clearly label the container as "Hazardous Waste" with the contents described as "Solid Debris Contaminated with this compound."
-
Accumulation: Collect contaminated items in this container. Keep the container closed when not actively adding waste.
-
Disposal: Once the container is full, schedule a pickup with your EHS department. Do not dispose of this waste in the normal trash.[9]
Protocol 3: Aqueous and Solvent-Based Solutions
This protocol applies to liquid waste streams containing dissolved this compound.
-
Segregation is Critical: This is the most important step. Never mix incompatible waste streams. Use separate, dedicated carboys for:
-
Aqueous Waste: Solutions where water is the primary solvent.
-
Non-Halogenated Organic Solvents: Solutions containing solvents like ethanol, methanol, acetone, etc.
-
Halogenated Organic Solvents: Solutions containing solvents like dichloromethane, chloroform, etc.
-
Acidic/Basic Waste: Keep corrosive waste streams separate from all others.
-
-
Container Selection: Use a chemically compatible carboy (typically high-density polyethylene) that can be securely sealed. Do not fill containers more than 80% full to allow for expansion.
-
Labeling: Label the carboy with a hazardous waste tag before adding the first drop of waste.
-
List all chemical constituents, including solvents and this compound, with estimated percentages.
-
Keep a running log of additions on the tag.
-
-
Storage: Store the carboy in the SAA, within a secondary containment bin to catch any potential leaks.[9][16]
-
Disposal: When the carboy is full, ensure the cap is tightly sealed and request a pickup from EHS. Never pour this waste down the drain. [1][6][11]
Section 4: Emergency Procedures for Spills
In the event of a spill, a quick and correct response is crucial to minimize exposure and environmental impact.
Caption: Emergency response workflow for chemical spills.
Minor Spill (manageable by lab personnel):
-
Alert: Inform colleagues in the immediate area.
-
Protect: Don appropriate PPE.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Clean: Carefully sweep or scoop the absorbed material into a designated waste container. Clean the spill area with soap and water.
-
Dispose: Label the container with all contents and manage it as hazardous waste according to Protocol 2.[1]
Major Spill (large volume, rapid vapor release, or outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Notify: Alert your supervisor and contact your institution's EHS and emergency response number.
-
Isolate: Close the laboratory doors to contain the spill.
-
Wait: Do not re-enter. Await the arrival of trained emergency personnel.
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of personal or environmental health. When in doubt, always contact your institution's EHS department for guidance.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services.
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- Regulation of Labor
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- Safety Data Sheet: 1-Vinyl-2-pyrrolidinone. Sigma-Aldrich.
- Safety Data Sheet: 2-Pyrrolidinone. Fisher Scientific.
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- Safety Data Sheet: 2-Pyrrolidinone. ChemicalBook.
- 2-Pyrrolidinone Safety D
- Safety d
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
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A Researcher's Guide to Personal Protective Equipment for Handling 2-Pyrrolidone Oxime
This guide provides essential safety and logistical information for the handling and disposal of 2-Pyrrolidone oxime. As Senior Application Scientists, our goal is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide immediate, actionable guidance grounded in authoritative safety protocols.
Immediate Safety Profile: Understanding the Risks
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are:
-
Serious Eye Irritation: The most consistently identified hazard is its potential to cause serious damage to the eyes upon contact.[1][2][3][4][5]
-
Skin and Respiratory Irritation: Contact with the skin may cause irritation.[2][6] Inhalation of dust or aerosols can also lead to respiratory system irritation.[2][6]
-
Potential for Systemic Effects: Some safety data suggests that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][6] Furthermore, some classifications indicate a potential for reproductive toxicity, advising to avoid exposure.[3][5]
The causality behind these hazards relates to the chemical's reactivity with biological tissues. Understanding these risks is the foundational step in selecting and using the correct Personal Protective Equipment (PPE) to create a barrier between you and the chemical, effectively mitigating the routes of exposure.
Core Principles of Protection: Engineering Controls and PPE
Before any personal protective equipment is considered, the primary method for exposure control should always be engineering controls. For this compound, this means:
-
Ventilation: Always handle this chemical in a well-ventilated area.[1][2][6] A certified chemical fume hood is the preferred and most effective engineering control to minimize inhalation of dust or aerosols.[7][8][9]
-
Designated Work Area: Establish a designated area for handling this compound to prevent the spread of contamination.
PPE serves as the final and critical barrier of defense. The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.
Mandatory PPE for Handling this compound
For any procedure involving this compound, the following PPE is considered the minimum requirement.
-
Eye and Face Protection: Given the significant risk of serious eye irritation, appropriate eye protection is non-negotiable.
-
Hand Protection: Protective gloves are mandatory to prevent skin contact.
-
Material: Chemically resistant gloves (e.g., nitrile) are appropriate for incidental contact. Always inspect gloves for tears or holes before use.[1][4]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[1][4] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[1][4]
-
-
Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination.[7][11] Ensure the lab coat is fully buttoned.
Risk-Based PPE Selection: Scaling Protection to the Task
Different laboratory procedures carry different levels of risk. The quantity of the chemical, its physical form (solid vs. solution), and the potential for aerosol generation dictate the need for enhanced protection.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk (e.g., weighing small quantities of solid in a fume hood) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Standard Lab Coat | Not required if handled in a certified fume hood. |
| Moderate-Risk (e.g., preparing solutions, transfers that may splash) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Standard Lab Coat | Not required if handled in a certified fume hood. |
| High-Risk (e.g., handling large quantities, heating, potential for significant dust/aerosol generation) | Chemical Splash Goggles and a Face Shield | Double-gloving (two pairs of nitrile gloves) | Chemical-resistant Apron over Lab Coat | Air-purifying respirator with appropriate cartridges (e.g., P95 or P1 for dust) if not in a fume hood or if ventilation is insufficient.[1] |
| Spill Cleanup | Chemical Splash Goggles and a Face Shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant coveralls or suit | Air-purifying respirator with cartridges effective against organic vapors and particulates. |
This tiered approach ensures that the level of protection is commensurate with the level of risk, a core principle of laboratory safety.
Experimental Protocol: PPE Donning and Doffing
A self-validating safety system requires not just wearing PPE, but wearing it correctly. Cross-contamination often occurs during the removal (doffing) process.
Donning (Putting On) Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Gloves: Don the first pair of gloves (if double-gloving).
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Second Pair of Gloves (if required): Place the second pair of gloves over the cuff of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if used): Remove the outer pair of gloves using the proper technique and dispose of them.
-
Lab Coat: Remove the lab coat by rolling it inside-out to contain contaminants.
-
Eye/Face Protection: Remove from the back to the front.
-
Respiratory Protection (if used): Remove from the back to the front.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][2]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for risk assessment and PPE selection.
Disposal and Decontamination Plan
Proper disposal is critical to ensure safety and environmental compliance.
-
Contaminated PPE: All disposable PPE (gloves, aprons) should be placed in a designated, sealed hazardous waste container immediately after use.[1][6]
-
Chemical Waste: Unused this compound and solutions must be disposed of as hazardous waste.[6] Do not pour down the drain.[1] The recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company or to dissolve the material in a combustible solvent for incineration in a chemical scrubber.[1]
-
Containers: Empty containers may still retain chemical residue and should be treated as hazardous waste.[6] Keep them closed and dispose of them with the chemical waste.[1]
Emergency First Aid Protocols
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) available for emergency responders.[1]
References
-
This compound | C4H8N2O | CID 1201479 . PubChem. [Link]
-
POVIDONE IODINE SWABSTICKS - Safety Data Sheet . Associated Bag. [Link]
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Personal Protective Equipment (PPE) . CHEMM. [Link]
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Safety Data Sheet: 2-Pyrrolidone . Carl ROTH. [Link]
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Safety First: Best Practices for Handling Research Chemicals . XPRESS CHEMS. [Link]
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Protective Equipment . American Chemistry Council. [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA). [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon Occupational Safety and Health. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]
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General Rules for Working with Chemicals . Compliance and Risk Management. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
